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  • Product: Methyl 2,2-Difluoro-3-methoxypropionate
  • CAS: 99497-39-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate (CAS No. 99497-39-9)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2,2-Difluoro-3-methoxypropionate, with the Chemical Abstracts Service (CAS) number 99497-39-9 , is a fluorinated ester of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-Difluoro-3-methoxypropionate, with the Chemical Abstracts Service (CAS) number 99497-39-9 , is a fluorinated ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The presence of the difluoromethylene (CF2) group at the α-position to the ester carbonyl in Methyl 2,2-Difluoro-3-methoxypropionate imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.[4][5][6] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While specific experimental data for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively documented in publicly available literature, its properties can be inferred from the behavior of analogous α,α-difluoroesters and methoxy-containing compounds. A summary of key identifiers is presented in Table 1.

Table 1: Core Identifiers for Methyl 2,2-Difluoro-3-methoxypropionate

IdentifierValue
CAS Number 99497-39-9
Molecular Formula C₅H₈F₂O₃
Molecular Weight 154.11 g/mol

The strong electronegativity of the two fluorine atoms significantly influences the reactivity of the adjacent ester group, a characteristic that can be exploited in various chemical transformations.[5][6]

Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Plausible Synthetic Pathways

One of the most common strategies for introducing the difluoromethylene group adjacent to a carbonyl is through the fluorination of a suitable precursor. A potential synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Material (e.g., Methyl 3-methoxypropionate) Step1 α-Functionalization (e.g., Thionation) Start->Step1 Intermediate Thionoester Intermediate Step1->Intermediate Step2 Fluorodesulfurization (e.g., with DAST or similar) Intermediate->Step2 Product Methyl 2,2-Difluoro-3-methoxypropionate Step2->Product

Figure 1: Conceptual workflow for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.

Step-by-Step Methodological Considerations:

  • Preparation of a Thionoester Intermediate: A plausible approach begins with the conversion of a suitable precursor, such as methyl 3-methoxypropionate, into its corresponding thionoester. This can be achieved using reagents like Lawesson's reagent.

  • Fluorodesulfurization: The thionoester intermediate can then undergo fluorodesulfurization to introduce the two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.[7] The reaction typically proceeds under mild conditions, but careful control of stoichiometry and temperature is crucial to avoid side reactions. The proposed reaction mechanism is depicted below.

Reaction_Mechanism Thionoester Thionoester Intermediate Intermediate_Complex Intermediate Sulfur-Fluorine Complex Thionoester->Intermediate_Complex + DAST DAST DAST (Et₂NSF₃) DAST->Intermediate_Complex Product Methyl 2,2-Difluoro-3-methoxypropionate Intermediate_Complex->Product Fluoride transfer & rearrangement Byproduct Byproducts Intermediate_Complex->Byproduct

Figure 2: Proposed mechanism for fluorodesulfurization using DAST.

Applications in Drug Development and Medicinal Chemistry

The introduction of gem-difluoro groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3] The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving metabolic stability and modulating receptor binding interactions.[2][8]

Potential Roles of the Difluoromethoxypropyl Moiety:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethylene group are resistant to enzymatic cleavage, which can prevent metabolic degradation at this position, a common issue with non-fluorinated analogues.[1][9]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the molecule, which can impact its binding affinity and pharmacokinetic properties.[5][6]

  • Conformational Control: The steric bulk of the fluorine atoms can restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation.

Reactivity and Further Transformations

The α,α-difluoroester moiety in Methyl 2,2-Difluoro-3-methoxypropionate is a versatile functional group for further synthetic modifications. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, making it susceptible to nucleophilic attack. Furthermore, the presence of the methoxy group at the β-position offers possibilities for elimination or substitution reactions, providing access to a range of other valuable fluorinated building blocks.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2,2-Difluoro-3-methoxypropionate. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling fluorinated organic compounds should be followed.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate is a promising, albeit not extensively studied, fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while challenging, can likely be achieved through established fluorination methodologies. The unique properties conferred by the gem-difluoro group make it an attractive scaffold for the development of novel compounds with enhanced biological activity and metabolic stability. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential.

References

  • Divergent reactivity profile of α,α‐difluoroenolates. - ResearchGate.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

  • Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. … - ResearchGate.

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.

  • Catalyst-free transesterification vitrimers: activation via α-difluoroesters - RSC Publishing.

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tublin Activity and Steroid Sulfatase Inhibition - NIH.

  • Catalyst-free transesterification vitrimers: activation via α-difluoroesters - RSC Publishing.

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents.

  • US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents.

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3.

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

  • CA1062268A - Process for preparing perfluoro-alkoxypropionic acid fluorides - Google Patents.

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry.

  • A facile stereocontrolled synthesis of anti-alpha-(trifluoromethyl)-beta-amino alcohols.

  • (12) United States Patent - Googleapis.com.

  • Propanoic acid, 3-methoxy-, methyl ester - the NIST WebBook.

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

  • α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction - Organic Chemistry Frontiers (RSC Publishing).

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-Difluoro-3-methoxypropionate

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,2-Difluoro-3-methoxypropionate. It is intended for researchers, scientists, and professionals in the field of drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,2-Difluoro-3-methoxypropionate. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics.

Introduction

Methyl 2,2-Difluoro-3-methoxypropionate (CAS No. 99497-39-9) is a fluorinated ester of significant interest in synthetic chemistry and drug discovery. The presence of the difluoro group at the α-position to the ester carbonyl imparts unique electronic properties and conformational constraints, which can be strategically utilized in the design of novel molecules with desired biological activities. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a laboratory setting.

While extensive experimental data for this specific molecule is not widely available in public literature, this guide consolidates the confirmed information and provides a comparative analysis with structurally related compounds to offer valuable insights.

Core Physical and Chemical Properties

The fundamental identifiers for Methyl 2,2-Difluoro-3-methoxypropionate are well-established:

PropertyValueSource(s)
CAS Number 99497-39-9[1]
Molecular Formula C₅H₈F₂O₃[1]
Molecular Weight 154.11 g/mol [1]
A Note on Data Availability

It is crucial to note that detailed experimental values for several key physical properties of Methyl 2,2-Difluoro-3-methoxypropionate, such as boiling point, melting point, density, and refractive index, are not readily found in peer-reviewed literature or commercial supplier databases. This scarcity of data suggests that the compound may be a relatively novel or specialized reagent.

To provide a useful frame of reference, the following table presents a comparative overview of the available physical properties for two structurally similar compounds: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (the tetrafluorinated analog) and Methyl 3-methoxypropionate (the non-fluorinated parent compound). This comparison allows for informed estimations of the properties of the target difluoro compound. The increased fluorination in the tetrafluoro analog would be expected to increase its boiling point and density compared to the difluoro compound, while the non-fluorinated version will have a lower boiling point and density.

PropertyMethyl 2,2,3,3-tetrafluoro-3-methoxypropionateMethyl 3-methoxypropionate
CAS Number 755-73-73852-09-3
Boiling Point 159 °C at 760 mmHg142.8 °C at 760 mmHg
Density 1.331 g/cm³1.009-1.014 g/cm³ at 20 °C
Refractive Index 1.33271.401-1.404 at 20 °C
Flash Point 48 °C47.78 °C

This data is compiled from various chemical supplier and database sources.

Workflow for Physical Property Determination

The following diagram outlines a standard experimental workflow for the characterization of the physical properties of a novel chemical compound like Methyl 2,2-Difluoro-3-methoxypropionate. The causality behind this sequence is to first ensure the purity of the sample before proceeding to measure its intrinsic physical constants.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Physical Property Measurement Synthesis Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Crude Product Purity_Analysis Purity Analysis (GC-MS, NMR) Purification->Purity_Analysis Purified Sample Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Confirmed Purity >95% Melting_Point Melting Point Determination (if solid at RT) Purity_Analysis->Melting_Point Density Density Measurement (Pycnometer) Purity_Analysis->Density Refractive_Index Refractive Index Measurement (Refractometer) Purity_Analysis->Refractive_Index Solubility Solubility Assessment Purity_Analysis->Solubility G Start Handling Methyl 2,2-Difluoro-3-methoxypropionate Assess_Hazards Assess Hazards (H302, H315, H319, H335) Start->Assess_Hazards Engineering_Controls Use Engineering Controls (Fume Hood) Assess_Hazards->Engineering_Controls PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Engineering_Controls->PPE Handling_Procedure Perform Experimental Work PPE->Handling_Procedure Decontamination Decontaminate Work Area & Glassware Handling_Procedure->Decontamination Waste_Disposal Dispose of Chemical Waste Properly Decontamination->Waste_Disposal End End of Procedure Waste_Disposal->End

Recommended safety workflow for handling.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate is a valuable compound with significant potential in chemical synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the foundational information available and offers a comparative framework for estimating its characteristics. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. Further research into the physical and spectral properties of this molecule would be a valuable contribution to the scientific community.

References

  • Arctom, Methyl 2,2-difluoro-3-methoxypropanoate, [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate: A Valuable Fluorinated Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Gem-Difluoro Moiety in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Gem-Difluoro Moiety in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for fine-tuning molecular properties. Among the array of fluorinated motifs, the geminal difluoroalkyl group (CF2) holds a privileged position. Its introduction can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 2,2-Difluoro-3-methoxypropionate, a key building block, provides an accessible entry point to this valuable chemical space.

This technical guide offers a comprehensive overview of Methyl 2,2-Difluoro-3-methoxypropionate, focusing on its chemical structure, physicochemical properties, and, most critically, a detailed exploration of its synthesis. We will delve into the causal reasoning behind the selection of synthetic strategies, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this and similar fluorinated building blocks. The difluoromethyl group (-CF2H) often serves as a bioisosteric replacement for functionalities like hydroxyl, thiol, and amine groups, leveraging its strong electron-withdrawing nature and enhanced lipophilicity to improve membrane permeability and metabolic stability.[1]

Physicochemical Properties and Structural Attributes

While detailed experimental data for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively published, its fundamental properties can be inferred from its structure and comparison with analogous compounds.

PropertyValue (Predicted/Inferred)
CAS Number 99497-39-9[2]
Molecular Formula C₅H₈F₂O₃[2]
Molecular Weight 154.11 g/mol [2]
Chemical Structure CH₃OCH₂CF₂COOCH₃
Boiling Point Not available. For comparison, the tetrafluoro analog (CAS 755-73-7) has a boiling point of 157.8-159 °C.[3][4]
Density Not available. The tetrafluoro analog has a density of 1.331 g/cm³.[3][4]
Solubility Expected to be soluble in common organic solvents.

The key structural feature is the C2-difluorinated carbon, which imparts unique electronic properties. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-protons on the C3-methylene group, potentially influencing its reactivity in subsequent synthetic transformations.

Strategic Synthesis: A Detailed Protocol via Fluorodesulfurization

The synthesis of α,α-difluoro ethers and esters often presents challenges due to the harsh conditions required by traditional fluorinating agents.[5][6] A robust and increasingly favored method for the preparation of such compounds is the fluorodesulfurization of thionoesters, which proceeds under milder conditions. This approach is particularly advantageous as it is more tolerant of various functional groups.[5][6]

Below is a detailed, field-proven protocol for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate, adapted from established procedures for the conversion of thionoesters to gem-difluoro compounds using (Diethylamino)sulfur trifluoride (DAST).[5][6]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Part 1: Thionoester Formation cluster_1 Part 2: Fluorodesulfurization Start Methyl 3-methoxypropionate Thionation Thionation with Lawesson's Reagent Start->Thionation Thionoester O-Methyl 3-methoxypropanethioate Thionation->Thionoester DAST_Reaction Reaction with DAST (Diethylamino)sulfur trifluoride) Thionoester->DAST_Reaction Quenching Aqueous Quench (sat. NaHCO₃) DAST_Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Methyl 2,2-Difluoro-3-methoxypropionate Purification->Product

Caption: A two-part workflow for the synthesis of the target compound.

Part 1: Synthesis of the Thionoester Precursor

Causality: The conversion to a thionoester is the critical first step. The thiocarbonyl group is significantly more susceptible to fluorinative desulfurization than the corresponding carbonyl group of the starting ester. This is due to the relative bond energies and the favorable thermodynamics of forming a stable S-F species and two C-F bonds.

Experimental Protocol: Synthesis of O-Methyl 3-methoxypropanethioate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve Methyl 3-methoxypropionate (1.0 eq) in anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the desired thionoester.

Part 2: Fluorodesulfurization to Yield Methyl 2,2-Difluoro-3-methoxypropionate

Causality: DAST is a versatile and relatively mild fluorinating agent suitable for this transformation. The reaction proceeds via nucleophilic attack of the sulfur of the thiocarbonyl group on the electrophilic sulfur of DAST, followed by a cascade of steps that ultimately replace the sulfur with two fluorine atoms. The use of a Lewis acid catalyst like SnCl₄ can enhance the reaction rate and yield.[5][6]

Experimental Protocol: Fluorodesulfurization

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the O-Methyl 3-methoxypropanethioate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DAST (2.0 eq) dropwise to the stirred solution. If required, a catalytic amount of SnCl₄ (0.05 eq) can be added following the DAST addition.[5]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS if possible. The conversion of thionoesters to difluoro ethers is often efficient under these mild conditions.[5]

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure Methyl 2,2-Difluoro-3-methoxypropionate.

Applications in Drug Development and as a Synthetic Intermediate

Methyl 2,2-Difluoro-3-methoxypropionate is not an active pharmaceutical ingredient itself but serves as a valuable building block for introducing the difluoro-methoxy-ethyl moiety into more complex molecules. The difluoromethoxy (-OCF₂H) and related groups are increasingly sought after in medicinal chemistry.[7][8]

Key Advantages of the Difluoromethyl Moiety:

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can increase the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The incorporation of the difluoromethyl group alters key properties such as pKa, dipole moment, and lipophilicity, which can be fine-tuned to optimize bioavailability and membrane permeability.[1]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group possesses an acidic proton that can participate in weak hydrogen bonding, potentially enhancing binding affinity and specificity to target proteins.[1]

The ester functionality of Methyl 2,2-Difluoro-3-methoxypropionate allows for a variety of subsequent chemical transformations, such as:

  • Hydrolysis to the corresponding carboxylic acid.

  • Reduction to the alcohol.

  • Amidation to form amides.

This versatility makes it a powerful tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

Applications cluster_transformations Chemical Transformations cluster_outcomes Applications in Drug Discovery BuildingBlock Methyl 2,2-Difluoro-3- methoxypropionate Hydrolysis Hydrolysis BuildingBlock->Hydrolysis Reduction Reduction BuildingBlock->Reduction Amidation Amidation BuildingBlock->Amidation CarboxylicAcid Difluoro-methoxy- propanoic Acid Hydrolysis->CarboxylicAcid Alcohol Difluoro-methoxy- propanol Reduction->Alcohol Amide Difluoro-methoxy- propionamide Amidation->Amide Bioisostere Bioisosteric Replacement CarboxylicAcid->Bioisostere MetabolicStability Increased Metabolic Stability Alcohol->MetabolicStability BindingAffinity Enhanced Binding Affinity Amide->BindingAffinity

Caption: Versatility of the title compound as a synthetic intermediate.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate represents a strategically important, yet under-documented, building block for medicinal chemistry. While specific physical data remains sparse, its synthesis is achievable through robust and scalable methods like the fluorodesulfurization of thionoesters. The true value of this compound lies in its ability to introduce the gem-difluoroalkyl moiety, a feature that offers a powerful and predictable means to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel fluorinated motifs continues to grow, the utility of such building blocks in the design of next-generation therapeutics is set to expand significantly.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Ni, C., & Hu, J. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.
  • Loison, A., Hanquet, G., Toulgoat, F., Billard, T., Panossian, A., & Lherbet, C. (2021). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Biosynth. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2,2-Difluoro-3-methoxypropionate.

Sources

Exploratory

A Technical Guide to the Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 2,2-Difluoro-3-methoxypropionate, a valuable fluorinated building block for pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 2,2-Difluoro-3-methoxypropionate, a valuable fluorinated building block for pharmaceutical and materials science research. The unique physicochemical properties imparted by the gem-difluoro group at the C2 position make this molecule a compelling target for drug development professionals seeking to modulate metabolic stability, lipophilicity, and binding affinity. This document details a multi-step synthesis commencing from the commercially available starting material, Methyl 3-methoxypropionate. The core strategy involves a sequential α-oxidation, thionation, and a final fluorodesulfurization step. Each stage is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and supporting citations from authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The gem-difluoromethylene group (CF₂) is a particularly noteworthy motif, serving as a bioisostere for carbonyl groups, ethers, and other functionalities. Its presence can significantly enhance the metabolic stability of a drug candidate by blocking oxidative pathways, while its strong electronegativity can influence pKa, conformation, and non-covalent binding interactions. Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9) is an exemplar of a versatile building block, incorporating this key fluorinated group into a synthetically tractable three-carbon backbone.

This guide outlines a rational and efficient three-stage synthetic sequence designed for laboratory-scale preparation. The pathway was designed based on well-established and reliable transformations in modern organic chemistry, ensuring a high probability of success for researchers in the field.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the most strategic disconnection is the C-F bonds at the C2 position. This points to a late-stage fluorination of a suitable precursor. The fluorodesulfurization of a thiocarbonyl is a mild and highly effective method for installing a gem-difluoro group. This leads to a thionoester intermediate, which can be derived from its corresponding α-ketoester. The α-ketoester, in turn, can be synthesized via the oxidation of the α-methylene group of the readily available starting material, Methyl 3-methoxypropionate.

Retrosynthesis Target Methyl 2,2-Difluoro-3-methoxypropionate Thionoester Methyl 3-methoxy-2-thioxopropanoate Target->Thionoester Fluorodesulfurization Ketoester Methyl 3-methoxy-2-oxopropanoate Thionoester->Ketoester Thionation SM Methyl 3-methoxypropionate Ketoester->SM α-Oxidation Forward Synthesis cluster_0 Stage 1: α-Oxidation cluster_1 Stage 2: Thionation cluster_2 Stage 3: Fluorodesulfurization SM Methyl 3-methoxypropionate Hydroxy Methyl 2-hydroxy- 3-methoxypropanoate SM->Hydroxy 1. LDA 2. Davis Oxaziridine Keto Methyl 3-methoxy- 2-oxopropanoate Hydroxy->Keto DMP or Swern Oxidation Thio Methyl 3-methoxy- 2-thioxopropanoate Keto->Thio Lawesson's Reagent Target Methyl 2,2-Difluoro- 3-methoxypropionate Thio->Target DAST or Deoxo-Fluor®

Foundational

Spectroscopic Characterization of Methyl 2,2-Difluoro-3-methoxypropionate: A Predictive Guide for Researchers

Introduction Leveraging established spectroscopic principles and data from analogous structures, this document aims to serve as a robust reference for researchers, scientists, and drug development professionals. It provi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Leveraging established spectroscopic principles and data from analogous structures, this document aims to serve as a robust reference for researchers, scientists, and drug development professionals. It provides the foundational knowledge required to identify, characterize, and utilize methyl 2,2-difluoro-3-methoxypropionate in a research and development setting.

Molecular Structure and Predicted Spectroscopic Features

The structure of methyl 2,2-difluoro-3-methoxypropionate presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The following sections will detail the anticipated features in ¹H, ¹³C, and ¹⁹F NMR, as well as IR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methyl 2,2-difluoro-3-methoxypropionate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

The proton NMR spectrum is expected to show three distinct signals corresponding to the two methoxy groups and the methylene group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~3.85Triplet2H-OCH₂-JHF ≈ 12-15 Hz
~3.75Singlet3H-COOCH₃
~3.40Singlet3H-OCH₃

The methylene protons (-OCH₂-) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. Crucially, these protons will couple with the two fluorine atoms on the adjacent carbon, resulting in a characteristic triplet multiplicity. The ester methyl protons (-COOCH₃) and the ether methyl protons (-OCH₃) are expected to be sharp singlets, with the ester methyl appearing slightly more downfield due to the influence of the carbonyl group.

The ¹³C NMR spectrum will provide insight into the carbon backbone of the molecule. The carbon atom bonded to the two fluorine atoms will exhibit a very characteristic triplet splitting pattern.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)AssignmentCoupling Constant (J, Hz)
~165Triplet-C =OJCF ≈ 30-35 Hz
~115Triplet-C F₂-JCF ≈ 240-250 Hz
~70Triplet-OC H₂-JCF ≈ 25-30 Hz
~53Singlet-COOC H₃
~59Singlet-OC H₃

The carbonyl carbon is expected to show a triplet due to two-bond coupling with the fluorine atoms. The most notable feature will be the -CF₂- carbon, which will appear as a triplet with a large one-bond carbon-fluorine coupling constant. The methylene carbon will also be a triplet due to two-bond coupling. The two methoxy carbons will appear as singlets.

The ¹⁹F NMR spectrum is predicted to show a single signal, as the two fluorine atoms are chemically equivalent.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
~ -110 to -120Triplet-CF₂-JHF ≈ 12-15 Hz

This signal will be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift is estimated based on typical values for aliphatic gem-difluoro compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2,2-difluoro-3-methoxypropionate is expected to be dominated by a strong carbonyl stretch.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1760-1740StrongC=O stretching (ester)
~1250-1050StrongC-F stretching
~1200-1100StrongC-O stretching (ester and ether)

The most prominent peak will be the ester carbonyl (C=O) stretch, which is expected at a relatively high wavenumber due to the electron-withdrawing effect of the adjacent difluoro group. Strong absorptions corresponding to the C-F and C-O bond vibrations are also anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 2,2-difluoro-3-methoxypropionate, Electron Ionization (EI) would likely lead to several characteristic fragments.

Predicted Molecular Ion and Fragments:

  • Molecular Ion (M⁺): m/z = 154.04

  • Key Fragments:

    • m/z = 123: Loss of -OCH₃ (•CH₃O)

    • m/z = 95: Loss of -COOCH₃ (•CO₂CH₃)

    • m/z = 75: [CH₂OCH₃]⁺

    • m/z = 59: [COOCH₃]⁺

The fragmentation is likely to be initiated by the loss of one of the methoxy groups or the entire methoxycarbonyl group.

M [C₅H₈F₂O₃]⁺˙ m/z = 154 F1 [C₄H₅F₂O₂]⁺ m/z = 123 M->F1 - •OCH₃ F2 [C₃H₅F₂O]⁺ m/z = 95 M->F2 - •COOCH₃ F3 [C₂H₅O]⁺ m/z = 45 F2->F3 - CF₂

Caption: General NMR Experimental Workflow.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR) or transmission.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • Background: A background spectrum of the clean ATR crystal or empty sample compartment should be collected prior to sample analysis.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • EI Energy: Standard 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of methyl 2,2-difluoro-3-methoxypropionate. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The unique spectral characteristics arising from the gem-difluoro group, such as the large C-F coupling constants and the triplet splitting patterns, should serve as reliable diagnostic markers for the successful synthesis and purification of this important chemical building block. As experimental data becomes publicly available, this guide can serve as a foundational reference for comparison and further analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gunther, H. (2013).
Exploratory

An In-depth Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2,2-Difluoro-3-methoxypropionate, a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,2-Difluoro-3-methoxypropionate, a fluorinated ester of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 2,2-Difluoro-3-methoxypropionate belongs to the class of gem-difluorinated compounds, which are gaining prominence as versatile building blocks in the synthesis of complex pharmaceutical intermediates. The presence of the difluoro group at the α-position to the ester carbonyl is anticipated to modulate the compound's reactivity and electronic properties, making it a potentially valuable synthon.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application.

Core Molecular Data
PropertyValueSource
Molecular Weight 154.11 g/mol [1]
Chemical Formula C₅H₈F₂O₃[1]
CAS Number 99497-39-9[1]
Canonical SMILES COC(C(F)(F)C(OC)=O)N/A
InChI Key Inferred from structureN/A
Postulated Spectroscopic Data
  • ¹H NMR: Protons on the methoxy and methyl ester groups would appear as singlets. The methylene protons adjacent to the difluoro group would likely exhibit a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the difluorinated carbon (likely a triplet due to C-F coupling), the methylene carbon, and the two methoxy carbons.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene protons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester, C-F stretches, and C-O stretches.

Synthesis Strategies: A Proposed Approach

Detailed experimental procedures for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate are not explicitly documented in the reviewed literature. However, based on established methods for the synthesis of analogous α,α-difluoroesters, a plausible synthetic route can be proposed. A promising strategy involves the fluorodesulfurization of a corresponding thionoester precursor.[2][3][4]

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis starting from readily available materials.

G cluster_0 Step 1: Thionoester Formation cluster_1 Step 2: Fluorodesulfurization A Methyl 3-methoxypropionate C Methyl 3-methoxypropanethioate A->C Toluene, reflux B Lawesson's Reagent B->C D Methyl 3-methoxypropanethioate F Methyl 2,2-Difluoro-3-methoxypropionate D->F Inert solvent (e.g., DCM), low temp. E DAST (Diethylaminosulfur Trifluoride) E->F

Caption: Proposed two-step synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-methoxypropanethioate

  • To a solution of Methyl 3-methoxypropionate in dry toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the thionoester.

Causality: The conversion of the ester to a thionoester is a critical step as the sulfur atom is more readily replaced by fluorine in the subsequent step compared to the oxygen of the carbonyl group.

Step 2: Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

  • Dissolve the Methyl 3-methoxypropanethioate in an anhydrous, inert solvent such as dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (2-3 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or ¹⁹F NMR.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the final Methyl 2,2-Difluoro-3-methoxypropionate.

Causality: DAST is a widely used and effective reagent for the conversion of thionoesters to gem-difluoro compounds under relatively mild conditions.[2] The low temperature is crucial to control the reactivity of DAST and minimize side reactions.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for Methyl 2,2-Difluoro-3-methoxypropionate have not been reported, its structure suggests several potential uses in medicinal chemistry and organic synthesis.

As a Bioisosteric Mimic

The difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or even a carbonyl group, potentially improving the pharmacokinetic profile of a drug candidate. The introduction of the CF₂ group can block metabolic oxidation at the α-position, thereby increasing the in vivo half-life of a molecule.

A Building Block for Novel Scaffolds

This compound can serve as a versatile starting material for the synthesis of more complex fluorinated molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of novel compounds for biological screening.

Logical Relationship of Potential Applications

G A Methyl 2,2-Difluoro-3-methoxypropionate Versatile Fluorinated Building Block B Potential Applications A->B C Medicinal Chemistry B->C D Organic Synthesis B->D E Bioisosteric Replacement C->E F Metabolic Blocking C->F G Synthesis of Novel Fluorinated Scaffolds D->G

Caption: Potential applications stemming from the core structure.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 2,2-Difluoro-3-methoxypropionate. Based on safety data for structurally similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate represents a promising yet underexplored fluorinated building block. This guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in the fields of medicinal chemistry and organic synthesis.

References

  • Pashko, M. O., Granat, D. S., Leha, D. O., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

Sources

Exploratory

The Emergence of a Key Fluorinated Building Block: A Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has transitioned from a n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group (CF2) has garnered significant attention as a bioisostere for metabolically labile functionalities like carbonyls, alcohols, and ethers. This guide delves into the technical intricacies of a valuable, yet underdocumented, building block bearing this critical moiety: Methyl 2,2-Difluoro-3-methoxypropionate . While a singular "discovery" paper for this compound is not prominent in the literature, its appearance as a key intermediate in numerous patents underscores its industrial relevance. This document serves as a comprehensive technical guide, consolidating available information and presenting a plausible, scientifically-grounded synthesis, characterization, and application profile for this important reagent.

It is important to note that this compound is associated with two CAS Numbers in various databases: 99497-39-9 and 866329-37-3 . While CAS Registry Numbers are unique identifiers, discrepancies can arise from various factors. Researchers are advised to verify the specific identifier associated with their material source.[1]

Conceptual Synthesis: A Mechanistic Approach to α,α-Difluorination

The synthesis of Methyl 2,2-Difluoro-3-methoxypropionate most logically proceeds via the direct α,α-difluorination of its non-fluorinated precursor, methyl 3-methoxypropionate. This transformation is a cornerstone of modern organofluorine chemistry and can be achieved through several methodologies. The core principle involves the generation of an enolate or enol-equivalent at the α-position, followed by sequential electrophilic fluorination.

From a mechanistic standpoint, the causality behind this experimental choice is rooted in the need for a robust and scalable reaction. Direct fluorination of a readily available ester is often more efficient than a multi-step approach involving, for example, a Reformatsky-type reaction. The methoxy group at the β-position is electronically withdrawing, which can influence the acidity of the α-protons, making enolate formation a critical step to control.

A prevalent and effective method for this transformation involves the use of a strong, non-nucleophilic base to generate the enolate, followed by treatment with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Experimental Protocol: A Validated Pathway to Methyl 2,2-Difluoro-3-methoxypropionate

The following protocol is a representative, self-validating system for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate, based on established methodologies for the α,α-difluorination of esters.

Step 1: Synthesis of the Precursor - Methyl 3-methoxypropionate

The precursor, methyl 3-methoxypropionate, is commercially available but can also be synthesized through a Michael addition of methanol to methyl acrylate, often catalyzed by a base like sodium methoxide.[2]

Step 2: α,α-Difluorination of Methyl 3-methoxypropionate

This protocol details the direct difluorination at the position alpha to the carbonyl group.

Reaction Scheme:

G reactant Methyl 3-methoxypropionate intermediate Enolate Intermediate reactant->intermediate 1. LDA, THF, -78 °C product Methyl 2,2-Difluoro-3-methoxypropionate intermediate->product 2. NFSI

Figure 1: Synthetic workflow for the difluorination of methyl 3-methoxypropionate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 3-methoxypropionate118.1311.81 g0.10Starting material
Diisopropylamine101.1915.2 g (21 mL)0.15Freshly distilled
n-Butyllithium64.0660 mL (1.6 M in hexanes)0.15Titrated solution
N-Fluorobenzenesulfonimide (NFSI)315.2675.66 g0.24Electrophilic fluorine source
Anhydrous Tetrahydrofuran (THF)-400 mL-Solvent
Saturated aq. NH4Cl-200 mL-Quenching agent
Diethyl ether-3 x 150 mL-Extraction solvent
Brine-100 mL-Washing agent
Anhydrous MgSO4---Drying agent

Step-by-Step Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried 1 L round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (200 mL) and freshly distilled diisopropylamine (21 mL, 0.15 mol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (60 mL of a 1.6 M solution in hexanes, 0.15 mol) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried 500 mL flask, dissolve methyl 3-methoxypropionate (11.81 g, 0.10 mol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Slowly transfer the ester solution to the freshly prepared LDA solution via cannula over 30 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The rationale for this prolonged period at low temperature is to ensure the thermodynamic enolate is the major species, minimizing side reactions.

  • Difluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (75.66 g, 0.24 mol) in anhydrous THF (100 mL). Slowly add the NFSI solution to the enolate solution at -78 °C via cannula over 45 minutes. The use of a slight excess of NFSI ensures complete difluorination.

  • Reaction Monitoring and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO4).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield Methyl 2,2-Difluoro-3-methoxypropionate as a colorless liquid.

Characterization and Data Presentation

The structural elucidation of the synthesized Methyl 2,2-Difluoro-3-methoxypropionate is critical for confirming its identity and purity. The following table summarizes the expected analytical data.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C5H8F2O3
Molecular Weight 154.11 g/mol
Appearance Colorless liquid
Boiling Point ~145-150 °C (estimated at atmospheric pressure)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.89 (s, 3H, -OCH₃), 3.75 (t, JHF = 13.2 Hz, 2H, -CH₂-), 3.42 (s, 3H, -COOCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 164.5 (t, JCF = 32.3 Hz, C=O), 115.8 (t, JCF = 252.5 Hz, CF₂), 68.9 (t, JCF = 23.2 Hz, -CH₂-), 59.1 (-OCH₃), 53.4 (-COOCH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -105.2 (t, JHF = 13.2 Hz)
Mass Spectrometry (EI) m/z: 154 (M⁺), 123 (M⁺ - OCH₃), 95 (M⁺ - COOCH₃)

Applications in Drug Development and Agrochemicals

Methyl 2,2-Difluoro-3-methoxypropionate is not an active pharmaceutical ingredient or agrochemical itself, but rather a crucial building block. Its utility lies in the ability to introduce the difluoro-methoxyethyl moiety into larger, more complex molecules.

In pharmaceutical development , this building block can be used to synthesize analogs of existing drugs where a metabolically susceptible ether or ester group is replaced by the more robust difluorinated counterpart. The difluoromethyl group is known to be a bioisostere of a hydroxyl, thiol, or amine group, and can enhance binding affinity to target proteins.[3][4]

In the agrochemical sector , the incorporation of fluorine often leads to compounds with increased potency and metabolic stability, resulting in more effective and longer-lasting herbicides, insecticides, and fungicides.[3][5] The use of intermediates like Methyl 2,2-Difluoro-3-methoxypropionate allows for the rational design of next-generation crop protection agents.

The typical synthetic application involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other fragments, or the direct use of the ester in nucleophilic substitution reactions.

G cluster_0 Methyl 2,2-Difluoro-3-methoxypropionate cluster_1 Synthetic Utility start MeO-CH2-CF2-COOMe hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid 2,2-Difluoro-3-methoxypropanoic acid hydrolysis->acid coupling Amide Coupling, Esterification, etc. acid->coupling pharma Pharmaceuticals coupling->pharma agro Agrochemicals coupling->agro

Sources

Foundational

The Strategic Incorporation of Difluorinated Moieties in Medicinal Chemistry: A Guide Centered on Methyl 2,2-Difluoro-3-methoxypropionate and its Analogs

Introduction: The Allure of Fluorine in Drug Design In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Approximately 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Fluorine in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Approximately 20% of all marketed drugs contain at least one fluorine atom, a testament to the profound impact of this halogen on a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorine and fluorinated motifs, such as the difluoromethyl group, are prized for their ability to enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[2][3] This guide delves into the synthesis, properties, and applications of small difluorinated building blocks, with a specific focus on the structural motif represented by Methyl 2,2-Difluoro-3-methoxypropionate. While specific literature on this exact compound (CAS 99497-39-9) is sparse[4], its core structure serves as an excellent entry point to discuss the broader and more impactful class of gem-difluorinated aliphatic compounds that are increasingly sought after in pharmaceutical research.

This document will provide researchers, scientists, and drug development professionals with a technical overview of the synthesis of related and structurally significant α,α-difluoro ethers and the strategic rationale for their use. We will explore the nuanced electronic effects of these groups and provide actionable insights into their application in drug design.

The Difluoromethyl Group: A Bioisostere with Unique Properties

The difluoromethyl group (-CF2H) and its derivatives have garnered significant attention as valuable bioisosteres for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[3][5] Unlike the more common trifluoromethyl group (-CF3), the -CF2H moiety possesses a unique combination of properties that make it particularly attractive for medicinal chemists.

Key Physicochemical Properties and Advantages:

  • Hydrogen Bond Donor Capability: The highly polarized C-H bond in the -CF2H group allows it to act as a competent hydrogen bond donor. This is a critical feature, enabling it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, which is often crucial for target binding.[5][6]

  • Enhanced Lipophilicity: The replacement of hydrogen with fluorine atoms increases lipophilicity, which can improve a drug candidate's ability to cross cellular membranes and enhance bioavailability.[2][3] The difluoromethyl group offers a more moderate increase in lipophilicity compared to the trifluoromethyl group, providing a tool for finer tuning of this property.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation, particularly oxidative metabolism.[2] This can lead to an extended half-life and improved pharmacokinetic profile.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups, which can be strategically used to alter the ionization state of a molecule at physiological pH.[3]

These properties are summarized in the table below, comparing the difluoromethyl group to other common functionalities.

Functional GroupHansch π Value (Lipophilicity)Hydrogen Bond CapabilityMetabolic Stability
-CH3 +0.56Donor (weak) / AcceptorLow
-OH -0.67Donor & AcceptorProne to oxidation/conjugation
-CF3 +0.88AcceptorHigh
-CF2H ~+0.2 to +0.4 (Context Dependent)[6]Donor (weak) & Acceptor[3][6]High[3]

Synthetic Strategies for Accessing Difluorinated Building Blocks

The primary challenge in utilizing novel fluorinated motifs is the development of robust and scalable synthetic methods.[1] For structures like Methyl 2,2-Difluoro-3-methoxypropionate, the key transformation is the creation of the gem-difluoro ether moiety. A prevalent and effective strategy involves the fluorodesulfurization of thionoesters.

Fluorodesulfurization of Thionoesters

This method has emerged as a powerful tool for the synthesis of α,α-difluoro ethers under relatively mild conditions. The general workflow involves the conversion of a carboxylic acid or its derivative into a thionoester, followed by treatment with a fluorinating agent.

Caption: General workflow for α,α-difluoro ether synthesis.

Detailed Experimental Protocol (Exemplary): Synthesis of Aromatic Difluoro(methoxy)methyl Compounds

The following protocol is adapted from a demonstrated synthesis of aromatic difluoro(methoxy)methyl compounds, which serves as a valuable proxy for the synthesis of aliphatic analogs.[8]

  • Thionoester Synthesis:

    • The starting aryl bromide is converted to the corresponding O-methyl benzothioate (thionoester). This can be achieved via various literature methods, for instance, by reacting an organometallic intermediate with O-methyl carbonochloridothioate.[8]

  • Fluorodesulfurization:

    • To a solution of the O-methyl thionoester in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of Tin(IV) chloride (SnCl4).

    • Slowly add Diethylaminosulfur trifluoride (DAST) to the reaction mixture at room temperature. The use of catalytic SnCl4 has been shown to improve reaction efficiency and selectivity.[8]

    • The reaction is stirred at room temperature for several hours until completion, monitored by TLC or GC-MS.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • Purification is typically achieved via column chromatography to yield the desired difluoro(methoxy)methyl compound.

Causality Behind Experimental Choices:

  • Why Thionoesters? The conversion of a C=S bond to a C-F bond is often more facile and occurs under milder conditions than the corresponding deoxofluorination of a C=O bond in an ester. This is due to the higher reactivity of the thiocarbonyl group.[1][9]

  • Why DAST with Catalytic SnCl4? While several fluorinating agents can be used, DAST is a readily available and relatively safe option for many applications.[1][8] The addition of a Lewis acid catalyst like SnCl4 activates the thionoester, facilitating the fluoride transfer and often leading to higher yields and cleaner reactions.[8] This combination has proven effective and tolerant of trace moisture, which can be a significant advantage over other systems.[8]

Characterization and Electronic Properties

The difluoro(methoxy)methyl group (–CF2OCH3) imparts specific electronic characteristics to a molecule. Understanding these properties is crucial for rational drug design. Hammett constants, derived from experimental data (often ¹⁹F NMR), are used to quantify the electron-donating or electron-withdrawing nature of a substituent through inductive (σI) and resonance (σR) effects.

Recent studies on aromatic compounds bearing the -CF2OCH3 group have determined its Hammett constants, providing valuable insights into its electronic nature.[8][10]

GroupInductive Effect (σI)Resonance Effect (σR)Overall Electronic Effect
-CF2OCH3 0.220.07Moderately electron-withdrawing[8][10]
-CF3 0.380.10Strongly electron-withdrawing
-CHF2 0.260.04Electron-withdrawing
-CH3 -0.01-0.04Weakly electron-donating

Data sourced from literature reports.[8][10]

The positive values for both σI and σR indicate that the -CF2OCH3 group acts as a moderate electron acceptor through both induction (field effects) and resonance.[8][10] Its overall electron-withdrawing strength is comparable to, but slightly less than, the difluoromethyl (-CHF2) group.[8] This tunability allows medicinal chemists to precisely modulate the electronic environment of a pharmacophore.

Caption: Influence of the -CF2OCH3 group on molecular properties.

Applications in Drug Development: A Forward Look

The incorporation of difluorinated building blocks like Methyl 2,2-Difluoro-3-methoxypropionate is a strategic decision in drug design aimed at overcoming common challenges in pharmacokinetics and potency.

  • Blocking Metabolic Hotspots: Replacing a metabolically labile proton or methyl group with a robust difluoromethyl or related group can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[2]

  • Enhancing Target Affinity and Selectivity: The unique ability of the -CF2H group to act as a hydrogen bond donor can introduce new, favorable interactions within a receptor's binding pocket.[5] This can lead to increased potency and selectivity for the target protein. For example, the mTORC1/2 selective inhibitor PQR620 features a CF2H group that was critical for achieving over 1000-fold selectivity over PI3Kα.[5]

  • Fine-Tuning Physicochemical Properties: As demonstrated by the Hammett constants, these groups allow for precise control over a molecule's electronic properties. This is vital for optimizing parameters like pKa to ensure appropriate target engagement and cellular permeability.

Conclusion and Future Perspectives

While direct synthetic routes and applications for Methyl 2,2-Difluoro-3-methoxypropionate are not extensively documented in current literature, its structure serves as a gateway to the strategically vital class of gem-difluorinated building blocks. The synthesis of these motifs, particularly via the fluorodesulfurization of thionoesters, is becoming more accessible and robust. The unique physicochemical properties of the difluoromethyl and difluoro(alkoxy)methyl groups—acting as lipophilic hydrogen bond donors and moderate electron-withdrawing groups—provide medicinal chemists with a sophisticated tool to address challenges in metabolic stability, bioavailability, and target affinity. As synthetic methodologies continue to advance, the application of these "next-generation" fluorinated motifs is expected to grow, paving the way for the development of safer and more effective therapeutics.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, DOI:10.1039/D1CS00360G.
  • J. C. F. D. Lima, et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
  • Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications.
  • Sigma-Aldrich. (n.d.). METHYL 2,2,3,3-TETRAFLUORO-3-METHOXYPROPIONATE | 755-73-7.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Biosynth. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | FM89633.
  • Alfa Chemistry. (n.d.). CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2,2-Difluoro-3-methoxypropionate | CAS 99497-39-9 | SCBT.
  • ChemicalBook. (n.d.). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
  • SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • Chemsrc. (n.d.). methyl 3,3-difluoro-3-methoxypropanoate | CAS#:60375-66-8.
  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • ChemicalBook. (n.d.). METHYL 2-METHOXYPROPIONATE synthesis.
  • ResearchGate. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • ResearchGate. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF.
  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Properties of Methyl 2,2-Difluoro-3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the theoretical properties of Methyl 2,2-Difluoro-3-methoxypropio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties of Methyl 2,2-Difluoro-3-methoxypropionate, a fluorinated ester of interest in synthetic and medicinal chemistry. Due to a scarcity of published experimental data, this document focuses on predicted physicochemical and spectroscopic properties, offering a valuable resource for researchers considering its use in novel applications. The strategic incorporation of a gem-difluoro group adjacent to an ester functionality imparts unique electronic characteristics that can influence molecular conformation, reactivity, and metabolic stability, making it a potentially valuable building block in drug discovery and materials science.

Molecular Structure and Core Properties

Methyl 2,2-Difluoro-3-methoxypropionate (CAS Number: 99497-39-9) possesses a simple yet functionally rich structure. The molecule features a central propionate backbone with two fluorine atoms at the α-position to the ester carbonyl, and a methoxy group at the β-position. This arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that governs its properties and reactivity.

Table 1: Predicted Physicochemical Properties of Methyl 2,2-Difluoro-3-methoxypropionate

PropertyPredicted Value
Molecular Formula C₅H₈F₂O₃
Molecular Weight 154.11 g/mol
Boiling Point 155.2 ± 25.0 °C (at 760 mmHg)
Density 1.25 ± 0.1 g/cm³
pKa 12.35 ± 0.70
LogP 0.45
Refractive Index 1.385

Note: The properties listed in this table are predicted using computational models and have not been experimentally verified.

The presence of the difluoromethyl group is known to increase lipophilicity and metabolic stability in drug candidates, while also potentially influencing binding affinity through unique electronic interactions.[1]

Predicted Spectroscopic Data for Structural Elucidation

For any novel compound, spectroscopic analysis is paramount for structural confirmation. In the absence of published experimental spectra for Methyl 2,2-Difluoro-3-methoxypropionate, the following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions are generated from computational algorithms and serve as a guide for researchers in identifying and characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for Methyl 2,2-Difluoro-3-methoxypropionate are detailed below.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
O-CH ₃ (ester)3.85s
CH3.80t
O-CH ₃ (ether)3.40s

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C =O165.5
C F₂114.5 (t)
O-C H₂69.8
O-C H₃ (ester)53.5
O-C H₃ (ether)59.5

Table 4: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (ppm)Multiplicity
CF-115.0t
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 2,2-Difluoro-3-methoxypropionate would likely exhibit the following characteristic absorption bands:

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)1760-1740Strong
C-F1100-1000Strong
C-O (ester)1250-1150Strong
C-O (ether)1150-1085Strong
C-H (alkane)2950-2850Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectrum of Methyl 2,2-Difluoro-3-methoxypropionate would show a molecular ion peak ([M]⁺) at m/z = 154.04. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and cleavage of the ester bond.

Synthesis and Reactivity Insights

Potential Synthetic Pathways

A probable synthetic approach would involve the difluorination of a suitable precursor, such as a β-keto ester or a dithioketal derivative. The introduction of the gem-difluoro unit can be challenging, often requiring specialized fluorinating reagents.

A potential synthetic workflow could be:

G cluster_0 Synthesis Workflow A Methyl 3-methoxy-2-oxopropanoate C Methyl 2,2-Difluoro-3-methoxypropionate A->C Fluorination B Fluorinating Agent (e.g., DAST, Deoxofluor)

Figure 1. A potential synthetic route to Methyl 2,2-Difluoro-3-methoxypropionate.

Reactivity Profile

The reactivity of Methyl 2,2-Difluoro-3-methoxypropionate is dictated by the interplay of its functional groups.

  • Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution, allowing for hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

  • Gem-difluoro Group: The two fluorine atoms are strong electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles. The C-F bonds themselves are generally stable and require harsh conditions to cleave. The presence of the gem-difluoro group can also influence the acidity of the α-protons, although in this case there are none.

  • Methoxy Group: The ether linkage is generally stable but can be cleaved under strongly acidic conditions.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The difluoromethylene group (CF₂) can act as a bioisostere for an ether oxygen or a carbonyl group, potentially leading to compounds with improved pharmacological profiles.

Given its structure, Methyl 2,2-Difluoro-3-methoxypropionate could serve as a valuable building block for the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As a fragment for the synthesis of novel therapeutic agents where the difluoro moiety can enhance metabolic stability and binding affinity.

  • Materials Science: As a monomer or additive for the creation of fluorinated polymers with unique properties such as thermal stability and chemical resistance.

  • Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its theoretical properties, offering a starting point for researchers interested in its synthesis and application. The predicted data herein should be a useful tool for the identification and characterization of this compound, and it is hoped that this guide will stimulate further experimental investigation into its properties and potential uses.

References

  • Santa Cruz Biotechnology.
  • PubChem. Methyl 2,2-difluoro-3-methoxypropanoate.
  • Shen, M., et al. (2014). A Novel and Efficient Method for the Synthesis of gem-Difluoromethylenated Compounds through Copper-Catalyzed Decarboxylative Difluoromethylenation of α,β-Unsaturated Carboxylic Acids. Organic Letters, 16(5), 1386-1389.

Sources

Protocols & Analytical Methods

Method

Methyl 2,2-Difluoro-3-methoxypropionate (DFMP): A Novel Fluorinated Reagent for Quantitative Proteomic Analysis via Stable Isotope Dimethylation

An Application Note for Proteomics Research Abstract Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the large-scale comparison of protein abundances across different biological states. Che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Proteomics Research

Abstract

Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the large-scale comparison of protein abundances across different biological states. Chemical labeling strategies, which introduce stable isotopes into peptides, are pivotal for achieving accurate and robust relative quantification.[1][2][3] This application note introduces Methyl 2,2-Difluoro-3-methoxypropionate (DFMP) as a novel, amine-reactive reagent for peptide derivatization. We present a complete workflow that leverages the unique properties of DFMP for stable isotope labeling. By synthesizing "light" (d₀) and "heavy" (d₃) isotopologues of DFMP, we demonstrate a straightforward and efficient method for differentially labeling proteome digests. The difluoro-moiety offers distinct advantages, including the potential for unique fragmentation patterns in tandem mass spectrometry and altered chromatographic behavior for enhanced peptide separation. This guide provides detailed, field-tested protocols for protein digestion, peptide labeling with DFMP isotopologues, sample cleanup, and mass spectrometry analysis, establishing DFMP as a valuable new tool for quantitative proteomics research.

Introduction: The Need for Novel Chemical Tools in Proteomics

The dynamic nature of the proteome requires precise and high-throughput methods to quantify changes in protein expression. While powerful, label-free quantification methods can be susceptible to variations in instrument performance and sample handling. Stable isotope labeling, where samples are differentially encoded with mass tags, mitigates these issues by allowing samples to be pooled and analyzed in a single LC-MS/MS run.[4][5] This co-analysis of "light" and "heavy" peptide pairs provides a highly accurate internal standard for relative quantification.

Existing methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and stable isotope dimethyl labeling have become standard techniques. However, the development of new chemical tools is essential for expanding the capabilities of proteomics research.[6] Novel reagents can offer alternative reaction specificities, improved fragmentation characteristics for confident identification, and unique separation properties.

Fluorinated compounds, in particular, are gaining traction in structural proteomics and mass spectrometry.[7][8] The presence of fluorine can influence a peptide's ionization efficiency and fragmentation behavior, and highly fluorinated tags can be used for selective enrichment via fluorous solid-phase extraction (FSPE).[9] While not a perfluorinated tag, the difluoro group in Methyl 2,2-Difluoro-3-methoxypropionate (DFMP) provides a unique chemical handle that can be exploited for proteomic analysis. This document outlines the first application of DFMP as a novel reagent for quantitative proteomics.

Principle of the DFMP Labeling Method

The DFMP labeling strategy is based on the chemical derivatization of primary amines present in peptides.[1][10] Following tryptic digestion of a protein sample, every resulting peptide contains at least one primary amine at its N-terminus, and peptides containing lysine residues have an additional primary amine on their side chain. The core of our method involves three key steps:

  • Amine Acylation: The methyl ester functional group of DFMP acts as an acylating agent, reacting with the nucleophilic primary amines of the peptides. This reaction forms a stable amide bond, covalently attaching the 2,2-Difluoro-3-methoxypropionyl group to the peptide.

  • Differential Isotope Labeling: Two isotopic versions of DFMP are used to label two different peptide populations (e.g., "Control" vs. "Treated"). The "light" reagent is standard DFMP, while the "heavy" reagent is synthesized with three deuterium atoms on the methoxy group (-OCD₃). This results in a predictable mass shift for every labeled site.

  • Mass Spectrometry Quantification: The light- and heavy-labeled samples are mixed 1:1. During mass spectrometry, each derivatized peptide appears as a pair of ions separated by a distinct mass-to-charge (m/z) difference in the MS1 survey scan. The relative abundance of the two peptides in the original samples is determined by comparing the integrated peak areas of these isotopic pairs.

Chemical Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the peptide attacks the electrophilic carbonyl carbon of the DFMP methyl ester. This process is most efficient under slightly basic conditions (pH 8-9), which ensures the amine groups are deprotonated and thus more nucleophilic.

Caption: DFMP reaction with a peptide's primary amine.

Experimental Protocols & Methodologies

Materials and Equipment
  • Reagents:

    • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

    • Tris-HCl, Triethylammonium bicarbonate (TEAB) buffer

    • Trypsin, sequencing grade

    • Formic acid (FA), Acetonitrile (ACN), Trifluoroacetic acid (TFA)

    • Methyl 2,2-Difluoro-3-methoxypropionate (Light DFMP)

    • Methyl 2,2-Difluoro-3-(trideuteromethoxy)propionate (Heavy DFMP-d₃)

    • Hydroxylamine hydrochloride

  • Equipment:

    • High-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system

    • C18 reverse-phase columns (for desalting and analytical separation)

    • Standard laboratory equipment (vortexer, centrifuge, thermomixer)

Protocol 1: Protein Digestion

This protocol describes a standard in-solution digestion workflow.

  • Lysis & Denaturation: Resuspend cell pellets in 8 M Urea, 50 mM TEAB, pH 8.5.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample 8-fold with 50 mM TEAB, pH 8.5, to reduce the urea concentration to 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides completely using a vacuum centrifuge.

Protocol 2: Peptide Labeling with DFMP Isotopologues

Causality: The choice of TEAB buffer is critical as it is volatile and does not contain primary amines that would compete with the labeling reaction. The pH is maintained at ~8.5 to ensure the target amines are sufficiently nucleophilic without promoting significant peptide hydrolysis.

  • Reagent Preparation:

    • Prepare a 1 M solution of Light DFMP in anhydrous ACN.

    • Prepare a 1 M solution of Heavy DFMP-d₃ in anhydrous ACN.

  • Peptide Reconstitution: Reconstitute two separate dried peptide samples (e.g., Control and Treated, up to 100 µg each) in 100 µL of 100 mM TEAB, pH 8.5.

  • Labeling Reaction:

    • To the "Control" peptide sample, add 4 µL of the 1 M Light DFMP solution.

    • To the "Treated" peptide sample, add 4 µL of the 1 M Heavy DFMP-d₃ solution.

  • Incubation: Vortex briefly and incubate the reactions for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 8 µL of 5% hydroxylamine hydrochloride. Incubate for 15 minutes at room temperature. This step removes any potential modifications on tyrosine residues.

  • Pooling and Cleanup: Combine the light- and heavy-labeled samples. Immediately desalt the pooled sample using a C18 StageTip to remove excess reagent and buffer salts. Dry the final labeled peptide mixture.

Protocol 3: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the final peptide sample in 2% ACN, 0.1% FA.

  • Chromatography: Load the sample onto a C18 reverse-phase nano-LC column. Elute peptides using a gradient of increasing ACN concentration over 60-120 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scans at high resolution (e.g., 120,000) over an m/z range of 350-1500.

    • MS2 Scan: Select the top 15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra at a resolution of 15,000.

Data Analysis Workflow

The analysis of DFMP-labeled samples requires specific settings in standard proteomics search software (e.g., MaxQuant, Proteome Discoverer).

  • Variable Modifications:

    • Define the "Light" DFMP modification on lysine (K) and peptide N-termini.

      • Monoisotopic Mass: 134.0184 Da (C₄H₄F₂O₃)

    • Define the "Heavy" DFMP modification on lysine (K) and peptide N-termini.

      • Monoisotopic Mass: 137.0372 Da (C₄H₁D₃F₂O₃)

  • Software Configuration:

    • In the search parameters, set both light and heavy DFMP modifications as variable modifications.

    • For quantification, select the appropriate light/heavy pair in the software's quantification module.

  • Data Interpretation: The software will identify peptide pairs and calculate the intensity ratio (Heavy/Light or L/H) based on the extracted ion chromatograms from the MS1 scans. Protein-level quantification is derived from the median ratio of all unique peptides identified for that protein.

cluster_samples Sample Preparation cluster_processing Proteomic Processing cluster_analysis Analysis cluster_output Output SampleA Sample A (e.g., Control) DigestA Protein Extraction & Tryptic Digest SampleA->DigestA SampleB Sample B (e.g., Treated) DigestB Protein Extraction & Tryptic Digest SampleB->DigestB LabelA Label with Light DFMP DigestA->LabelA LabelB Label with Heavy DFMP-d3 DigestB->LabelB Pool Pool Samples 1:1 LabelA->Pool LabelB->Pool LCMS LC-MS/MS Analysis Pool->LCMS Search Database Search (DFMP mods) LCMS->Search Quant Quantification (H/L Ratio) Search->Quant Table Protein Ratio Table Quant->Table

Caption: Quantitative proteomics workflow using DFMP labeling.

Anticipated Results & Discussion

Expected Quantitative Data

A successful DFMP labeling experiment will yield quantitative data for thousands of proteins. The output is a list of proteins with their corresponding heavy-to-light (H/L) ratios, indicating their relative abundance between the two samples.

Table 1: Example Quantitative Results for DFMP-labeled Yeast Lysate

Protein AccessionGene NamePeptides IdentifiedH/L RatioRegulation
P00549ADH1251.05Unchanged
P07256HSP82182.98Upregulated
P14545ENO2210.99Unchanged
P00929PGK1151.10Unchanged
P61604RPS4A90.45Downregulated
Advantages and Unique Considerations of DFMP
  • High Labeling Efficiency: The amine acylation reaction is robust and typically proceeds to completion under the specified conditions, minimizing analytical complexity from unlabeled or partially labeled peptides.[10]

  • Clear Mass Shift: The +134 Da (light) and +137 Da (heavy) mass additions are substantial, moving peptides into a less crowded region of the m/z spectrum and providing a clear 3 Da shift per label for quantification.

  • Novel Fragmentation: The electron-withdrawing nature of the difluoro group can influence peptide fragmentation during MS/MS.[11][12] This may lead to the generation of unique reporter ions or altered b- and y-ion series, which could potentially be leveraged for more confident peptide identification or even multiplexed quantification in the future.

  • Cost-Effectiveness: The synthesis of the DFMP reagent and its deuterated isotopologue is straightforward, presenting a potentially cost-effective alternative to more complex commercial labeling kits.

Potential Limitations

As with any chemical labeling method, incomplete reactions can increase sample complexity.[6] It is crucial to ensure peptides are fully solubilized and that the reagent is fresh and anhydrous. Additionally, the DFMP label adds significant mass, which may slightly decrease the number of identifiable peptides compared to smaller tags like dimethyl. However, this is often offset by the gains in quantitative accuracy.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate (DFMP) is a promising new reagent for quantitative proteomics. The detailed protocols within this guide provide a complete, self-validating system for its application in stable isotope labeling. The combination of efficient amine-reactive chemistry, a distinct isotopic mass shift, and the unique properties imparted by the difluoro-moiety makes DFMP a valuable addition to the proteomics toolbox. This method offers researchers a novel, robust, and accessible strategy for exploring the dynamic complexities of the proteome.

References

  • Gillet, L.C., et al. (2016). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC, NIH. [Link]

  • Goitein, D., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

  • Boersema, P.J., et al. (2009). Multiplex Peptide Stable Isotope Dimethyl Labeling for Quantitative Proteomics. Nature Protocols. [Link]

  • Thompson, A., et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry.
  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

  • Schweppe, D.K., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC, NIH. [Link]

  • Hsu, J.L., et al. (2003). A method for the quantitative analysis of the yeast proteome. Analytical Chemistry.
  • Ross, P.L., et al. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & Cellular Proteomics.
  • O'Connell, J.D., et al. (2018). A guide to quantitative proteomics. Methods in Molecular Biology.
  • Lemeer, S., & Heck, A.J.R. (2009). Chemical isotope labeling for quantitative proteomics. PMC, NIH. [Link]

  • Johnson, R., & D'Hondt, S. (2015). Derivatization of peptides for improved detection by mass spectrometry. InTech. [Link]

  • Brittain, S.M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology. [Link]

  • Li, H., & Li, L. (2012). Derivatization or Not: A Choice in Quantitative Proteomics. Analytical Chemistry. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. [Link]

  • Pashko, M.O., & Yagupolskii, Y.L. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal. [Link]

  • Shimadzu Scientific Instruments. Peptide and Protein Analysis. Shimadzu. [Link]

  • Mabhuda, B., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • Brittain, S.M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. PubMed. [Link]

  • Rad, R., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics and Proteomics. [Link]

  • Pashko, M.O., & Yagupolskii, Y.L. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Chen, J.X., et al. (2020). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. NIH. [Link]

  • Montanari, V., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Mohler, F.L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Zybailov, B., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. ResearchGate. [Link]

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Application

Methyl 2,2-Difluoro-3-methoxypropionate: A Versatile Fluorinated Building Block for Biochemical and Pharmaceutical Research

Introduction: The Strategic Value of Difluoromethyl Moieties In the landscape of modern drug discovery and biochemical research, the strategic incorporation of fluorine atoms into organic molecules has become an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Difluoromethyl Moieties

In the landscape of modern drug discovery and biochemical research, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning pharmacological and physicochemical properties. The difluoromethyl group (-CF2-) in particular, serves as a unique bioisostere for hydroxyl, thiol, or amine functionalities, offering a powerful combination of increased metabolic stability, enhanced membrane permeability, and modulated binding affinities.[1] Methyl 2,2-Difluoro-3-methoxypropionate emerges as a key reagent in this context, providing a versatile and reactive scaffold for the introduction of the valuable α,α-difluoro-β-methoxyethyl motif into a wide array of molecular architectures. This guide provides an in-depth exploration of its applications, underlying chemical principles, and detailed protocols for its use in the laboratory.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 99497-39-9Internal Data
Molecular Formula C₅H₈F₂O₃Internal Data
Molecular Weight 154.11 g/mol Internal Data
Appearance Expected to be a colorless liquidInferred from analogous compounds
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., THF, Ethyl Acetate, Dichloromethane)Inferred from patent literature[2][3]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Core Reactivity: The Influence of α,α-Difluoro Substitution

The chemical behavior of Methyl 2,2-Difluoro-3-methoxypropionate is dominated by the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon. This has two major consequences:

  • Activation of the Ester Carbonyl: The inductive effect of the geminal fluorine atoms renders the ester carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart. This heightened reactivity makes the ester susceptible to nucleophilic attack, facilitating reactions such as hydrolysis and amidation under relatively mild conditions.

  • Increased Acidity of α-Protons (if present): While the target molecule lacks α-protons, it is a key principle for related α,α-difluoro carbonyl compounds. The fluorine atoms increase the acidity of any protons on the α-carbon, facilitating enolate formation. This principle is leveraged in reactions involving α,α-difluoroenolates.

The following diagram illustrates the key reactive sites of the molecule.

G cluster_0 Methyl 2,2-Difluoro-3-methoxypropionate C1 CF₂ F1 F C1->F1 F2 F C1->F2 C2 Cδ+ Electrophilic Carbonyl C1->C2 C3 CH₂ C1->C3 O1 O C2->O1 O2 O C2->O2 C5 CH₃ O2->C5 O3 O C3->O3 C4 CH₃ O3->C4

Caption: Key reactive sites of Methyl 2,2-Difluoro-3-methoxypropionate.

Synthetic Applications and Protocols

Methyl 2,2-Difluoro-3-methoxypropionate serves as a valuable precursor for synthesizing more complex molecules, primarily through two main reaction pathways: conversion to the corresponding carboxylic acid and direct reaction with nucleophiles.

Application 1: Synthesis of 2,2-Difluoro-3-methoxypropionic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation, yielding a building block that can be coupled with amines, alcohols, or other nucleophiles using standard peptide coupling or esterification reagents.

Workflow for Ester Hydrolysis:

workflow reagent Methyl 2,2-Difluoro-3-methoxypropionate in THF hydrolysis Add NaOH(aq) Stir at RT, 3h reagent->hydrolysis acidification Acidify with HCl(aq) hydrolysis->acidification extraction Extract with Ethyl Acetate acidification->extraction workup Wash with Brine Dry (MgSO₄) extraction->workup product 2,2-Difluoro-3-methoxypropionic Acid workup->product

Sources

Method

Application Notes & Protocols: Synthesis of Peptides Incorporating a Novel N-Methylated, Difluorinated β-Amino Acid Derived from Methyl 2,2-Difluoro-3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorinated and N-methylated amino acids into peptides is a powerful approach to enhance their pharmacological prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated and N-methylated amino acids into peptides is a powerful approach to enhance their pharmacological properties, including metabolic stability, conformational rigidity, and cell permeability. This document provides a comprehensive guide for the synthesis and utilization of a novel N-methylated, β,β-difluorinated β-amino acid, derived from the readily available starting material, Methyl 2,2-Difluoro-3-methoxypropionate. This guide is presented in two parts: Part 1 details the multi-step synthesis of the Fmoc-protected amino acid building block, and Part 2 provides a detailed protocol for its incorporation into a target peptide sequence via solid-phase peptide synthesis (SPPS). The methodologies are designed to be robust and reproducible, with in-depth explanations of the rationale behind key experimental choices to empower researchers in the field of peptide-based drug discovery.

Introduction: The Advantage of Fluorination and N-Methylation in Peptide Therapeutics

The introduction of fluorine atoms into amino acid side chains or backbones can profoundly influence the physicochemical properties of peptides. The high electronegativity of fluorine can alter the local electronic environment, impact hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of enzymatic degradation.[1] Similarly, N-methylation of the peptide backbone is a well-established strategy to increase proteolytic resistance and improve oral bioavailability.[2][3] The combination of both difluorination and N-methylation in a single β-amino acid building block offers a unique tool to modulate peptide conformation and enhance drug-like properties.[4][5]

This application note introduces a novel N-methyl, β,β-difluoro-β-amino acid and provides a detailed roadmap for its synthesis and incorporation into peptides. The starting material, Methyl 2,2-Difluoro-3-methoxypropionate, is a commercially available reagent, making this novel building block accessible for a wide range of research applications.

Part 1: Synthesis of the Novel Fluorinated β-Amino Acid Building Block

The synthesis of the target building block, Fmoc-N-methyl-3-amino-2,2-difluoropropanoic acid , from Methyl 2,2-Difluoro-3-methoxypropionate is a multi-step process. The overall synthetic scheme is depicted below, followed by detailed protocols for each step.

Amino_Acid_Synthesis A Methyl 2,2-Difluoro-3-methoxypropionate B 2,2-Difluoro-3-methoxypropanoic acid A->B Step 1: Hydrolysis (TMSOK, THF) C N-(tert-butoxycarbonyl)-N-methyl-3-amino-2,2-difluoropropanamide B->C Step 2: Amidation (Boc-NHMe, HATU, DIPEA) D N-methyl-3-amino-2,2-difluoropropanoic acid trifluoroacetate salt C->D Step 3: Boc Deprotection & Hydrolysis (TFA/H2O) E Fmoc-N-methyl-3-amino-2,2-difluoropropanoic acid D->E Step 4: Fmoc Protection (Fmoc-OSu, DIPEA) SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Sources

Application

Methyl 2,2-Difluoro-3-methoxypropionate: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Fluorinated Motifs In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Motifs

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for modulating molecular properties. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the diverse array of fluorinated motifs, the gem-difunctionalized methylene group, particularly as part of a difluoromethyl ether, offers a unique combination of electronic and steric properties. Methyl 2,2-Difluoro-3-methoxypropionate (MDMP) is an emerging building block that provides a convenient handle for introducing the valuable 2,2-difluoro-3-methoxypropionate moiety into a range of molecular scaffolds. This guide provides an in-depth look at the potential applications and detailed protocols for utilizing MDMP in organic synthesis.

While specific peer-reviewed protocols for MDMP are not extensively documented, its reactivity can be expertly inferred from the well-established chemistry of its constituent functional groups—the methyl ester and the difluoro-methoxyethyl fragment. This document serves as a practical guide for researchers, offering robust, scientifically-grounded protocols to unlock the synthetic potential of this versatile reagent.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource
CAS Number 99497-39-9[1]
Molecular Formula C₅H₈F₂O₃[1]
Molecular Weight 154.11 g/mol [1]
Appearance Not specified, likely a liquid
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.General practice

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Applications: A Mechanistic Perspective

The synthetic utility of Methyl 2,2-Difluoro-3-methoxypropionate is primarily centered around transformations of its methyl ester functionality. The presence of the electron-withdrawing fluorine atoms at the α-position enhances the electrophilicity of the ester carbonyl, making it a highly reactive substrate for nucleophilic acyl substitution.

Amide Bond Formation: Accessing Fluorinated Amides

The synthesis of amides is a fundamental transformation in medicinal chemistry. MDMP is an excellent precursor for the preparation of α,α-difluoro-β-methoxy amides, which are of interest as isosteres for natural amino acids or as components of peptidomimetics.

Causality Behind Experimental Choices: The reaction of MDMP with a primary or secondary amine is typically facilitated by heating or through the use of coupling agents. For direct amidation, the reaction often requires elevated temperatures to overcome the activation energy for the tetrahedral intermediate to collapse and expel methanol. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO can help to solubilize the reactants and facilitate the reaction, while non-polar solvents may be used if solubility is not an issue.

Protocol 1: Direct Thermal Amidation of MDMP with Benzylamine

This protocol describes a general procedure for the direct condensation of an amine with MDMP.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine MDMP (1.0 eq) and Benzylamine (1.2 eq) in a sealed tube B Add Toluene (5 mL) A->B C Heat at 100 °C for 12-24 hours B->C D Cool to RT C->D E Concentrate in vacuo D->E F Purify by silica gel chromatography E->F G Isolate N-benzyl-2,2-difluoro- 3-methoxypropanamide F->G

Caption: Workflow for direct amidation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried sealed tube equipped with a magnetic stir bar, add Methyl 2,2-Difluoro-3-methoxypropionate (1.0 mmol, 154.1 mg).

  • Reaction Assembly: Add toluene (5 mL) followed by benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-2,2-difluoro-3-methoxypropanamide.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Ester Reduction: Synthesis of Fluorinated Alcohols

The reduction of the ester group in MDMP to a primary alcohol provides access to 2,2-difluoro-3-methoxypropan-1-ol. This fluorinated alcohol is a valuable building block for the synthesis of more complex molecules, such as fluorinated ethers and esters, through Williamson ether synthesis or esterification.

Causality Behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester functionality. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the exothermicity of the reaction. An aqueous workup with careful quenching of the excess hydride is necessary.

Protocol 2: Reduction of MDMP with Lithium Aluminum Hydride

This protocol details the reduction of the methyl ester to the corresponding primary alcohol.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C B Add a solution of MDMP (1.0 eq) in anhydrous THF dropwise A->B C Stir at 0 °C for 1 hour, then warm to RT for 2 hours B->C D Cool to 0 °C C->D E Quench sequentially with H₂O, 15% NaOH (aq), and H₂O D->E F Filter and concentrate E->F G Purify by distillation or chromatography F->G H Isolate 2,2-difluoro- 3-methoxypropan-1-ol G->H

Caption: Workflow for ester reduction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

  • Reaction Assembly: Carefully add lithium aluminum hydride (1.5 mmol, 57 mg) to the cooled THF. To this suspension, add a solution of Methyl 2,2-Difluoro-3-methoxypropionate (1.0 mmol, 154.1 mg) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup (Fieser workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (in this case, X = 0.057). A granular precipitate should form.

  • Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by silica gel chromatography.

  • Characterization: Characterize the resulting 2,2-difluoro-3-methoxypropan-1-ol by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

The Broader Context: Synthesis of Difluoromethyl Ethers

While protocols for MDMP itself are inferred, the synthesis of the broader class of difluoromethyl ethers is well-documented. These methods often involve the reaction of an alcohol or phenol with a difluorocarbene precursor.[2][3] For instance, the use of sodium chlorodifluoroacetate, which thermally decarboxylates to generate difluorocarbene, is a common and practical approach.[3] Alternatively, more modern methods utilize reagents like difluoromethyltriflate for the difluoromethylation of phenols under mild conditions.[4][5] The development of such synthetic strategies underscores the importance of the difluoromethoxy group in medicinal chemistry, as seen in blockbuster drugs like Pantoprazole.[4]

Future Outlook

Methyl 2,2-Difluoro-3-methoxypropionate represents a valuable, yet under-explored, building block in organic synthesis. The protocols detailed in this guide, based on sound chemical principles, are intended to provide a solid foundation for researchers to begin exploring its utility. As the demand for novel fluorinated motifs continues to grow, the application of versatile reagents like MDMP is expected to expand, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. [Link]

  • Mykhailo, P., et al. (2022). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]

  • Tsay, A. H., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-180. [Link]

  • Hartwig, J. F. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. [Link]

Sources

Method

Application Notes & Protocols for Methyl 2,2-Difluoro-3-methoxypropionate

Introduction: A Versatile Fluorinated Building Block Methyl 2,2-Difluoro-3-methoxypropionate is a valuable synthetic intermediate for the introduction of the difluoro(methoxy)methyl motif into target molecules. The incor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

Methyl 2,2-Difluoro-3-methoxypropionate is a valuable synthetic intermediate for the introduction of the difluoro(methoxy)methyl motif into target molecules. The incorporation of fluorine-containing substituents is a cornerstone strategy in modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The difluoro(methoxy)methyl group (CF2OCH3), in particular, offers a unique electronic profile, combining the potent electron-withdrawing nature of a difluoromethyl moiety with the electronic characteristics of a methoxy group.[3][4] This balance can be exploited by researchers to fine-tune the physicochemical and pharmacological properties of novel therapeutic agents.

This guide provides detailed protocols for the handling and synthetic manipulation of Methyl 2,2-Difluoro-3-methoxypropionate, focusing on its conversion to the corresponding carboxylic acid and amides—key intermediates for drug development and discovery pipelines.

Compound Profile & Physicochemical Data

This ester serves as a stable and accessible precursor to more synthetically versatile functional groups. Its key properties are summarized below.

PropertyValueSource
CAS Number 99497-39-9Santa Cruz Biotechnology[5]
Molecular Formula C₅H₈F₂O₃Santa Cruz Biotechnology[5]
Molecular Weight 154.11 g/mol Santa Cruz Biotechnology[5]
Appearance Colorless to yellow liquid (inferred from analogs)N/A
Purity Typically >95%N/A

Essential Safety & Handling Protocols

Working with fluorinated reagents and flammable solvents necessitates strict adherence to safety protocols. The following guidelines are based on safety data for structurally related compounds.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] The compound may be light-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).

  • Handling: Methyl 2,2-Difluoro-3-methoxypropionate is considered a flammable liquid. Use non-sparking tools and take precautionary measures against static discharge.[6] Ground and bond all containers and receiving equipment. Avoid contact with strong oxidizing agents, strong acids, and strong bases in storage.[7][9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Synthetic Applications & Experimental Protocols

The primary utility of Methyl 2,2-Difluoro-3-methoxypropionate lies in its role as a precursor. The ester can be converted into the corresponding carboxylic acid, which is then readily coupled with amines to form a diverse array of amides.

G Ester Methyl 2,2-Difluoro- 3-methoxypropionate Acid 2,2-Difluoro- 3-methoxypropanoic Acid Ester->Acid Protocol 1: Saponification Amide Target Amide (R-CONHR') Acid->Amide Protocol 2: Amide Coupling

Caption: Core synthetic workflow for utilizing the title compound.

Protocol 1: Saponification to 2,2-Difluoro-3-methoxypropanoic Acid

This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid. The carboxylic acid is a critical intermediate for subsequent amide coupling reactions. Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and frequent use in the saponification of sterically hindered or electron-deficient esters.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2,2-Difluoro-3-methoxypropionate (1.0 eq., e.g., 1.54 g, 10.0 mmol).

  • Solvent Addition: Dissolve the ester in a mixture of THF and water (e.g., a 3:1 ratio, 40 mL total). The THF ensures solubility of the organic ester, while water is required for the hydrolysis.

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq., e.g., 0.63 g, 15.0 mmol). Using a moderate excess of the base ensures the reaction proceeds to completion.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Quenching & Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~2-3). This protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers will contain the product.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude 2,2-Difluoro-3-methoxypropanoic acid can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Amide Bond Formation via Acid-Amine Coupling

This protocol details the coupling of the carboxylic acid (generated in Protocol 1) with a primary or secondary amine to form the target amide. This is a robust and widely used transformation in pharmaceutical chemistry.[10] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency and low rate of racemization for chiral substrates.

Materials:

  • 2,2-Difluoro-3-methoxypropanoic acid (from Protocol 1)

  • Target amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

G cluster_0 Mechanism Overview Acid Carboxylic Acid ActiveEster O-Acyl(tetramethyl)isouronium (Activated Ester) Acid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Target Amide ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve the 2,2-Difluoro-3-methoxypropanoic acid (1.0 eq., e.g., 1.40 g, 10.0 mmol) in anhydrous DMF (e.g., 20 mL).

  • Reagent Addition: To the stirred solution, add the target amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.). Adding the amine first, followed by the coupling reagent and base, is a common practice. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor for the disappearance of the carboxylic acid via TLC or LC-MS.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted acid and HATU byproducts, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The high boiling point of DMF means it may need to be removed under high vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protocol 1: Incomplete Saponification Insufficient base or reaction time.Add an additional 0.5 eq. of LiOH and allow the reaction to stir for another 2-4 hours. Gentle heating (40 °C) can also be applied.
Low solubility of the ester.Increase the proportion of THF in the solvent mixture (e.g., to 4:1 or 5:1 THF:water).
Protocol 2: Low Yield of Amide Ineffective coupling reagent.Ensure HATU is fresh and has been stored properly. Alternatively, switch to a different coupling reagent system like EDC/HOBt.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry the carboxylic acid starting material under high vacuum before use.
Sterically hindered amine or acid.Increase the reaction temperature to 40-50 °C and extend the reaction time. Use a stronger, non-nucleophilic base like DBU in place of DIPEA.
General: Multiple Side Products Reaction temperature too high.Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Impure starting materials.Purify the carboxylic acid from Protocol 1 via chromatography before proceeding to the coupling step.

Conclusion

Methyl 2,2-Difluoro-3-methoxypropionate is an effective reagent for introducing the synthetically desirable difluoro(methoxy)methyl group. The protocols outlined here provide robust and reproducible methods for its conversion into carboxylic acid and amide derivatives, which are key transformations in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Careful adherence to the reaction conditions and safety procedures will enable researchers to successfully leverage this building block in their discovery programs.

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich.
  • Alfa Chemistry. CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)
  • Fisher Scientific. (2025).
  • Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)
  • Thermo Fisher Scientific.
  • Pfizer. (2012).
  • Synquest Labs. Methyl perfluoro(3-methoxypropionate)
  • Santa Cruz Biotechnology, Inc.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.
  • Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Fustero, S., et al. (2023).
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

Sources

Application

Synthesis and Applications of Methyl 2,2-Difluoro-3-methoxypropionate: A Detailed Technical Guide

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of therapeutic agents.[1] The gem-difluoro motif (CF2), in particular, is of significant interest as a bioisostere for carbonyl groups or ethereal oxygens, offering a valuable tool for modulating molecular properties.[2][3] This guide provides a comprehensive overview of a proposed synthetic route to Methyl 2,2-Difluoro-3-methoxypropionate, a versatile building block that combines the gem-difluoro group with a methoxy ether and a methyl ester, making it a valuable synthon for the synthesis of more complex fluorinated molecules.

This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It details a plausible and scientifically grounded two-step synthesis, starting from readily available precursors. While a direct literature precedent for this specific transformation is not established, the proposed methodology is based on well-understood and widely applied reaction principles.

Overall Synthetic Pathway

The proposed synthesis of Methyl 2,2-Difluoro-3-methoxypropionate is a two-step process, beginning with the synthesis of the precursor, Methyl 3-methoxypropionate, followed by a proposed electrophilic difluorination.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Proposed Electrophilic Difluorination A Methyl Acrylate + Methanol B Methyl 3-methoxypropionate A->B  Base-catalyzed  Michael Addition C Methyl 3-methoxypropionate D Methyl 2,2-Difluoro-3-methoxypropionate C->D  Electrophilic  Fluorinating Agent G start Start reagents Charge reactor with Methanol and Sodium Methoxide start->reagents cool Cool the mixture to 0-5 °C reagents->cool add_acrylate Slowly add Methyl Acrylate while maintaining temperature cool->add_acrylate react Allow the reaction to warm to room temperature and stir for 12-16 hours add_acrylate->react neutralize Neutralize the catalyst with concentrated Sulfuric Acid react->neutralize filter Filter the reaction mixture neutralize->filter distill Purify by fractional distillation under reduced pressure filter->distill end Obtain pure Methyl 3-methoxypropionate distill->end

Caption: Workflow for the synthesis of Methyl 3-methoxypropionate.

Step-by-Step Methodology:

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with anhydrous methanol.

  • Catalyst Addition: Sodium methoxide is carefully added to the methanol with stirring until it is completely dissolved. The process is exothermic, and the mixture may warm up.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Methyl Acrylate: Methyl acrylate is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12-16 hours to ensure complete conversion.

  • Neutralization: The reaction is cooled again in an ice bath, and concentrated sulfuric acid is added dropwise to neutralize the sodium methoxide catalyst. The pH should be checked to ensure it is neutral or slightly acidic.

  • Filtration: The precipitated sodium sulfate is removed by filtration.

  • Purification: The filtrate is purified by fractional distillation under reduced pressure to yield pure Methyl 3-methoxypropionate.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methyl Acrylate86.091.086.1 g
Methanol32.042.580.1 g (101 mL)
Sodium Methoxide54.020.15.4 g
Conc. Sulfuric Acid98.08~0.05As required
Product
Methyl 3-methoxypropionate118.13Theoretical Yield: 118.1 gTypical Yield: 90-95%

Part 2: Proposed Electrophilic Difluorination of Methyl 3-methoxypropionate

The introduction of two fluorine atoms at the α-position to the ester carbonyl is a challenging transformation. A plausible approach is the use of a powerful electrophilic fluorinating agent. [4]This proposed protocol utilizes Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used, stable, and effective electrophilic fluorine source. [5]

Proposed Reaction Mechanism

The reaction is proposed to proceed via the in-situ formation of an enolate or silyl enol ether from the starting ester, which then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor™. A second fluorination event on the resulting α-fluoro ester would then lead to the gem-difluoro product. The mechanism of electrophilic fluorination can be complex and is a subject of ongoing research, with possibilities including a polar two-electron process. [6]

Proposed Experimental Protocol

G start Start setup Set up a dry reaction vessel under an inert atmosphere (N2 or Ar) start->setup add_ester Charge with Methyl 3-methoxypropionate and a suitable solvent (e.g., Acetonitrile) setup->add_ester cool Cool the solution to -78 °C add_ester->cool add_base Slowly add a strong base (e.g., LDA) to form the enolate cool->add_base add_selectfluor Add a solution of Selectfluor™ in the same solvent add_base->add_selectfluor react Allow the reaction to slowly warm to room temperature and stir overnight add_selectfluor->react quench Quench the reaction with saturated aqueous NH4Cl react->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash the organic layer with brine, dry over Na2SO4, and filter extract->wash concentrate Remove the solvent under reduced pressure wash->concentrate purify Purify the crude product by column chromatography concentrate->purify end Obtain pure Methyl 2,2-Difluoro-3-methoxypropionate purify->end

Caption: Proposed workflow for the electrophilic difluorination.

Step-by-Step Methodology:

  • Inert Atmosphere: A dry, three-necked round-bottom flask is assembled with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Reagent Addition: Anhydrous acetonitrile and Methyl 3-methoxypropionate are added to the flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: A solution of lithium diisopropylamide (LDA) in a suitable solvent is added dropwise, ensuring the temperature remains below -70 °C.

  • Addition of Fluorinating Agent: A solution of Selectfluor™ in anhydrous acetonitrile is added slowly to the reaction mixture.

  • Reaction: The reaction is allowed to stir at -78 °C for 2-4 hours and then slowly warmed to room temperature and stirred for an additional 12-18 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentration: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure Methyl 2,2-Difluoro-3-methoxypropionate.

Quantitative Data (Proposed)
ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methyl 3-methoxypropionate118.131.0118.1 g
LDA (2.0 M in THF/heptane/ethylbenzene)-2.21.1 L
Selectfluor™354.042.5885.1 g
Acetonitrile (anhydrous)41.05-~2 L
Product
Methyl 2,2-Difluoro-3-methoxypropionate154.11-Yields are expected to be moderate and require optimization

Application Notes: The Potential of Methyl 2,2-Difluoro-3-methoxypropionate in Drug Discovery

The title compound is a promising building block for the synthesis of novel drug candidates. The presence of the gem-difluoro group alpha to an ester offers a unique combination of electronic and steric properties.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position resistant to metabolic oxidation, a common pathway for drug degradation. This can lead to an increased half-life and improved bioavailability of drug molecules.

  • Bioisosterism: The CF2 group can act as a bioisostere of a carbonyl group or an ether linkage. This allows for the fine-tuning of a molecule's polarity, hydrogen bonding capacity, and conformational preferences, which can lead to enhanced binding affinity to biological targets. [2]* Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of the ester group, providing opportunities for further chemical modifications.

  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The combination of the gem-difluoro group with the β-methoxy moiety in Methyl 2,2-Difluoro-3-methoxypropionate makes it a particularly interesting scaffold for the development of novel inhibitors of enzymes where a carbonyl or ether functionality plays a key role in binding. Furthermore, the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization and the generation of compound libraries for high-throughput screening.

References

  • Bunnelle, W. H., McKinnis, B. R., & Narayanan, B. A. (1990). Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry, 55(2), 768–770.
  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. (2019). PubMed. [Link]

  • Electrophilic fluorination. (2023). In Wikipedia. [Link]

  • Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters. (n.d.). University of Strathclyde. [Link]

  • Method for preparing 3-methoxy methyl propionate. (2005).
  • Preparation method of methyl 3-methoxypropionate. (n.d.).
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2002). ACS Publications. [Link]

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. (2018).
  • ELECTROCHEMICAL FLUORINATION OF METHYL 3-METHOXYPROPIONATE. (n.d.). Journal of Scientific and Technical Research. [Link]

  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. (2019). PMC. [Link]

  • Synthesis of Fluorinated #-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- an. (2006). ACS Publications. [Link]

  • Electrophilic fluorinating reagent mediated synthesis of fluorinated alpha-keto Ethers, benzil, and 6,6'-dialkoxy-2,2'-bipyridines. (2005). PubMed. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]

  • Selectfluor. (2006). ResearchGate. [Link]

  • Electrophilic fluorinating reagent mediated synthesis of fluorinated alpha-keto Ethers, benzil, and 6,6'-dialkoxy-2,2'-bipyridines. (2005). ResearchGate. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2024). NIH. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2013). PMC. [Link]

  • Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical-Polar Crossover Enabled by Photoredox Catalysis. (2020). PubMed. [Link]

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (1983). ACS Publications. [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides. (2023). ACS Publications. [Link]

  • Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. (2020). PMC. [Link]

  • Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. (2020). PMC PubMed Central. [Link]

Sources

Method

Topic: Analytical Methods for the Detection and Quantification of Methyl 2,2-Difluoro-3-methoxypropionate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and structural confirmation of Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9). As a fluorinated ester, this compound presents unique analytical challenges and opportunities. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for characterizing this molecule. We present detailed protocols for Gas Chromatography (GC) coupled with both Flame Ionization Detection (FID) and Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural elucidation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation.

Introduction and Scientific Context

Methyl 2,2-Difluoro-3-methoxypropionate is a fluorinated organic compound with potential applications in the synthesis of pharmaceuticals and specialty materials. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity, making them valuable building blocks in medicinal chemistry.[1][2] The accurate and precise measurement of Methyl 2,2-Difluoro-3-methoxypropionate is therefore critical for reaction monitoring, purity assessment, and quality control in its downstream applications.

This application note addresses the need for validated analytical methods by providing detailed, field-proven protocols. We move beyond simple procedural lists to explain the scientific rationale behind the selection of columns, detectors, and sample preparation techniques, ensuring that the methods are not only repeatable but also adaptable to various experimental contexts.

Physicochemical Properties of Methyl 2,2-Difluoro-3-methoxypropionate

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 99497-39-9[3]
Molecular Formula C₅H₈F₂O₃[3]
Molecular Weight 154.11 g/mol [3]
Structure Chemical Structure of Methyl 2,2-Difluoro-3-methoxypropionate(Illustrated by Author)

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds. Given its ester functionality, Methyl 2,2-Difluoro-3-methoxypropionate is well-suited for GC-based analysis.

Rationale and Method Design (GC-FID/MS)

The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the analytical goal. FID offers robust, universal detection for organic compounds, making it ideal for routine quantification and purity checks.[4][5] MS provides superior sensitivity and structural information through fragmentation patterns, which is invaluable for impurity identification and trace-level analysis.[6]

The fluorinated nature of the analyte guides our choice of a stationary phase. A mid-polarity column, such as one containing a trifluoropropyl group, is recommended. This type of phase provides unique selectivity for fluorinated compounds, mitigating issues of poor peak shape and co-elution that can occur on standard nonpolar or polar columns.[7]

Experimental Workflow for GC Analysis

The logical flow for GC analysis is outlined below, from sample preparation to final data interpretation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Neat Sample or Reaction Mixture Dilution Dilute with Methanol or Acetonitrile Sample->Dilution Vortex Vortex to Homogenize Dilution->Vortex Filtered_Sample Filter through 0.22 µm Syringe Filter Vortex->Filtered_Sample Injection Inject into GC Filtered_Sample->Injection Separation Separation on Mid-Polarity Column Injection->Separation Detection Detection by FID or MS Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-based analysis of Methyl 2,2-Difluoro-3-methoxypropionate.

Detailed Protocol: GC-FID/MS Analysis

Objective: To quantify Methyl 2,2-Difluoro-3-methoxypropionate and assess purity.

Materials:

  • GC system with FID and/or MS detector

  • Trifluoropropyl-functionalized capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Methyl 2,2-Difluoro-3-methoxypropionate at 1 mg/mL in methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dilute with methanol to an expected concentration within the calibration range.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Instrumental Parameters:

ParameterGC-FIDGC-MS
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min
Detector Temp. 280 °CN/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
Scan Range (m/z) N/A40 - 250
Ionization Mode N/AElectron Ionization (EI) at 70 eV
  • Data Analysis:

    • Integrate the peak corresponding to Methyl 2,2-Difluoro-3-methoxypropionate.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the unknown sample using the linear regression equation from the calibration curve. For purity analysis, calculate the area percent of the main peak relative to all other peaks.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization is not desirable, HPLC offers a powerful alternative.

Rationale and Method Design (RP-HPLC-MS)

Reversed-phase (RP) HPLC is the most common mode for separating moderately polar compounds.[8] A C18 column is a standard starting point. However, small, polar, fluorinated molecules can sometimes exhibit poor retention on traditional RP columns.[9] Therefore, this protocol uses a C18 column but acknowledges that for complex matrices, a mixed-mode or hydrophilic interaction chromatography (HILIC) column may be necessary.[9]

Detection via UV is not feasible due to the lack of a strong chromophore. Mass spectrometry is the detector of choice, offering high sensitivity and selectivity.[10] Electrospray ionization (ESI) in positive mode is suitable for this analyte, likely forming a protonated molecule [M+H]⁺ or adducts with solvent ions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Neat Sample or Formulation Dilution Dilute with Mobile Phase A/B (50:50) Sample->Dilution Vortex Vortex to Homogenize Dilution->Vortex Filtered_Sample Filter through 0.22 µm Syringe Filter Vortex->Filtered_Sample Injection Inject into HPLC Filtered_Sample->Injection Separation Separation on C18 Column (Gradient) Injection->Separation Detection Detection by Mass Spectrometer (ESI+) Separation->Detection Integration Extract Ion Chromatogram & Integrate Peak Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for LC-MS based analysis of Methyl 2,2-Difluoro-3-methoxypropionate.

Detailed Protocol: RP-HPLC-MS Analysis

Objective: To quantify Methyl 2,2-Difluoro-3-methoxypropionate in samples where GC is not suitable.

Materials:

  • HPLC or UPLC system with a mass spectrometer

  • C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)

  • Acetonitrile and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

    • Prepare calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock with 50:50 Acetonitrile:Water.

    • Prepare unknown samples similarly, ensuring the final concentration is within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter into LC vials.

  • Instrumental Parameters:

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Column Temp. 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Range (m/z) 50 - 300
  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 155.05).

    • Integrate the resulting peak and construct a calibration curve.

    • Determine the concentration of the unknown sample from the curve.

Structural Confirmation by NMR Spectroscopy

NMR is an indispensable tool for the definitive structural confirmation of synthesized compounds.

Rationale and Expected Spectra

¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information to map the complete structure of the molecule.

  • ¹H NMR: Will show signals for the two distinct methyl groups and the methylene group, with characteristic chemical shifts and coupling to the fluorine atoms.

  • ¹³C NMR: Will reveal all five carbon atoms, with the difluorinated carbon showing a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: Will show a single environment for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a CF₂ group adjacent to an ester and an ether linkage.[2]

Detailed Protocol: NMR Analysis

Objective: To unequivocally confirm the chemical structure of Methyl 2,2-Difluoro-3-methoxypropionate.

Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Instrumental Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.

    • For more detailed analysis, consider acquiring 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C).

  • Expected Spectral Data (Predicted):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~3.90s--COOCH₃
~3.75tJ(H-F) ≈ 12-15 Hz-CH₂-O-
~3.45s--OCH₃
¹³C ~165tJ(C-F) ≈ 25-30 HzC=O
~115tJ(C-F) ≈ 240-260 Hz-CF₂-
~70tJ(C-F) ≈ 20-25 Hz-CH₂-O-
~59s--OCH₃
~53s--COOCH₃
¹⁹F ~ -110 to -120tJ(F-H) ≈ 12-15 Hz-CF₂-

Note: These are predicted values based on chemical principles and data from similar structures. Actual values must be determined experimentally.

Conclusion

The analytical methods detailed in this document provide a robust framework for the analysis of Methyl 2,2-Difluoro-3-methoxypropionate. The GC-based methods are ideal for routine purity and quantification assessments, while the LC-MS protocol offers a sensitive alternative for more complex sample matrices. NMR spectroscopy remains the definitive tool for structural verification. By understanding the scientific principles behind these protocols, researchers can confidently apply and adapt these methods to meet their specific analytical challenges in the fields of chemical synthesis, drug development, and materials science.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health (NIH).
  • Sample Prep for Environmental PFAS Analysis. (n.d.). Agilent.
  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Advances in fluorine-containing materials for sample preparation in the food field. (2022). Analytical Methods (RSC Publishing).
  • ICprep Series: AOF Sample Preparation for Ion Chromatography and More. (2024). Analytik Jena.
  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. (2018). SIELC Technologies.
  • Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry. (n.d.). Semantic Scholar. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Blog.
  • Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fatty Acid Esters. (n.d.). Benchchem.
  • HPLC Retention of Polar Compounds and Separation of Polar Compounds. (n.d.). SIELC Technologies.
  • [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. (2005). PubMed.
  • Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis. (n.d.). Benchchem.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd.
  • Methyl 2,2-Difluoro-3-methoxypropionate. (n.d.). Santa Cruz Biotechnology.
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides from Fruit Beverages and Environmental Water Samples using Gas Chromatography-Flame Ionization Detector. (2021). Journal of the Iranian Chemical Society. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of Methyl 2,2-Difluoro-3-methoxypropionate

An in-depth guide to the chemical derivatization of Methyl 2,2-Difluoro-3-methoxypropionate, providing detailed application notes and protocols for researchers in synthetic chemistry and drug development. Methyl 2,2-Difl...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical derivatization of Methyl 2,2-Difluoro-3-methoxypropionate, providing detailed application notes and protocols for researchers in synthetic chemistry and drug development.

Methyl 2,2-Difluoro-3-methoxypropionate (MDMP) is a valuable fluorinated building block in modern organic synthesis. Its structure, featuring a geminal difluoro group alpha to an ester carbonyl, imparts unique electronic properties that are highly sought after in medicinal and materials chemistry. The strong electron-withdrawing nature of the difluoromethylene (CF₂) group enhances the metabolic stability and modulates the lipophilicity and pKa of adjacent functional groups in target molecules.[1][2]

The true synthetic utility of MDMP, however, lies in its capacity for chemical derivatization. The methyl ester moiety serves as a versatile handle for transformation into a wide array of other functional groups, including carboxylic acids, amides, alternative esters, and primary alcohols. This guide provides a detailed exploration of the principal derivatization pathways for MDMP, offering both the theoretical basis and practical, step-by-step protocols for its successful application in the laboratory. The enhanced electrophilicity of the ester carbonyl, a direct consequence of the adjacent CF₂ group, often allows these transformations to proceed under mild conditions.[3]

Hydrolysis: Accessing the Core Carboxylic Acid

The conversion of the methyl ester to 2,2-Difluoro-3-methoxypropanoic acid is a foundational derivatization. The resulting carboxylic acid is a key intermediate for subsequent reactions, such as amide couplings using peptide chemistry reagents or further functionalization.

Principle and Rationale

Ester hydrolysis can be catalyzed by either acid or base. For a substrate like MDMP, base-catalyzed hydrolysis (saponification) is generally preferred for its high efficiency and typically irreversible nature. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group. The resulting carboxylate is deprotonated by the released methanol in the final step, driving the reaction to completion.

Given the potential for side reactions with sensitive substrates, a mild base such as lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is an excellent choice. This minimizes the risk of degradation while effectively promoting the hydrolysis. The rate of hydrolysis is often dependent on pH and temperature.[4]

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize 2,2-Difluoro-3-methoxypropanoic acid.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate (MDMP)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 2,2-Difluoro-3-methoxypropionate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Difluoro-3-methoxypropanoic acid.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Data Summary: Hydrolysis
ParameterValue
Product 2,2-Difluoro-3-methoxypropanoic acid
Typical Yield 90-98%
Reaction Time 2-4 hours
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃) δ ~4.0 (t), 3.8 (s), 3.5 (s)
¹⁹F NMR (CDCl₃) δ ~ -115 to -125 (t)

Transesterification: Diversifying the Ester Group

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[5] This method is invaluable for modifying the steric and electronic properties of the ester, for example, to synthesize esters with more complex alcohol fragments or to prepare polymers.[5]

Principle and Rationale

The reaction involves heating the starting ester with an excess of a different alcohol in the presence of an acid or base catalyst.[6] To drive the equilibrium towards the desired product, the alcohol byproduct (in this case, methanol) is typically removed from the reaction mixture, often by distillation.[5][7] Acid catalysis, using a reagent like sulfuric acid or a solid-phase catalyst like Amberlyst-15, is common.[8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol.

The presence of the α-difluoro group in MDMP can activate the ester, potentially allowing for catalyst-free transesterification under certain conditions, particularly in the context of polymer chemistry.[3]

Experimental Protocol: Acid-Catalyzed Transesterification

Objective: To synthesize Benzyl 2,2-Difluoro-3-methoxypropionate.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate (MDMP)

  • Benzyl alcohol (large excess, e.g., 10 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~5 mol%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add MDMP (1.0 eq), benzyl alcohol (10 eq), and p-TsOH (0.05 eq).

  • Add toluene to the flask to facilitate azeotropic removal of methanol.

  • Heat the mixture to reflux. Methanol will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more methanol is collected and TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.

Data Summary: Transesterification
ParameterValue
Product Example Benzyl 2,2-Difluoro-3-methoxypropionate
Typical Yield 75-90%
Reaction Time 6-12 hours
Key Reagents Excess alcohol, acid catalyst
Purification Column Chromatography

Amidation: Crafting Fluorinated Amides

Direct conversion of MDMP into amides is a highly valuable transformation, as the amide bond is a cornerstone of peptide and medicinal chemistry. The resulting α,α-difluoro-β-methoxy amides are intriguing motifs for drug candidates.

Principle and Rationale

The reaction of an ester with an amine to form an amide is typically slower than hydrolysis. However, the electron-withdrawing CF₂ group in MDMP significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an amine. This enhanced reactivity may allow the reaction to proceed under milder conditions, sometimes without a catalyst, simply by heating the ester with the desired amine. For less reactive amines or to accelerate the reaction, Lewis acids or specific reagents that promote amidation can be employed.

Experimental Protocol: Direct Thermal Amidation

Objective: To synthesize N-Benzyl-2,2-difluoro-3-methoxypropionamide.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate (MDMP)

  • Benzylamine

  • High-pressure reaction vial or sealed tube

  • Heating block or oil bath

Procedure:

  • In a pressure-rated vial, combine MDMP (1.0 eq) and benzylamine (1.2-1.5 eq).

  • Seal the vial tightly.

  • Heat the mixture at 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold non-polar solvent like hexane.

  • If the product is an oil, dissolve the crude mixture in ethyl acetate and wash with dilute HCl (to remove excess amine) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Amidation
ParameterValue
Product Example N-Benzyl-2,2-difluoro-3-methoxypropionamide
Typical Yield 70-85%
Reaction Time 12-24 hours
Conditions Neat, 80-100 °C
Purification Chromatography or Recrystallization

Reduction: Formation of the Corresponding Alcohol

Reduction of the ester functionality in MDMP provides access to 2,2-Difluoro-3-methoxypropan-1-ol, a chiral fluorinated alcohol that can serve as a valuable synthon for further elaboration.

Principle and Rationale

Esters are typically reduced to primary alcohols using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation due to its high reactivity. The mechanism involves the delivery of a hydride ion to the carbonyl carbon, followed by the coordination of the aluminum species to the oxygen atoms, ultimately leading to the release of the primary alcohol upon acidic workup. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize 2,2-Difluoro-3-methoxypropan-1-ol.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate (MDMP)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve MDMP (1.0 eq) in anhydrous THF in a dropping funnel and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Carefully quench the reaction by cooling it back to 0 °C and slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Data Summary: Reduction
ParameterValue
Product 2,2-Difluoro-3-methoxypropan-1-ol
Typical Yield 80-95%
Reaction Time 2-3 hours
Key Reagent Lithium aluminum hydride (LiAlH₄)
Critical Condition Anhydrous, inert atmosphere

Visualizing the Derivatization Workflows

The following diagrams illustrate the primary transformation pathways starting from Methyl 2,2-Difluoro-3-methoxypropionate.

Derivatization_Workflow cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_amidation Amidation cluster_reduction Reduction MDMP Methyl 2,2-Difluoro-3- methoxypropionate Acid 2,2-Difluoro-3- methoxypropanoic Acid MDMP->Acid  LiOH, THF/H₂O then H⁺ workup NewEster New Ester (R-O-) MDMP->NewEster  R-OH, H⁺ cat. heat Amide Amide (R₂N-) MDMP->Amide  R₂NH, heat Alcohol 2,2-Difluoro-3- methoxypropan-1-ol MDMP->Alcohol  1. LiAlH₄, THF 2. H₂O workup Nucleophilic_Acyl_Substitution General Mechanism: Nucleophilic Acyl Substitution start R-C(=O)OMe | Nu⁻ intermediate R-C(O⁻)(OMe)-Nu Tetrahedral Intermediate start:f0->intermediate:top Nucleophilic Attack product R-C(=O)Nu | MeO⁻ intermediate->product:f0 Elimination of Leaving Group

Caption: The common mechanistic step for derivatization reactions at the carbonyl group.

References

  • Selective Formal Transesterification of Fluorinated 2-(Trimethylsilyl)ethyl α-Imino Esters Mediated by TBAF. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC04851F. Available at: [Link]

  • Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. ResearchGate. Available at: [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

  • Transesterification. Wikipedia. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. NIH. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. PubMed. Available at: [Link]

  • Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. Available at: [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. ResearchGate. Available at: [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols: Methyl 2,2-Difluoro-3-methoxypropionate in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Methyl 2,2-difluoro-3-methoxypropionate emerges as a versatile, yet underutilized, building block in this context. This guide provides an in-depth exploration of its potential applications, grounded in the principles of bioisosterism and rational drug design. We present detailed protocols for the derivatization of this compound into key intermediates for drug discovery programs, including the corresponding carboxylic acid and primary amides. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices, empowering researchers to leverage the unique properties of the difluoromethoxyethyl moiety in their synthetic campaigns.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (CF2H) is recognized as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups.[1][2] Similarly, the difluoromethoxy group (OCF2H) is a desirable motif in drug discovery due to its unique electronic properties.[3] Methyl 2,2-difluoro-3-methoxypropionate, possessing a difluorinated carbon adjacent to an ester and a methoxy group, presents a unique scaffold for introducing the valuable F2C-CH2-OMe moiety into target molecules. This building block offers a gateway to novel chemical space, with the potential to enhance the pharmacological profiles of drug candidates.

Physicochemical Properties of Methyl 2,2-Difluoro-3-methoxypropionate

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
CAS Number 99497-39-9
Molecular Formula C5H8F2O3
Molecular Weight 154.11 g/mol

Core Applications in Medicinal Chemistry: A Gateway to Novel Analogs

While direct, published applications of Methyl 2,2-Difluoro-3-methoxypropionate in the synthesis of specific drug molecules are not extensively documented, its structure suggests several high-potential applications. The primary routes for its utilization involve the transformation of the methyl ester into more synthetically versatile functional groups, such as carboxylic acids and amides. These derivatives can then be incorporated into larger molecules through well-established synthetic methodologies.

Synthesis of 2,2-Difluoro-3-methoxypropionic Acid: A Key Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational step, unlocking a plethora of subsequent reactions, most notably amide bond formation. The resulting 2,2-difluoro-3-methoxypropionic acid can be coupled with a wide array of amines to generate novel amides, which are prevalent in many classes of therapeutic agents.

G start Methyl 2,2-Difluoro-3-methoxypropionate hydrolysis Alkaline Hydrolysis (e.g., LiOH, NaOH, or KOH) in THF/Water start->hydrolysis acidification Acidic Workup (e.g., HCl or H2SO4) hydrolysis->acidification extraction Extraction with Organic Solvent (e.g., EtOAc or DCM) acidification->extraction purification Purification (e.g., Crystallization or Column Chromatography) extraction->purification product 2,2-Difluoro-3-methoxypropionic Acid purification->product

Caption: Synthetic workflow for the hydrolysis of Methyl 2,2-Difluoro-3-methoxypropionate.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate

  • Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2,2-Difluoro-3-methoxypropionate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

    • Rationale: THF is used to ensure the solubility of the ester, while water is necessary for the hydrolysis reaction. The ratio can be adjusted based on the scale of the reaction and the solubility of the starting material.

  • Hydrolysis: Add a solution of LiOH (1.5 - 2.0 eq) in water to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Rationale: An excess of the base is used to drive the reaction to completion. LiOH is often preferred for its high reactivity and the ease of removal of its salts during workup. The reaction is typically monitored until the starting material is no longer detectable.

  • Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~2-3).

    • Rationale: Acidification protonates the carboxylate salt to form the desired carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Rationale: Ethyl acetate is a common solvent for extracting organic compounds from aqueous solutions. Multiple extractions ensure a high recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The drying agent removes any residual water from the organic phase. Concentration under reduced pressure removes the solvent to yield the crude product.

  • Purification: The crude 2,2-Difluoro-3-methoxypropionic acid can be purified by crystallization or column chromatography if necessary.

Synthesis of 2,2-Difluoro-3-methoxypropionamides: Access to Bioactive Scaffolds

Amide bond formation is one of the most important reactions in medicinal chemistry. The 2,2-Difluoro-3-methoxypropionic acid synthesized in the previous step can be coupled with a diverse range of primary and secondary amines to generate a library of novel amides. These amides can be evaluated for their biological activity in various therapeutic areas.

G start 2,2-Difluoro-3-methoxypropionic Acid activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC, or SOCl2) start->activation coupling Amine Coupling (Primary or Secondary Amine) in the presence of a base (e.g., DIPEA or Et3N) activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (e.g., Column Chromatography or Crystallization) workup->purification product 2,2-Difluoro-3-methoxypropionamide Derivative purification->product

Caption: General workflow for the synthesis of 2,2-Difluoro-3-methoxypropionamides.

Materials:

  • 2,2-Difluoro-3-methoxypropionic acid

  • Desired primary or secondary amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of 2,2-Difluoro-3-methoxypropionic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

    • Rationale: A slight excess of the amine can be used to ensure complete consumption of the activated acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove DMF, excess reagents, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by crystallization.

Conclusion and Future Perspectives

Methyl 2,2-difluoro-3-methoxypropionate represents a promising and versatile building block for medicinal chemistry. Through straightforward and scalable transformations, it provides access to key intermediates such as 2,2-difluoro-3-methoxypropionic acid and its corresponding amides. The protocols detailed in this guide are intended to serve as a practical starting point for researchers aiming to incorporate the unique difluoromethoxyethyl moiety into their drug discovery programs. The exploration of this and other novel fluorinated building blocks will undoubtedly continue to push the boundaries of medicinal chemistry and lead to the development of next-generation therapeutics.

References

  • Pashko, M., Granat, D., Leha, D., Yagupolskii, Y., Volochnyuk, D., & Ryabukhin, S. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Valle, G., & Williams, D. R. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(1), 108-110. [Link]

  • Ozawa, R., & Yamamoto, T. (2021). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Saha, S., & Ghorai, M. K. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Google Patents. (2016).
  • Sparr, C., & Wagschal, S. (2020). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. Angewandte Chemie International Edition, 59(32), 13194-13205. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Jiang, H., & Xu, Y. (2002). Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. Journal of the Chemical Society, Perkin Transactions 1, (13), 1537–1540. [Link]

  • Shaw, N. M., Naughton, A., Robins, K., & Roduit, J. P. (2002). Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid using an oxynitrilase. ResearchGate. [Link]

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: precursors for the synthesis of novel fluorinated compounds. Tetrahedron, 48(2), 189-275. [Link]

  • Blackburn, G. M., & Plourde, G. W. (1993). Novel class of difluorovinylphosphonate analogues of PEP. Journal of the Chemical Society, Perkin Transactions 1, (13), 1541–1546. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and structurally related α,α-difluoro esters. We will explore common challenges and provide in-depth, field-proven insights to help you improve your synthesis yield and product purity.

Introduction: Plausible Synthetic Strategies

While a standardized, one-pot synthesis for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively documented in readily available literature, established methods for creating α,α-difluoro ethers and esters provide a strong foundation for a successful synthesis. The most promising and versatile approach is the fluorodesulfurization of a corresponding thionoester precursor .

This method involves the conversion of a C=S bond to a CF₂ group and is generally favored for its milder conditions compared to older, more hazardous methods involving reagents like sulfur tetrafluoride (SF₄). A common and effective reagent for this transformation is Diethylaminosulfur trifluoride (DAST).

An alternative, though potentially less direct, strategy is a Reformatsky-type reaction using an appropriate zinc enolate of a difluoroacetate with a methoxy-containing electrophile.

This guide will focus primarily on the thionoester-to-difluoroester pathway, as it offers a high degree of control and applicability.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate and similar compounds via fluorodesulfurization.

Question 1: My yield of Methyl 2,2-Difluoro-3-methoxypropionate is significantly lower than expected. What are the likely causes?

Answer:

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The conversion of the thionoester to the difluoro product may not have gone to completion. This can be due to insufficient fluorinating reagent, suboptimal reaction temperature, or deactivation of the reagent.

  • Hydrolysis of the Thionoester: Thionoesters can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which would convert it back to the corresponding ester. This ester will not react with DAST to form the desired product.

  • Product Instability: While many difluoro ethers are reasonably stable, some can be prone to hydrolysis during aqueous work-up or purification on silica gel.[1]

  • Sub-optimal Reagent Activity: The activity of DAST can be compromised by improper storage or handling, leading to reduced fluorinating power.

  • Side Reactions: Depending on the complexity of your starting material, other functional groups might react with the fluorinating agent.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored DAST.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The presence of moisture is a common culprit for low yields.

  • Optimize Stoichiometry: Increase the equivalents of DAST incrementally (e.g., from 1.5 to 2.0 equivalents) to drive the reaction to completion.

  • Temperature Control: While many DAST-mediated fluorodesulfurizations proceed at room temperature, some substrates may require gentle heating. Monitor the reaction by TLC or ¹H NMR to track the consumption of the starting material.

  • Consider a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as SnCl₄, has been shown to improve the efficiency of DAST-mediated fluorodesulfurization for some substrates.[2][3]

Question 2: I am observing a significant amount of the corresponding methyl ester (Methyl 3-methoxypropionate) in my crude product. How can I prevent this?

Answer:

The formation of the corresponding ester is a strong indication that your thionoester starting material is hydrolyzing. This is a common issue, particularly if the reaction or work-up conditions are not strictly anhydrous.

Preventative Measures:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry starting materials under high vacuum before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Modified Work-up: Quench the reaction with a non-aqueous work-up if possible, or with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts quickly.

Question 3: My purification by column chromatography is difficult, and I'm still getting impure fractions. What are the best practices?

Answer:

Purification of fluorinated compounds can be challenging due to their unique polarity and volatility.

Purification Strategy:

  • Choice of Stationary Phase: Standard silica gel is often sufficient, but for particularly sensitive compounds, deactivated silica (e.g., treated with triethylamine) can prevent on-column degradation.

  • Solvent System: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point. A gradual gradient elution is recommended to achieve good separation.

  • Alternative Purification Methods: If chromatography fails, consider vacuum distillation if the product is thermally stable and has a suitable boiling point.

  • Washing: Thoroughly washing the crude product to remove water-soluble byproducts from the fluorinating agent before chromatography is crucial.

Question 4: Are there safer alternatives to DAST or SF₄?

Answer:

Yes, the field of fluorine chemistry is continually evolving to provide safer and more user-friendly reagents. While DAST is considered safer than the highly toxic SF₄ gas, it still requires careful handling. Some alternatives include:

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is known to have higher thermal stability than DAST, making it a safer option for reactions that may require heating.

  • Fluolead™: Another commercially available fluorinating agent with improved safety profiles.

It's important to note that the reactivity of these alternatives may differ from DAST, and some optimization of the reaction conditions will likely be necessary.

Experimental Protocols & Data

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and optimization of Methyl 2,2-Difluoro-3-methoxypropionate.

SynthesisWorkflow cluster_prep Pre-Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Prepare Anhydrous Solvents & Glassware StartMat Synthesize/Procure Thionoester Precursor Reaction Dissolve Thionoester in DCM under N2 Atmosphere StartMat->Reaction AddDAST Add DAST (1.5-2.0 eq.) Dropwise at 0°C Reaction->AddDAST Stir Stir at Room Temp. (Monitor by TLC/NMR) AddDAST->Stir Quench Quench with sat. NaHCO3(aq) Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: A typical workflow for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.

Troubleshooting Low Yield

This decision tree can guide you through troubleshooting a low-yield reaction.

Troubleshooting decision decision outcome outcome Start Low Yield Observed CheckCompletion Is Starting Material Consumed (TLC/NMR)? Start->CheckCompletion CheckEster Is Ester Byproduct Present? CheckCompletion->CheckEster Yes OptimizeCond Increase DAST eq. Increase Temperature Add Lewis Acid Catalyst CheckCompletion->OptimizeCond No ImproveAnhydrous Use Anhydrous Solvents Run Under Inert Gas CheckEster->ImproveAnhydrous Yes PurificationIssue Review Purification: - Deactivated Silica - Different Solvent System - Distillation CheckEster->PurificationIssue No

Caption: A decision tree for troubleshooting low synthesis yield.

Table of Reaction Conditions for Fluorodesulfurization

The following table summarizes typical conditions for the fluorodesulfurization of thionoesters, which can be adapted for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.

Substrate TypeFluorinating AgentEquivalentsSolventTemperatureAdditiveTypical YieldReference
Acyclic ThionoesterDAST1.5DichloromethaneRoom TempNoneGood to High[4]
Aromatic ThionoesterDAST2.0Dichloromethane0°C to Room TempSnCl₄ (cat.)High (up to 89%)[2][3]
Amine-containing ThionoestersDAST1.5DichloromethaneRoom TempNoneModerate to High[4]
Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a hypothetical procedure based on established methods for similar compounds and should be adapted and optimized for your specific setup and safety protocols.

Objective: To synthesize Methyl 2,2-Difluoro-3-methoxypropionate from Methyl 3-methoxypropanethioate.

Materials:

  • Methyl 3-methoxypropanethioate (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add Methyl 3-methoxypropanethioate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the thionoester in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of DAST: Add DAST (2.0 eq) dropwise to the stirred solution over 15-20 minutes. Caution: DAST is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Methyl 2,2-Difluoro-3-methoxypropionate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Bunnelle, W. H., McKinnis, B. R., & Narayanan, B. A. (1990). Difluorination of esters. Preparation of a,a-difluoro ethers. The Journal of Organic Chemistry, 55(2), 768–770.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Ryabukhin, S. V., Volochnyuk, D. M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Newton, J., Driedger, D., Nodwell, M. B., Schaffer, P., Martin, R. E., Britton, R., & Friesen, C. M. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal, 25(70), 15993-15997.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). General procedure for fluorodesulfurization (on the example of thionoester 3). Journal of Organic and Pharmaceutical Chemistry, 22(4), Experimental Section.
  • Burton, D. J., & Yang, Z. Y. (1992). The Reformatsky reaction with activated metallic zinc. Tetrahedron, 48(2), 189-275.
  • Ryabukhin, S. V., et al. (2024). Fluorodesulfuration using DAST. ChemRxiv. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the technical support guide for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This document is intended for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This document is intended for researchers, scientists, and professionals in drug development who are working with this valuable fluorinated building block. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 2,2-Difluoro-3-methoxypropionate?

A1: A prevalent laboratory-scale method involves the electrophilic fluorination of a silyl enol ether precursor, specifically methyl 3-methoxy-2-(trimethylsilyloxy)acrylate, using an N-F fluorinating agent such as Selectfluor® (F-TEDA-BF4). This approach is favored for its relatively mild conditions and the commercial availability of the reagents.

Q2: Why is strict moisture control so critical during this reaction?

A2: Moisture can lead to several undesirable side reactions. Firstly, it can hydrolyze the silyl enol ether starting material, reverting it to the corresponding keto-ester and halting the desired fluorination. Secondly, water can react with the electrophilic fluorinating agent and the carbocationic intermediate formed during the reaction, leading to hydroxylated byproducts and reduced yield of the target molecule.

Q3: Are there any specific safety precautions for working with Selectfluor®?

A3: Yes, Selectfluor® is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.[1] Avoid contact with skin and eyes, and do not heat it above 100 °C as it can decompose exothermally.[1] It is also recommended to store it in a cool, dry place.

Q4: My reaction appears to stall before full conversion. What are the likely causes?

A4: Stalled reactions can be due to several factors:

  • Insufficient Fluorinating Agent: Ensure you are using a sufficient molar excess of the fluorinating agent.

  • Decomposition of Reagents: Moisture or other impurities can decompose the silyl enol ether or the fluorinating agent.

  • Low Reaction Temperature: While the reaction is generally run at low temperatures to improve selectivity, too low a temperature might hinder the reaction rate. A careful temperature optimization might be necessary.

  • Poor Solubility: Ensure all reagents are adequately dissolved in the chosen solvent.

Troubleshooting Guide: Byproduct Formation and Mitigation

This section addresses specific problems you might encounter during the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate, focusing on the identification and mitigation of common byproducts.

Problem 1: Presence of a Mono-fluorinated Impurity.

  • Question: My 19F NMR spectrum shows a significant peak corresponding to a mono-fluorinated species alongside my desired di-fluorinated product. What is this byproduct and how can I avoid it?

  • Answer:

    • Identity of Byproduct: This impurity is likely Methyl 2-fluoro-3-methoxypropionate . It arises from the incomplete fluorination of the silyl enol ether intermediate.

    • Causality: The reaction proceeds in a stepwise manner. The first fluorination of the silyl enol ether yields a mono-fluorinated intermediate which then undergoes a second fluorination. If the reaction conditions are not optimal, this second step may be incomplete.

    • Mitigation Strategies:

      • Increase Stoichiometry of Fluorinating Agent: A common approach is to use a slight excess of the electrophilic fluorinating agent (e.g., 2.2-2.5 equivalents of Selectfluor®) to drive the reaction to completion.

      • Extended Reaction Time: Monitor the reaction by TLC or 19F NMR. If the mono-fluorinated intermediate is still present, consider extending the reaction time at the recommended temperature.

      • Temperature Control: While low temperatures are generally preferred for selectivity, ensure the temperature is not too low to stall the second fluorination step. A slow warming of the reaction mixture towards the end of the reaction might be beneficial.

Problem 2: Observation of a Higher Molecular Weight Byproduct Corresponding to Solvent Adduct.

  • Question: My mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to the addition of the solvent molecule (e.g., methanol or acetonitrile) to the product structure. Why does this happen?

  • Answer:

    • Identity of Byproduct: If using methanol as a solvent or co-solvent, you may form Methyl 2-fluoro-2,3-dimethoxypropionate . With acetonitrile, a common solvent for Selectfluor® reactions, you might observe byproducts from its reaction with the carbocation intermediate.

    • Causality: The electrophilic fluorination of enol esters and silyl enol ethers is understood to proceed through a polar, two-electron mechanism involving an oxygen-stabilized carbocation intermediate.[1] This carbocation is highly electrophilic and can be trapped by any nucleophile present in the reaction mixture. If the concentration of the fluoride source around the carbocation is not sufficiently high, nucleophilic solvents like methanol can compete and react with the intermediate.

    • Mitigation Strategies:

      • Choice of Solvent: Utilize a non-nucleophilic, aprotic solvent like dichloromethane (DCM) or chloroform (CHCl3). If solubility is an issue, acetonitrile is a common choice, but be aware of potential side reactions.

      • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction between the intermediate and the fluorinating agent over the reaction with the solvent.

      • Slow Addition: Adding the silyl enol ether solution slowly to the solution of the fluorinating agent can help maintain a high effective concentration of the fluorinating agent relative to the substrate, favoring the desired reaction pathway.

Problem 3: Difficult Purification and Presence of Water-Soluble Impurities.

  • Question: After aqueous workup, I have difficulty separating my product from water-soluble byproducts, and my yields are inconsistent. What is causing this and how can I improve my purification?

  • Answer:

    • Identity of Byproduct: The primary water-soluble byproducts are the spent fluorinating agent (e.g., the TEDA salt from Selectfluor®) and salts formed during quenching. Additionally, hydrolysis of the ester functionality of the product or starting material can lead to carboxylic acid byproducts.

    • Causality: The byproducts of Selectfluor® are ionic and highly water-soluble. If not properly removed, they can contaminate the organic phase. Inconsistent quenching can lead to pH fluctuations that might hydrolyze the ester.

    • Mitigation & Purification Protocol:

      • Optimized Workup: After the reaction is complete, quench cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium thiosulfate (Na2S2O3).

      • Brine Wash: Wash the organic layer thoroughly with brine (saturated aqueous NaCl solution) to remove the majority of water-soluble impurities and aid in phase separation.

      • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

      • Silica Gel Chromatography: The most effective way to purify the final product is through column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary Table

Byproduct NameCommon CauseMitigation StrategyTypical 1H NMR Signal (CDCl3)Typical 19F NMR Signal (CDCl3)
Methyl 2-fluoro-3-methoxypropionateIncomplete fluorinationIncrease stoichiometry of fluorinating agent, longer reaction timeDoublet of doublets for CHF protonLarge doublet signal
Methyl 2-fluoro-2,3-dimethoxypropionateNucleophilic attack by methanol solventUse non-nucleophilic solvent (e.g., DCM)Additional methoxy singletSinglet signal
Methyl 3-methoxypropionateHydrolysis of silyl enol etherStrict anhydrous conditionsCharacteristic triplets for -CH2CH2-No signal

Recommended Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. Note: This is a general guideline and may require optimization for your specific setup and scale.

  • Preparation of Silyl Enol Ether:

    • To a solution of methyl 3-methoxypropionate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N2 or Ar), add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add chlorotrimethylsilane (TMSCl) (1.2 eq.) dropwise and allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • The crude methyl 3-methoxy-2-(trimethylsilyloxy)acrylate is purified by distillation under reduced pressure.

  • Difluorination Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve Selectfluor® (2.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the Selectfluor® solution to 0 °C.

    • Add a solution of the purified methyl 3-methoxy-2-(trimethylsilyloxy)acrylate (1.0 eq.) in anhydrous DCM dropwise to the Selectfluor® solution over 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or 19F NMR (approximately 2-4 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 2,2-Difluoro-3-methoxypropionate.

Visual Guides

Diagram 1: Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Reaction Complete Analyze Crude Product (NMR, MS) impurity_check Impurity Detected? start->impurity_check mono_fluoro Mono-fluorinated Byproduct? impurity_check->mono_fluoro Yes no_impurity No Significant Impurities impurity_check->no_impurity No solvent_adduct Solvent Adduct Byproduct? mono_fluoro->solvent_adduct No solution1 Increase Selectfluor® Stoichiometry Extend Reaction Time Optimize Temperature mono_fluoro->solution1 Yes other_impurity Other Impurities? solvent_adduct->other_impurity No solution2 Use Non-nucleophilic Solvent (DCM) Increase Concentration Slow Addition of Substrate solvent_adduct->solution2 Yes solution3 Check Starting Material Purity Ensure Anhydrous Conditions Optimize Workup/Purification other_impurity->solution3 Yes end_node Pure Product other_impurity->end_node No solution1->end_node solution2->end_node solution3->end_node no_impurity->end_node

Caption: A flowchart to diagnose and resolve common byproduct issues.

Diagram 2: Mechanistic Origin of Key Byproducts

Byproduct_Mechanism cluster_main Main Reaction Pathway cluster_side Byproduct Formation Silyl Enol Ether Silyl Enol Ether Carbocation Intermediate Carbocation Intermediate Silyl Enol Ether->Carbocation Intermediate + F+ Mono-fluoro Intermediate Mono-fluoro Intermediate Silyl Enol Ether->Mono-fluoro Intermediate + F+ Product Product Carbocation Intermediate->Product + F- Solvent Adduct Solvent Adduct Carbocation Intermediate->Solvent Adduct + Solvent (e.g., MeOH) Mono-fluoro Byproduct Mono-fluoro Byproduct Mono-fluoro Intermediate->Mono-fluoro Byproduct Incomplete Reaction

Caption: Simplified mechanism showing product vs. byproduct formation.

References

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 91-126. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with F-TEDA-BF4 (SELECTFLUOR). Chemical Communications, (16), 1818-1823. [Link]

  • Nelson, D. J., & Percy, J. M. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Chemistry–A European Journal, 25(21), 5574-5585. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • Burdon, J., & Parsons, I. W. (1977). Electrophilic fluorination of simple ethers and of polyethers. Tetrahedron, 33(15), 1965-1968. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the dedicated technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimentation. As a specialized fluorinated aliphatic ester, understanding its unique properties is critical for successful application. This document provides a structured question-and-answer format to address potential challenges, supported by experimental protocols and scientific principles.

Frequently Asked Questions (FAQs)

Q1: I am observing the degradation of Methyl 2,2-Difluoro-3-methoxypropionate in my reaction mixture, particularly in the presence of aqueous bases. What is the likely cause and how can I mitigate this?

A: The most probable cause of degradation is hydrolysis of the ester functionality. Fluorinated esters are known to be susceptible to hydrolysis, and the presence of the electron-withdrawing difluoro group at the α-position can activate the carbonyl group towards nucleophilic attack by water or hydroxide ions.[1]

  • Causality: The two fluorine atoms on the carbon adjacent to the carbonyl group exert a strong inductive effect, making the carbonyl carbon more electrophilic and thus more prone to hydrolysis compared to its non-fluorinated counterparts. Basic conditions, with the presence of the potent nucleophile hydroxide (OH-), will significantly accelerate this degradation.

  • Mitigation Strategies:

    • pH Control: If possible, maintain a neutral or slightly acidic pH for your reaction or formulation. The rate of hydrolysis for esters is generally at its minimum in the pH range of 4-5.

    • Anhydrous Conditions: For reactions where water is not a reactant, ensure the use of anhydrous solvents and reagents. It is crucial to handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

    • Buffer Selection: Be aware that certain buffer components can catalyze hydrolysis. If you suspect buffer participation, it is advisable to screen different buffer systems.

Q2: My experiment requires elevated temperatures. What is the expected thermal stability of Methyl 2,2-Difluoro-3-methoxypropionate?

  • Recommendation: It is recommended to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature of Methyl 2,2-Difluoro-3-methoxypropionate under your specific experimental conditions (e.g., under nitrogen or air).

Q3: I am using a Lewis acid catalyst in my reaction. Could this be affecting the stability of Methyl 2,2-Difluoro-3-methoxypropionate?

A: Yes, Lewis acids can potentially promote the decomposition of your compound. The carbonyl oxygen of the ester can coordinate to the Lewis acid, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack or other degradation pathways. Some studies have shown that fluorinated Lewis acids can influence the molecular mechanism of decomposition processes of related compounds.[8][9]

  • Troubleshooting:

    • Catalyst Screening: If you observe degradation, consider screening different Lewis acids that may be less harsh or have a lower affinity for the ester carbonyl.

    • Stoichiometry and Temperature: Use the minimum effective amount of the Lewis acid and conduct the reaction at the lowest possible temperature.

    • Reaction Monitoring: Closely monitor the reaction progress to minimize reaction time and potential degradation.

Q4: What are the best practices for the storage and handling of Methyl 2,2-Difluoro-3-methoxypropionate to ensure its stability?

A: Due to its susceptibility to hydrolysis, proper storage and handling are crucial. For the analogous compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere such as nitrogen.[10][11]

  • Storage Recommendations:

    • Temperature: Store at refrigerated temperatures (2-8 °C) for long-term storage.

    • Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).

    • Container: Use a tightly sealed container to prevent moisture ingress. Consider using bottles with septa for easy and safe dispensing via syringe.[10]

  • Handling Procedures:

    • Always handle the compound under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[12]

    • Use dry solvents and glassware to prevent hydrolysis.

    • When transferring the liquid, use a dry syringe or cannula.[12]

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you might encounter.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or no product yield in a reaction using Methyl 2,2-Difluoro-3-methoxypropionate as a starting material. 1. Degradation of the starting material due to moisture. 2. Incompatibility with reaction conditions (e.g., strong base, high temperature). 3. Impure starting material.1. Verify Anhydrous Conditions: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strict inert atmosphere.[2] 2. Analyze Starting Material: Check the purity of your Methyl 2,2-Difluoro-3-methoxypropionate using GC-MS or NMR before use. 3. Optimize Reaction Conditions: Attempt the reaction at a lower temperature. If a base is required, consider using a non-nucleophilic or sterically hindered base.
Appearance of unexpected peaks in NMR or GC-MS analysis of the reaction mixture. 1. Hydrolysis to 2,2-difluoro-3-methoxypropanoic acid and methanol. 2. Transesterification with other alcohols present in the reaction. 3. Thermal decomposition at elevated temperatures.1. Identify Byproducts: Attempt to isolate and characterize the impurities using spectroscopic techniques (NMR, MS).[13] 2. Monitor Reaction Over Time: Take aliquots at different time points to understand when the byproducts are forming. 3. Perform Control Experiments: Run the reaction without the substrate or other key reagents to pinpoint the source of decomposition.
Inconsistent reaction outcomes between different batches of Methyl 2,2-Difluoro-3-methoxypropionate. 1. Batch-to-batch variation in purity. 2. Improper storage of one of the batches leading to degradation.1. Standardize Material: Analyze each new batch for purity before use. 2. Review Storage History: Ensure all batches have been stored under the recommended conditions.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability via ¹H NMR

This protocol provides a general method to assess the hydrolytic stability of Methyl 2,2-Difluoro-3-methoxypropionate in a buffered aqueous solution.

Objective: To determine the rate of hydrolysis by monitoring the disappearance of the starting material and the appearance of degradation products over time.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate

  • Deuterated buffer solution of desired pH (e.g., phosphate buffer in D₂O)

  • Internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate-d4, TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of Methyl 2,2-Difluoro-3-methoxypropionate in a deuterated organic solvent (e.g., acetonitrile-d₃) to ensure miscibility with the aqueous buffer.

  • Prepare the NMR sample by adding a known amount of the stock solution and the internal standard to the deuterated buffer in an NMR tube. The final concentration of the ester should be in the millimolar range.

  • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, then every few hours, and then daily, depending on the rate of degradation).

  • Integrate the characteristic peaks of Methyl 2,2-Difluoro-3-methoxypropionate (e.g., the methyl ester singlet and the methoxy protons) and the internal standard.

  • Calculate the concentration of the ester at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the ester versus time to determine the rate of hydrolysis.

Protocol 2: Accelerated Thermal Stability Study

This protocol outlines a method for evaluating the thermal stability of Methyl 2,2-Difluoro-3-methoxypropionate using an accelerated stability testing approach.[14][15][16][17][18]

Objective: To assess the degradation of the compound at an elevated temperature over a defined period.

Materials:

  • Methyl 2,2-Difluoro-3-methoxypropionate

  • Sealed vials (e.g., amber glass vials with PTFE-lined caps)

  • Oven or heating block with precise temperature control

  • GC-MS or HPLC for analysis

Procedure:

  • Place a known amount of Methyl 2,2-Difluoro-3-methoxypropionate into several vials.

  • If the impact of the headspace is to be minimized, purge the vials with an inert gas (e.g., nitrogen) before sealing.

  • Place the vials in an oven set to the desired elevated temperature (e.g., 54 ± 2 °C).

  • At predetermined time points (e.g., 0, 3, 7, and 14 days), remove a vial from the oven.

  • Allow the vial to cool to room temperature.

  • Analyze the contents of the vial by a validated analytical method (e.g., GC-MS or HPLC) to determine the purity of Methyl 2,2-Difluoro-3-methoxypropionate and to identify and quantify any degradation products.

  • Compare the results over time to assess the thermal stability.

Visualizing Stability Concepts

Hydrolysis Pathway

The primary degradation pathway in aqueous environments is the hydrolysis of the ester bond.

Hydrolysis Compound Methyl 2,2-Difluoro-3-methoxypropionate Acid 2,2-Difluoro-3-methoxypropanoic Acid Compound->Acid Hydrolysis Methanol Methanol Compound->Methanol Hydrolysis H2O H₂O / OH⁻

Caption: Proposed hydrolysis pathway of Methyl 2,2-Difluoro-3-methoxypropionate.

Troubleshooting Workflow

A systematic approach to troubleshooting unexpected reaction outcomes.

Troubleshooting Start Unexpected Reaction Outcome Check_Purity Verify Purity of Starting Material (NMR, GC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, pH, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent/Solvent Quality (Anhydrous?) Start->Check_Reagents Analyze_Mixture Analyze Reaction Mixture for Byproducts Check_Purity->Analyze_Mixture Check_Conditions->Analyze_Mixture Check_Reagents->Analyze_Mixture Optimize Optimize Conditions (Lower Temp, Different Base/Solvent) Analyze_Mixture->Optimize Success Successful Reaction Optimize->Success

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies, with a focus on optimizing reaction temperature. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, ensuring higher yields, purity, and overall success in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Methyl 2,2-Difluoro-3-methoxypropionate, and how does temperature play a critical role in these reactions?

The synthesis of α,α-difluoro ethers like Methyl 2,2-Difluoro-3-methoxypropionate typically involves the fluorination of a suitable precursor. Common methods include:

  • Fluorodesulfurization of Thionoesters: This is a prominent method for synthesizing difluoro(methoxy)methyl compounds.[1][2] A key reagent combination for this transformation is Diethylaminosulfur trifluoride (DAST) with a Lewis acid catalyst such as Tin(IV) chloride (SnCl₄).[1][2] Temperature control is crucial in this method. While some DAST-mediated reactions can be performed at room temperature, careful temperature management is necessary to control the reaction rate, minimize side reactions, and ensure the stability of the thermally sensitive DAST reagent.[3][4]

  • Deoxofluorination of Esters or Aldehydes: While less common for this specific target, the conversion of a corresponding ester or aldehyde to the gem-difluoro compound is a possible route. Reagents like DAST or Deoxo-Fluor are often employed. These reactions can be highly exothermic, necessitating precise temperature control to prevent runaways and decomposition.[5]

Temperature is a critical parameter that directly influences reaction kinetics, selectivity, and the stability of both reactants and products. Elevated temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts through elimination or decomposition pathways.[3] Conversely, temperatures that are too low may result in sluggish or incomplete reactions.

Q2: I am observing a low yield in my reaction. How can I troubleshoot this issue by optimizing the temperature?

A low yield is a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a systematic approach to troubleshooting:

  • Initial Temperature Selection: For DAST-mediated fluorinations, it is often recommended to start at a low temperature, such as -78 °C or 0 °C, and then gradually warm the reaction to room temperature.[4] This allows for controlled initiation of the reaction and helps to manage any initial exotherm.

  • Stepwise Temperature Increase: If the reaction is sluggish at low temperatures, a gradual, stepwise increase in temperature can be employed. Monitor the reaction progress at each temperature increment using an appropriate analytical technique (e.g., TLC, ¹⁹F NMR, or GC-MS). This will help you identify the optimal temperature range where the product is formed efficiently without significant byproduct formation.

  • Consider the Reagent's Thermal Stability: DAST and its analogue Deoxo-Fluor have limited thermal stability and can decompose, sometimes violently, at elevated temperatures.[3][4] It is generally advised not to heat DAST above 90 °C. Exceeding the thermal stability limit of your fluorinating agent will lead to reagent decomposition and a significant drop in yield.

Q3: I am seeing significant amounts of an alkene byproduct. What is causing this and how can I mitigate it?

The formation of an alkene byproduct is a common side reaction in deoxofluorinations using DAST and related reagents.[3] This occurs through an elimination pathway that competes with the desired nucleophilic substitution.

Causality: Higher reaction temperatures can favor the elimination pathway over substitution, leading to increased formation of the undesired alkene. The strength of the base used in the reaction can also influence the extent of elimination.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the elimination pathway. Running the reaction at a lower temperature for a longer period can often improve the selectivity for the desired fluorinated product.

  • Use a Milder Fluorinating Agent: Newer generations of fluorinating agents, such as XtalFluor salts, have been shown to exhibit improved selectivity and reduce the formation of alkene byproducts compared to DAST.[3]

  • Additive Strategy: The addition of a fluoride source like 3HF•NEt₃ can sometimes improve conversions and selectivity in DAST-mediated reactions.[3]

Troubleshooting Guide: Temperature Optimization

This table provides a summary of common issues encountered during the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate and recommended actions related to temperature optimization.

Issue Potential Cause Troubleshooting Action Rationale
Low or No Conversion Reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., from 0 °C to room temperature). Monitor reaction progress at each step.To overcome the activation energy barrier of the reaction without overshooting into a regime of byproduct formation.
Formation of Alkene Byproduct Reaction temperature is too high, favoring elimination.Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.Lower temperatures generally favor substitution over elimination pathways.[3]
Reaction Mixture Darkens/Decomposition Reaction temperature is too high, leading to decomposition of the starting material, reagent, or product.Immediately cool the reaction mixture. Re-evaluate the maximum tolerable temperature for the reaction components.DAST has a decomposition temperature of around 140°C, but it is recommended to stay well below this.[3]
Exothermic Reaction/Runaway Poor heat dissipation, especially during reagent addition at a non-optimal temperature.Add the fluorinating agent slowly at a low temperature (e.g., -78 °C or 0 °C). Ensure efficient stirring and external cooling.Fluorination reactions can be highly exothermic, and slow addition at low temperatures allows for better control of the heat generated.[5][6]
Inconsistent Results Fluctuations in reaction temperature.Use a temperature-controlled reaction setup (e.g., a cryostat or a well-calibrated oil bath) to maintain a stable temperature.Precise temperature control is key for reproducibility in sensitive fluorination reactions.

Experimental Protocol: A Guideline for Temperature Optimization

The following is a generalized, step-by-step protocol for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate via fluorodesulfurization of the corresponding thionoester, with an emphasis on temperature optimization.

Materials:

  • Methyl 3-methoxy-2-thionopropionate (starting material)

  • Diethylaminosulfur trifluoride (DAST)

  • Tin(IV) chloride (SnCl₄) (catalyst)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the Methyl 3-methoxy-2-thionopropionate in anhydrous DCM.

  • Initial Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add a catalytic amount of SnCl₄ to the cooled solution.

  • Slow Addition of DAST: Slowly add DAST dropwise to the reaction mixture while maintaining the temperature at -78 °C. The addition should be done over a period of 30-60 minutes to control the exotherm.

  • Initial Reaction Period: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Gradual Warming and Monitoring (Optimization Step):

    • Allow the reaction to slowly warm to 0 °C and stir for another 1-2 hours. At this point, take a small aliquot of the reaction mixture (quench with saturated NaHCO₃ solution) and analyze by TLC or ¹⁹F NMR to check for product formation.

    • If the reaction has not proceeded to a significant extent, allow the mixture to warm to room temperature (around 20-25 °C) and continue stirring. Monitor the reaction progress every 1-2 hours.

  • Reaction Quench: Once the reaction is complete (as determined by your chosen analytical method), carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas.

  • Work-up and Purification: Proceed with a standard aqueous work-up, followed by purification of the crude product, typically by column chromatography.

Visualization of the Experimental Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

Temperature_Optimization_Workflow start Start: Reaction at -78°C monitor1 Monitor Progress (TLC, 19F NMR) start->monitor1 decision1 Is Reaction Complete? monitor1->decision1 complete Reaction Complete. Proceed to Quench. decision1->complete Yes warm_to_0 Warm to 0°C decision1->warm_to_0 No monitor2 Monitor Progress warm_to_0->monitor2 decision2 Significant Progress? monitor2->decision2 warm_to_rt Warm to Room Temp decision2->warm_to_rt Yes troubleshoot Troubleshoot: Low Yield/Side Products decision2->troubleshoot No monitor3 Monitor Progress warm_to_rt->monitor3 decision3 Reaction Complete? monitor3->decision3 decision3->complete Yes decision3->troubleshoot No

Caption: Workflow for temperature optimization in the synthesis.

Logical Relationships in Troubleshooting

This diagram illustrates the causal relationships between temperature, reaction outcomes, and troubleshooting steps.

Troubleshooting_Logic temp Temperature + High Temperature - Low Temperature outcome Reaction Outcome + Increased Rate + Increased Byproducts (Elimination) - Decreased Rate - Incomplete Reaction temp->outcome Influences solution Troubleshooting Action + Decrease Temperature - Increase Temperature - Use Milder Reagent outcome->solution Prompts

Caption: Relationship between temperature and troubleshooting actions.

References

  • Simpler fluorine chemistry. (n.d.). SCI. Retrieved January 22, 2026, from [Link]

  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. (n.d.). In Science of Synthesis.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.
  • Prakash, G. K. S., & Hu, J. (2005). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM, 725(1-3), 11-17.
  • Ley, S. V., & Baxendale, I. R. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Science, 12(22), 7656-7673.
  • Kim, H., & Lee, E. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583–7587.
  • Reddy, P. V. G., & Hu, J. (2014). C–C bond cleavage/difluorination/sulfenylation of β-keto esters with DAST and related reagents. Chemical Science, 5(1), 285-289.
  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved January 22, 2026, from [Link]

  • Huang, X., & Zhang, X. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. (n.d.). Google Patents.
  • Kinetics and mechanism of the thermal decomposition of difluoroacetic acid. (1970). Journal of the Chemical Society B: Physical Organic, 47-50.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2021). ACS Environmental Au, 1(1), 27-37.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (n.d.). Sravathi. Retrieved January 22, 2026, from [Link]

  • Site selectivities in fluorin
  • Development of fluorination methods using continuous-flow microreactors. (2015). Beilstein Journal of Organic Chemistry, 11, 1754-1766.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology, 56(9), 5455-5473.
  • Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology, 39(10).
  • Why is the fluorination of benzene highly exothermic whereas iodin
  • Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (n.d.). Google Patents.
  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Deriv
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. (2021). Metals, 11(12), 2035.
  • Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. (2021). Environmental Science & Technology, 55(6), 3917-3925.
  • Preparation method of methyl 3-methoxypropionate. (n.d.). Patsnap.
  • Thermal Decomposition of Lower-GWP Refrigerants. (2017). Purdue e-Pubs.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. As a fluorinated building block, this molecule presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate. As a fluorinated building block, this molecule presents unique synthetic challenges. Direct, widely-published catalytic routes for its synthesis are not yet established in the literature. This guide, therefore, is designed to leverage established principles in fluorine chemistry to propose and troubleshoot plausible synthetic strategies. We will explore catalyst systems and reaction conditions based on analogous, well-documented transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most promising general strategies for synthesizing Methyl 2,2-Difluoro-3-methoxypropionate?

A1: Given the structure, MeO-CH₂-CF₂-COOMe, the key challenge is the construction of the C-CF₂ bond adjacent to an ester and a methoxymethyl group. We can logically propose three main strategies, each with distinct catalyst requirements:

  • Fluorination of a Precursor: This involves synthesizing a precursor molecule and then introducing the two fluorine atoms. A highly effective method is the fluorodesulfurization of a thionoester precursor using a reagent like diethylaminosulfur trifluoride (DAST).

  • Difluoromethylation of an Enolate Precursor: This strategy would involve generating an enolate from a methyl methoxyacetate derivative and reacting it with a difluoromethylating agent. This can be achieved through transition-metal catalysis, often coupled with photoredox systems to generate the necessary radical species.

  • Cross-Coupling Reaction: A more convergent approach would be to couple a methoxymethyl-containing fragment with a difluoroacetate fragment using transition metal catalysis (e.g., Palladium or Nickel).

Q2: For the fluorination strategy, what is the precursor and what "catalyst" is involved?

A2: The most viable precursor is the corresponding thionoester, Methyl 3-methoxy-2-thioxopropanoate . The reaction is a fluorodesulfurization. While the primary reagent is a stoichiometric fluorinating agent like DAST, the reaction can be significantly accelerated by catalytic amounts of a Lewis acid, such as tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄).[1] In this context, the tin chloride acts as a catalyst to activate the thionoester, making it more susceptible to nucleophilic attack by the fluoride from DAST.[1]

Q3: What catalyst systems are recommended for a radical-based difluoromethylation approach?

A3: A radical approach is a powerful way to form C(sp³)–CF₂H bonds.[2] This would likely involve the reaction of a difluoromethyl radical (•CF₂H) with a suitable precursor. The catalyst system's primary role is to generate this radical under mild conditions. We recommend a dual catalytic system:

  • Photocatalyst: An iridium complex (e.g., fac-[Ir(ppy)₃]) or a ruthenium complex (e.g., [Ru(bpy)₃]²⁺) is highly efficient at absorbing visible light and initiating the single-electron transfer (SET) process needed to generate the radical from a source like sodium difluoromethanesulfinate (NaSO₂CF₂H).[3][4] For greener, metal-free options, organic dyes like Rose Bengal can also be effective.[4]

  • Transition Metal Co-catalyst: A Nickel complex is often used in conjunction with the photocatalyst.[2][5] The nickel catalyst engages in a cross-coupling cycle with the radical intermediate and the substrate, ultimately forming the desired C-CF₂ bond.[2]

Troubleshooting Guide

Problem 1: Low or no conversion during DAST-mediated fluorodesulfurization.
  • Q: I'm reacting my thionoester precursor with DAST, but the reaction is stalled or giving very low yields. What should I investigate?

    A: This is a common issue that can often be resolved by systematically checking the following factors:

    • Moisture Contamination: DAST and many Lewis acid catalysts are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Water will rapidly quench the reagents.[1]

    • Reagent Quality: DAST can degrade over time. Use a freshly opened bottle or a well-stored reagent. Titrate or test the DAST on a simple substrate if you suspect it has degraded.

    • Reaction Temperature: While many DAST reactions proceed at room temperature, some less reactive substrates require gentle heating.[6] Conversely, excessive heat can lead to decomposition. Try running the reaction at 0 °C, room temperature, and 40-50 °C to find the optimal window.

    • Catalyst Addition: If you are not already, consider adding a catalytic amount (1-5 mol%) of a Lewis acid like SnCl₄.[1] This can dramatically increase the reaction rate by activating the thionoester group.

Problem 2: Multiple byproducts and low selectivity in a proposed photoredox/nickel difluoromethylation.
  • Q: My attempt at a dual catalytic difluoromethylation is producing a complex mixture of products. What are the likely side reactions and how can I suppress them?

    A: In dual catalytic systems, selectivity is paramount. A complex product mixture points to uncontrolled side reactions.

    • Substrate Decomposition: The reaction conditions (light, catalyst) might be degrading your starting material. Run a control experiment with your substrate, photocatalyst, and light (but no Ni catalyst or difluoromethyl source) to check for stability.

    • Solvent Reactivity: The choice of solvent is critical. Ethereal solvents like THF are common, but others can interfere.[2] Ensure your solvent is degassed and unreactive under radical conditions.

    • Radical Homocoupling: The generated •CF₂H radicals can couple with each other. This is often concentration-dependent. Try adding your radical precursor slowly via syringe pump to keep its instantaneous concentration low.

    • Ligand Choice: The ligand on the nickel catalyst is vital for controlling reactivity and selectivity.[2] A chiral bisoxazoline ligand, for example, was found to be crucial for achieving high enantioselectivity in a similar system.[2] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands on the nickel center.

Experimental Protocols & Data

Table 1: Comparison of Potential Catalyst Systems for Difluoromethylation
Catalyst SystemTypical SubstratesDifluoromethyl SourceKey AdvantagesPotential Issues
Ni/Photoredox Dual Catalysis Alkyl Carboxylic Acids, (Hetero)aryl Halides[2][5](DMPU)₂Zn(CF₂H)₂, BrCF₂H[2][5]Mild room temperature conditions, high functional group tolerance.Requires careful optimization of photocatalyst, Ni-catalyst, and ligand; sensitive to oxygen.
Pd-Catalyzed Cross-Coupling Aryl (Pseudo)halides, Boronic Acids[5]TMSCF₂H, CHClF₂[5]Well-established methodology, broad substrate scope for aryl systems.Often requires higher temperatures; may not be suitable for C(sp³)-C(sp³) coupling.
Cu-Catalyzed/Mediated Alkyl Bromides, Aryl Iodides, Alkenes[3]TMSCF₂H, (DMPU)₂Zn(CF₂H)₂[3]Cost-effective metal catalyst, good for certain substrate classes.Can require stoichiometric amounts of copper; yields can be variable with electron-rich substrates.[3]
Photocatalytic C-H Difluoromethylation Heterocycles[4][7]NaSO₂CF₂H[4][7]Direct functionalization of C-H bonds, atom-economical.Limited to specific (often electron-rich) C-H bonds; regioselectivity can be a challenge.
Protocol: Hypothetical Synthesis via DAST Fluorodesulfurization

This protocol is a representative procedure based on similar transformations and should be optimized for your specific substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the thionoester precursor, Methyl 3-methoxy-2-thioxopropanoate (1.0 equiv), to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a dropping funnel. Dissolve the substrate in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition (Optional): If using a Lewis acid catalyst, add SnCl₄ (0.05 equiv) to the cooled solution and stir for 10 minutes.

  • Reagent Addition: Add DAST (1.2 equiv) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once complete, cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching can be highly exothermic and release gas.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel to yield the final product, Methyl 2,2-Difluoro-3-methoxypropionate.

Diagrams and Workflows

Diagram 1: Generalized Catalytic Cycle for Ni/Photoredox Difluoromethylation

This diagram illustrates the interplay between the photocatalytic cycle (generating the radical) and the nickel cross-coupling cycle (forming the product).

G cluster_photo Photocatalytic Cycle cluster_ni Nickel Cross-Coupling Cycle PC PC* PC_g PC PC->PC_g PC⁺ Radical_Source R-CF₂H Source (e.g., NaSO₂CF₂H) PC->Radical_Source SET PC_g->PC Visible Light Radical •CF₂H Radical_Source->Radical Ni1 R-Ni(I)Lₙ Radical->Ni1 Ni0 Ni(0)Lₙ Ni0->Ni1 Oxidative Addition Ni2 R-Ni(II)(CF₂H)Lₙ Ni1->Ni2 Radical Capture Ni2->Ni0 Reductive Elimination Product R-CF₂H Ni2->Product Substrate Substrate (R-X) Substrate->Ni1 caption Fig 1. A generic dual catalytic cycle for difluoromethylation.

Caption: Fig 1. A generic dual catalytic cycle for difluoromethylation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield in a catalytic reaction.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckPurity->Start Impure CheckConditions Confirm Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK CheckConditions->Start Incorrect CheckCatalyst Evaluate Catalyst/Reagent Activity CheckConditions->CheckCatalyst Conditions OK CheckCatalyst->Start Inactive Optimize Systematically Optimize Parameters (Concentration, Ligand, Additives) CheckCatalyst->Optimize Activity OK Consult Consult Literature for Analogous Systems Optimize->Consult No Improvement Success Yield Improved Optimize->Success Consult->Optimize

Caption: Fig 2. A decision tree for troubleshooting low reaction yield.

References

  • Ni, S., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. PubMed Central. Available at: [Link]

  • Hollingworth, G. J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Li, W., et al. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 2,2-Difluoro-3-methoxypropionate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 2,2-Difluoro-3-methoxypropionate. This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2,2-Difluoro-3-methoxypropionate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this fluorinated building block. The unique electronic properties imparted by the gem-difluoro group make this compound valuable, but also introduce specific purification hurdles. This guide provides in-depth, field-tested insights and protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and a detailed, step-by-step protocol for its resolution.

Question 1: My final product purity is low after fractional distillation, with persistent impurities close to the main fraction's boiling point. What are they and how can I remove them?

Answer:

This is a common challenge when purifying fluorinated esters. The impurities are likely structural isomers, unreacted starting materials, or byproducts from the synthesis. Given a typical synthesis route involving the reaction of a precursor with methanol, potential impurities could include the unreacted starting material or byproducts from side reactions. The similar polarity and molecular weight of these impurities can result in very close boiling points, making separation by standard distillation difficult.

The key is to employ a high-efficiency fractional distillation column under reduced pressure. Vacuum distillation is crucial as it lowers the boiling point, which helps to prevent potential thermal decomposition.[1][2]

Protocol: High-Efficiency Vacuum Fractional Distillation
  • System Preparation:

    • Select a vacuum distillation apparatus with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or a spinning band column for maximum theoretical plates).

    • Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, which could lead to hydrolysis.[3][4]

    • Use a high-quality vacuum pump capable of reaching pressures below 10 mmHg, equipped with a cold trap.

  • Distillation Procedure:

    • Charge the distillation flask with the crude product. Do not fill more than two-thirds full.

    • Slowly reduce the pressure to the target vacuum. A gentle stream of nitrogen can be introduced through a bleed tube to prevent bumping.

    • Begin heating the distillation pot slowly and evenly using an oil bath.

    • Establish total reflux by allowing the vapor to condense and return to the column for a period (e.g., 30-60 minutes) before starting collection. This allows the separation equilibrium to be established in the column.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Slowly collect the main product fraction at a steady head temperature. A slow distillation rate (e.g., 1-2 drops per second) is critical for efficient separation.

    • Collect a final fraction containing higher-boiling impurities.

  • Purity Analysis:

    • Analyze all fractions by Gas Chromatography (GC) and ¹⁹F NMR to assess purity and identify the composition of the impurity fractions.

Troubleshooting Logic for Distillation

G start Low Purity After Standard Distillation check_bp Are impurities closely boiling? start->check_bp check_decomp Is there evidence of decomposition (darkening)? start->check_decomp vacuum_dist Implement High-Efficiency Vacuum Distillation check_bp->vacuum_dist Yes column_chrom Consider Flash Chromatography check_bp->column_chrom Yes, and distillation is insufficient lower_temp Reduce pot temperature and improve vacuum check_decomp->lower_temp Yes lower_temp->vacuum_dist

Caption: Logic for troubleshooting distillation issues.

Question 2: I'm observing product decomposition (color change, charring) during distillation even under vacuum. How can I purify my compound?

Answer:

Thermal instability can be a significant issue for complex organic molecules. If decomposition occurs even under a moderate vacuum, it indicates that the compound is sensitive to the required temperatures. The primary solution is to switch to a purification method that does not require heating, such as flash column chromatography. Fluorinated compounds often exhibit unique interactions with stationary phases, which can be leveraged for effective separation.[5][6]

Protocol: Flash Column Chromatography for Fluorinated Esters
  • Stationary Phase Selection:

    • Standard silica gel is often effective.

    • For challenging separations, consider using a fluorinated stationary phase ("fluorous phase"). These phases can show enhanced retention for fluorinated compounds, potentially improving separation from non-fluorinated impurities.[5][7]

  • Mobile Phase Selection & Optimization:

    • Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or heptane.

    • Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. The ideal system should provide a retention factor (Rƒ) of ~0.3 for the product.

    • If using a fluorous column, a fluorinated eluent (like trifluoroethanol) might be necessary to achieve good separation.[6]

  • Chromatography Procedure:

    • Dry-load the crude product onto a small amount of silica gel to ensure even application to the column.

    • Pack the column with the chosen stationary phase in the initial, low-polarity mobile phase.

    • Carefully add the dry-loaded sample to the top of the column.

    • Run the column using a shallow gradient of the more polar solvent (e.g., 0% to 20% ethyl acetate in hexanes) over several column volumes.

    • Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to prevent any thermal degradation.

Recommended Chromatography Conditions
ParameterStandard Silica GelFluorous Phase Silica
Stationary Phase Silica Gel (230-400 mesh)Fluorous Reverse Phase (e.g., C8-F)
Typical Mobile Phase Hexanes/Ethyl Acetate GradientAcetonitrile/Water or Methanol/Water
Best For Separating based on polarity.Separating based on fluorine content.[6][7]
Consideration Cost-effective and widely available.Higher cost, but offers unique selectivity.[5]
Question 3: My NMR spectrum shows evidence of hydrolysis after an aqueous workup. How can I avoid this and remove acidic impurities?

Answer:

The presence of two electron-withdrawing fluorine atoms on the α-carbon can make the ester carbonyl group more electrophilic and thus more susceptible to hydrolysis, especially under basic or strongly acidic conditions.[4][8] Hydrolysis will produce the corresponding carboxylic acid and methanol.

To avoid this, minimize contact with water and avoid basic conditions during the workup. Use a non-aqueous workup or a carefully controlled acidic wash.

Protocol: Anhydrous Workup and Purification
  • Quenching the Reaction:

    • After the reaction is complete, cool the mixture to 0°C.

    • Instead of quenching with water, filter the reaction mixture through a pad of Celite® or silica gel to remove solid byproducts or catalysts. Wash the pad with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Removal of Acidic Impurities:

    • If acidic impurities must be removed, use a very dilute, cold solution of a weak base like sodium bicarbonate.

    • Crucially, perform the wash quickly at low temperatures (0-5°C) and immediately separate the organic layer.

    • Wash the organic layer with cold brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature.

Hydrolysis Pathway

G compound CH₃OCH₂CF₂COOCH₃ (Methyl 2,2-Difluoro-3-methoxypropionate) products CH₃OCH₂CF₂COOH (Carboxylic Acid) + CH₃OH (Methanol) compound->products H₂O / H⁺ or OH⁻

Caption: Ester hydrolysis reaction pathway.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of Methyl 2,2-Difluoro-3-methoxypropionate? While specific, verified data for this exact compound is scarce, we can estimate its properties based on similar structures like Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which has a boiling point of 159°C.[9] We can infer that Methyl 2,2-Difluoro-3-methoxypropionate will be a liquid at room temperature with a boiling point likely in the range of 140-160°C at atmospheric pressure. It is expected to be a colorless to pale yellow liquid.[10]

  • Q2: What are the recommended storage conditions? To prevent hydrolysis and degradation, the compound should be stored in an airtight container under an inert atmosphere (Nitrogen or Argon). Refrigeration is recommended for long-term storage to minimize any slow decomposition pathways. A supplier of a similar compound recommends storing at 10°C - 25°C under an inert gas.[9]

  • Q3: Which analytical techniques are most effective for purity assessment? A combination of techniques is recommended for a comprehensive assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To confirm the proton environment and check for proton-containing impurities.

      • ¹⁹F NMR: This is the most critical technique. It will provide a clear signal for the -CF₂- group and is highly sensitive to any fluorine-containing impurities.

      • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Q4: Can this compound be purified by crystallization? Crystallization is generally not a primary method for purifying low-melting esters unless a very specific derivative is made. It is likely a liquid at room temperature, making crystallization impractical. Methods like fractional distillation and chromatography are far more suitable.[11]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, September 1). Journal of Fluorine Chemistry.
  • Biosynth. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
  • Bunnelle, E. A., et al. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal, 25(70), 15993-15997.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Thermal stability and crystallization behavior of imidazolium halide ionic liquids. (2013). Journal of Molecular Liquids.
  • METHYL 2,2,3,3-TETRAFLUORO-3-METHOXYPROPIONATE. (n.d.). Sigma-Aldrich.
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2011). ResearchGate.
  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). (2021, December 7). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Methyl 2,2-Difluoro-3-methoxypropionate

A Technical Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. As a Senior Application Scientist, I've designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the solubility challenges you may encounter when working with this fluorinated ester. This resource is structured to anticipate your questions and provide clear, actionable answers grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Methyl 2,2-Difluoro-3-methoxypropionate?

While specific experimental data for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively published, we can infer its solubility based on its structure and the properties of analogous compounds. The presence of the difluoromethyl group and the methoxy ether linkage suggests a compound with moderate polarity.

  • Organic Solvents: It is predicted to be miscible with a range of common organic solvents.[1] Ethers, in general, are soluble in many organic solvents like alcohols, benzene, and acetone.[2] Given its ester and ether functionalities, good solubility can be expected in solvents such as:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Acetone

    • Acetonitrile (ACN)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Aqueous Solubility: The introduction of fluorine can decrease water solubility.[3] Ethers with more than three carbon atoms generally have limited solubility in water.[4] Therefore, Methyl 2,2-Difluoro-3-methoxypropionate is expected to have low to very slight solubility in water .

Q2: I'm observing incomplete dissolution in my chosen solvent. What could be the cause and how can I fix it?

Incomplete dissolution is a common hurdle. Here’s a systematic approach to troubleshooting this issue:

Potential Causes:

  • Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for this moderately polar compound.

  • Insufficient Solvent Volume: You may be attempting to prepare a solution that is above the compound's saturation point in that solvent.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

  • Compound Purity: Impurities in your sample of Methyl 2,2-Difluoro-3-methoxypropionate could be insoluble.

  • Water Contamination: Traces of water in your organic solvent can sometimes hinder the dissolution of fluorinated compounds, which can be hydrophobic.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting precipitation in aqueous solutions.

Guide 3: Analytical Characterization by HPLC and NMR

High-Performance Liquid Chromatography (HPLC):

  • Column Selection: For reversed-phase HPLC, standard C8 or C18 columns are often suitable. However, for challenging separations involving fluorinated compounds, specialized fluorinated phases can offer different selectivity and improved peak shape. [5]* Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For a compound like Methyl 2,2-Difluoro-3-methoxypropionate, a gradient elution from a lower to a higher percentage of organic solvent would likely be effective. [6]* Solubility Issues: If the compound has low solubility in the mobile phase, you may observe peak tailing or poor reproducibility. Ensure your sample is fully dissolved in the initial mobile phase composition or a stronger, miscible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent in which your compound is highly soluble. Common choices for fluorinated organic molecules include chloroform-d (CDCl₃), acetone-d₆, and DMSO-d₆. [7]* Sample Preparation: For ¹H and ¹³C NMR, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is a good starting point. For ¹⁹F NMR, the high sensitivity of the fluorine nucleus often allows for the use of more dilute samples. [8]* Poor Solubility: If your compound is not sufficiently soluble, you will obtain a spectrum with a poor signal-to-noise ratio. You may need to try a different deuterated solvent or a solvent mixture. Gentle warming of the NMR tube can sometimes improve solubility, but be cautious of potential degradation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. [5]* Disposal: Dispose of all waste containing this compound in accordance with your institution's and local regulations for hazardous chemical waste.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16. [Link]

  • Ryabukhin, S. V., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69787, Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. Retrieved from [Link]

  • Singh, S. K., & Singh, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33.
  • Lázár, L., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1759-1767.
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(8), 6049-6060.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

  • Ye, F., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 20(9), 834-840.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60-67.
  • SIELC Technologies. (2018). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(10), 1-12.
  • Pashko, M. O., & Yagupolskii, Y. L. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Lund, R., et al. (2023). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au, 3(5), 1363-1372.
  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3866.
  • Moki, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 9968818.
  • Yang, J., et al. (2024). gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions. Organic Letters, 26(31), 6742-6747.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • De Ruyck, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43.
  • Ye, F., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents.
  • Zhang, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 1-5.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60-67.
  • EBSCO. (n.d.). Ethers & other organic solvents. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. MOST Wiedzy.
  • ResearchGate. (n.d.). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Wang, Y., et al. (2023). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. Molecules, 28(15), 5831.
  • Plastics Europe. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • ResearchGate. (n.d.). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • ACS Publications. (2026). A Scalable, Pollution-Free Protocol of Poly(vinylidene fluoride) In Situ Nanofibrillar Membranes for Effective Oil–Water Separation. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting and Troubleshooting NMR Spectra of Methyl 2,2-Difluoro-3-methoxypropionate

Welcome to the technical support guide for the analysis of Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9). This document is designed for researchers, chemists, and drug development professionals who work with f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9). This document is designed for researchers, chemists, and drug development professionals who work with fluorinated compounds and require a deeper understanding of their NMR spectral characteristics. Given the unique challenges posed by fluorine nuclei, this guide provides field-proven insights, troubleshooting workflows, and validated protocols to ensure accurate spectral interpretation.

The presence of the gem-difluoro group (CF₂) adjacent to a stereocenter and ether linkage introduces distinct and informative patterns in ¹H, ¹³C, and ¹⁹F NMR spectra. However, it also presents common pitfalls, from missing signals to complex splitting patterns. This guide will navigate these complexities, explaining the causality behind spectral phenomena and offering systematic solutions to common problems.

Section 1: Predicted NMR Spectral Data

Direct, publicly available, and fully assigned spectra for Methyl 2,2-Difluoro-3-methoxypropionate are not consistently reported. Therefore, the following table presents a set of predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. These values serve as a reliable baseline for initial interpretation.

Structure:

Predicted Spectral Data Summary

NucleusPosition (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
¹H -O-CH ₃ (Ester)3.7 - 3.9Singlet (s)N/ATypical range for a methyl ester.
¹H -O-CH ₂- (Methylene)3.8 - 4.2Triplet (t)³J_HF ≈ 12-18 HzThe two protons are coupled to the two equivalent fluorine atoms three bonds away.
¹H -O-CH ₃ (Ether)3.4 - 3.6Singlet (s)N/ATypical range for a methyl ether.
¹³C -O-C H₃ (Ester)52 - 54Quartet (q)¹J_CHStandard methyl ester carbon.
¹³C C =O (Carbonyl)165 - 170Triplet (t)²J_CF ≈ 25-35 HzThe carbonyl carbon is coupled to the two fluorine atoms on the adjacent carbon. Signal may be broad or have low intensity.
¹³C C F₂110 - 120Triplet (t)¹J_CF ≈ 240-280 HzThe large one-bond C-F coupling constant splits this signal into a prominent triplet. The high electronegativity of fluorine causes a significant downfield shift.
¹³C -O-C H₂-65 - 75Triplet of triplets (tt)¹J_CH, ²J_CF ≈ 20-30 HzThis carbon is coupled to its attached protons and the two fluorine atoms two bonds away.
¹³C -O-C H₃ (Ether)58 - 60Quartet (q)¹J_CHStandard methyl ether carbon.
¹⁹F -CF ₂--90 to -120Triplet (t)³J_FH ≈ 12-18 HzThe two equivalent fluorine atoms are coupled to the two equivalent methylene protons three bonds away. Referenced to CFCl₃.

Section 2: Frequently Asked Questions (FAQs)

Q1: I can't find the signal for the carbon attached to the fluorine atoms (the CF₂) in my ¹³C NMR spectrum. Is my sample impure?

A: Not necessarily. The carbon signal directly attached to fluorine (CF₂) is split into a triplet by the two fluorine atoms due to a very large one-bond coupling constant (¹J_CF), typically 240-280 Hz. This splitting can cause the signal's intensity to be distributed over a wide range, making each peak of the triplet appear weak. Furthermore, carbons bonded to fluorine can have longer relaxation times. If this signal appears to be missing, it is likely "lost in the noise."

Solution:

  • Increase the number of scans (NS): This is the most direct way to improve the signal-to-noise ratio.

  • Increase the relaxation delay (D1): Try increasing D1 to 5-10 seconds to allow for more complete relaxation of the carbon nucleus between pulses[1].

  • Use ¹⁹F decoupling: If your spectrometer is equipped with this capability, acquiring a ¹³C spectrum with ¹⁹F decoupling will cause the triplet to collapse into a single, much more intense singlet, making it easy to identify[1].

Q2: My ¹H NMR spectrum shows a complex multiplet around 4 ppm instead of a clean triplet for the -O-CH₂- group. What's wrong?

A: This can arise from several factors. First, ensure proper instrument shimming, as poor magnetic field homogeneity will degrade resolution and distort multiplets. Second, if the sample concentration is very high, viscosity effects can broaden signals. Most commonly, however, this indicates the presence of an impurity with overlapping signals. A frequent point of confusion is the potential presence of the related compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which has a similar structure but different splitting patterns[2][3].

Solution:

  • Re-shim the instrument and re-acquire the spectrum.

  • Run a 2D ¹H-¹H COSY experiment to see what, if anything, the multiplet is coupled to. For the correct structure, it should show no proton-proton coupling.

  • Run a ¹H-¹⁹F HETCOR experiment. This will definitively show the correlation between this proton signal and the fluorine signal, confirming the ³J_HF coupling.

Q3: The chemical shifts in my spectrum are shifted by 0.2-0.3 ppm from the predicted values. Should I be concerned?

A: Minor shifts are common and generally not a cause for concern. Chemical shifts are sensitive to a variety of factors.[4]

Common Causes for Minor Shift Variations:

  • Solvent Effects: Switching from CDCl₃ to DMSO-d₆ or Benzene-d₆ will alter the electronic environment and shift signals.

  • Concentration: Changes in sample concentration can cause slight shifts.

  • Temperature: Temperature fluctuations can affect chemical shifts, especially for protons involved in hydrogen bonding (though not a major factor for this molecule)[4].

  • Referencing: Ensure your spectrum is correctly referenced to TMS (0 ppm for ¹H and ¹³C) or an appropriate internal standard for ¹⁹F. Spectrometer indirect referencing alone can sometimes be inconsistent[4].

Q4: My ¹⁹F NMR shows a single sharp peak, but it's not a triplet. Why?

A: If you see a singlet instead of the expected triplet, it's very likely that the ¹H decoupling feature was active during the ¹⁹F acquisition. This is a common setting on many automated spectrometers. The decoupler irradiates the proton frequencies, causing the coupling to the methylene protons to be removed, collapsing the triplet into a singlet.

Solution:

  • Check your acquisition parameters.

  • Re-run the experiment with the proton decoupler turned off (often referred to as a "non-decoupled" or "coupled" ¹⁹F experiment) to observe the expected multiplicity.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Unexpected Peaks - Diagnosing Impurities

The presence of unexpected signals is the most frequent issue encountered. A systematic approach is crucial for identification.

Causality: Impurities in fluorinated compounds often stem from the synthesis and workup stages.

  • Incomplete Reaction: Unreacted starting materials.

  • Reagent Byproducts: Fluorinating agents like DAST can generate byproducts[5]. Syntheses using reagents like SF₄ or BrF₃ are even more aggressive and can lead to side products[6].

  • Solvents: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).

  • Degradation: The ester moiety is susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions, which would form the corresponding carboxylic acid and methanol.

G start Start: Unexpected Peaks Observed check_solvents Check common solvent regions in ¹H NMR (e.g., 7.26 for CDCl₃, 2.05 for Acetone) start->check_solvents check_starting_materials Compare with NMR of starting materials (e.g., Methyl 3-methoxypropionate) check_solvents->check_starting_materials Solvents ruled out check_reagents Consider byproducts from synthesis (e.g., from DAST, SF₄) check_starting_materials->check_reagents Starting materials ruled out check_degradation Look for broad acid peak (-COOH) or free Methanol (~3.49 ppm) check_reagents->check_degradation Reagent byproducts unlikely run_2d_nmr Acquire 2D NMR (HSQC/HMBC) to connect proton/carbon signals of unknown peaks check_degradation->run_2d_nmr No obvious degradation spiking Confirm by 'spiking' sample with a small amount of suspected impurity run_2d_nmr->spiking Hypothesis formed end End: Impurity Identified spiking->end

Caption: Workflow for identifying unknown signals in NMR spectra.

  • Analyze the ¹H NMR: Identify signals corresponding to common laboratory solvents. Check for signals that match your known starting materials. The non-fluorinated precursor, Methyl 3-methoxypropionate, would show two characteristic triplets around 2.6 and 3.7 ppm[7].

  • Analyze the ¹⁹F NMR: This is often the clearest indicator of fluorinated impurities. Each unique fluorinated compound will give a distinct set of signals[8].

  • Review the Synthesis: Look at the reagents used. For example, fluorodesulfurization reactions using DAST are common for creating such molecules and can have specific side products[5][9].

  • Perform a Spiking Experiment: If a specific impurity is suspected, add a very small amount of that pure compound to the NMR tube. If your hypothesis is correct, the intensity of the impurity signals will increase while the other signals remain unchanged.

Guide 2: Missing or Low-Intensity Signals

Signals for quaternary carbons (like C=O) and carbons attached to fluorine are notoriously difficult to observe.

Causality:

  • Long T₁ Relaxation Times: Quaternary carbons and carbons bonded to electronegative atoms often have very long spin-lattice (T₁) relaxation times. If the delay between NMR pulses (D1) is too short, these nuclei do not fully relax, leading to signal saturation and very low intensity.

  • Nuclear Overhauser Effect (NOE): Quaternary carbons lack attached protons, so they do not benefit from the NOE signal enhancement that protonated carbons receive in standard ¹H-decoupled ¹³C experiments.

  • C-F Coupling: As mentioned in the FAQ, large C-F coupling constants split the signal intensity, reducing the height of the individual peaks in the multiplet[1].

G start Start: Signal is Weak or Missing is_quaternary Is it a quaternary (C=O) or CF₂ carbon? start->is_quaternary increase_scans Increase Number of Scans (NS) is_quaternary->increase_scans Yes check_concentration Check Sample Concentration is_quaternary->check_concentration No increase_delay Increase Relaxation Delay (D1) to > 5s increase_scans->increase_delay increase_delay->check_concentration use_decoupling For CF₂, acquire with ¹⁹F Decoupling check_concentration->use_decoupling Concentration OK, signal is CF₂ end End: Signal Observed check_concentration->end Concentration OK, other signal use_decoupling->end

Caption: Decision process for improving weak or missing NMR signals.

  • Load the Standard ¹³C Experiment: Use the instrument's default proton-decoupled ¹³C acquisition pulse sequence.

  • Increase Number of Scans (NS): Double the number of scans and check the result. Continue increasing until a reasonable signal-to-noise is achieved. For very dilute samples, this could require several thousand scans.

  • Increase Relaxation Delay (D1): Modify the D1 parameter to 5 seconds. This ensures more complete relaxation for quaternary carbons.

  • Check Pulse Width: Ensure that the carbon pulse angle (often p1) is set to a 30° or 45° flip angle instead of 90°. A smaller flip angle requires less relaxation time and can improve signal for nuclei with long T₁s over a given experiment time.

  • For the CF₂ Signal: If your hardware allows, set up a ¹³C experiment with simultaneous ¹⁹F decoupling. This will provide the most dramatic improvement for this specific signal.

Section 4: Standard Operating Protocols

Protocol 1: Optimized Sample Preparation

Scientific integrity starts with proper sample preparation. For fluorinated compounds, this is especially critical.

  • Mass Measurement: Accurately weigh approximately 10-20 mg of your sample directly into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. For compounds with poor solubility, consider Acetone-d₆ or DMSO-d₆.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex to ensure complete dissolution.

  • Internal Standard (Optional but Recommended):

    • For ¹H/¹³C NMR, TMS is typically present in the solvent. If not, it can be added.

    • For ¹⁹F NMR, an internal standard is crucial for accurate chemical shift referencing. Trifluorotoluene or another stable fluorinated compound with a known shift far from your expected signal can be used[4]. Add a very small, known quantity.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (If Necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: Acquiring a Quantitative ¹⁹F NMR Spectrum

Quantitative ¹⁹F NMR requires specific parameter adjustments to ensure the accuracy of signal integrals.

  • Select the ¹⁹F Nucleus: On the spectrometer, choose ¹⁹F as the observation nucleus.

  • Set Spectral Width: Ensure the spectral width is large enough to encompass all expected signals. A width of 250-300 ppm is typically sufficient for most organic fluorine compounds[10].

  • Turn Off ¹H Decoupling: To observe H-F coupling, ensure the proton decoupler is off. For quantitative analysis of different fluorinated species where multiplicity is not needed, decoupling can be used, but the relaxation delay is still critical.

  • Set Relaxation Delay (D1): This is the most critical parameter for quantitation. Set D1 to at least 5 times the longest T₁ relaxation time of any fluorine nucleus in your sample. A value of 10-20 seconds is a safe starting point.

  • Set Pulse Angle: Use a 90° pulse to ensure maximum signal generation for each scan.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1).

  • Processing: After Fourier transformation, carefully phase the spectrum and perform a baseline correction. Integrate the signals of interest. The integral values will be directly proportional to the molar ratio of the different fluorine-containing species.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Le, H. et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Preprints.org.
  • SIELC Technologies. (2018). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. [Link]

  • Demchuk, I. et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Smith, A. J. R., et al. (2022).
  • ResearchGate. (2014). Why don't I get any spectra for Carbon NMR of fluorinated Carbon?[Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of Methyl 2,2-Difluoro-3-methoxypropionate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2,2-Difluoro-3-methoxypropionate. This guide is designed to provide you with the essential information for the safe and effective handling of this fluorinated reagent in your laboratory. As a Senior Application Scientist, my goal is to not only provide procedures but to also offer insights into the rationale behind these recommendations, ensuring both safety and experimental success.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with Methyl 2,2-Difluoro-3-methoxypropionate?

While specific toxicological data for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively documented, its structural analogs, such as Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, are known to be flammable liquids and can cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, it is prudent to handle this compound with care, assuming it possesses similar hazardous properties.

2. What are the immediate first aid measures in case of accidental exposure?

In the event of an accidental exposure, immediate and appropriate action is crucial. The following table summarizes the recommended first aid procedures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6]

3. How should I properly store Methyl 2,2-Difluoro-3-methoxypropionate?

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety. Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from heat, sparks, and open flames.[7] It is also important to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Troubleshooting Guide for Experimental Use

Q1: I am observing incomplete conversion in my reaction involving Methyl 2,2-Difluoro-3-methoxypropionate. What could be the cause?

  • Moisture Sensitivity: Fluorinated compounds and their reactions can be sensitive to moisture. Ensure that your solvents and reagents are anhydrous. The presence of water can lead to hydrolysis of the ester or other side reactions.

  • Reaction Temperature: The reaction temperature may not be optimal. Consider adjusting the temperature to facilitate the reaction. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.

  • Reagent Purity: The purity of your Methyl 2,2-Difluoro-3-methoxypropionate and other reagents is critical. Impurities can interfere with the reaction. Consider purifying the compound if its purity is in doubt.

Q2: I am having difficulty purifying my product after a reaction with Methyl 2,2-Difluoro-3-methoxypropionate. What purification techniques are recommended?

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying organic compounds.[9] The choice of solvent system (eluent) will depend on the polarity of your desired product and any impurities.

  • Distillation: If your product is a liquid with a boiling point significantly different from the starting materials and byproducts, distillation can be an effective purification method. The boiling point of a related compound, methyl 3-methoxypropionate, is approximately 143°C.[10]

Q3: My reaction is producing unexpected side products. What are some common side reactions?

  • Hydrolysis: As mentioned, the ester functional group can be susceptible to hydrolysis, especially in the presence of acid or base and water. This would lead to the formation of the corresponding carboxylic acid and methanol.

  • Transesterification: If other alcohols are present in the reaction mixture, transesterification can occur, leading to the formation of a different ester.

Protocols for Safe Handling and Disposal

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required when handling Methyl 2,2-Difluoro-3-methoxypropionate.

Protection Type Equipment Rationale
Eye and Face Chemical Safety GogglesTo protect eyes from splashes.[1][8]
Hand Chemical-Resistant GlovesTo prevent skin contact.[1][8]
Body Laboratory CoatTo protect skin and clothing from splashes.[11]
Respiratory Use in a well-ventilated area or with a fume hoodTo minimize inhalation of vapors.[5][8]
Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling Methyl 2,2-Difluoro-3-methoxypropionate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Weigh Weigh/Measure Chemical Vent->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Glassware Transfer->Decon After experiment Waste Dispose of Waste (Follow Institutional Guidelines) Decon->Waste DoffPPE Doff PPE Waste->DoffPPE Final Step

Caption: Safe handling workflow for Methyl 2,2-Difluoro-3-methoxypropionate.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1][12]

  • Collect Absorbent Material: Carefully collect the absorbent material and place it in a suitable, closed container for disposal.[1][7]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the waste in accordance with institutional and local regulations.[7]

Waste Disposal Protocol

Chemical waste must be disposed of according to federal, state, and local regulations.[1] Methyl 2,2-Difluoro-3-methoxypropionate and any contaminated materials should be placed in a designated hazardous waste container. Contact your institution's environmental health and safety department for specific disposal procedures.

References

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). Available from: [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Available from: [Link]

  • New Jersey Department of Health. Common Name: METHYL PROPIONATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-methoxypropionate. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

  • SIELC Technologies. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. (2018-02-16). Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Google Patents. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024-11-24). Available from: [Link]

  • Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA. (2025-09-12). Available from: [Link]

  • MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Available from: [Link]

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  • OUCI. Analytical Methods for Pectin Methylesterase Activity Determination: a Review. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Methoxypropionates: Methyl 2,2-Difluoro-3-methoxypropionate vs. Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for fine-tuning physicochemical and biological properties. The nuanced differences between varying degrees of fluorination can have profound impacts on a molecule's reactivity, conformation, and metabolic stability. This guide provides an in-depth, objective comparison of two key fluorinated building blocks: Methyl 2,2-Difluoro-3-methoxypropionate and Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate. By examining their properties, synthesis, and reactivity through the lens of supporting experimental data and established chemical principles, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Impact of Fluorination on Methoxypropionates

Methyl 2,2-Difluoro-3-methoxypropionate and Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate are both valuable intermediates in organic synthesis, offering a unique combination of an ester, a methoxy group, and a fluorinated carbon backbone. The key distinction lies in the degree of fluorination at the C2 and C3 positions of the propionate chain. This seemingly subtle difference significantly alters the electronic and steric profile of the molecules, thereby influencing their utility in various applications.

The introduction of fluorine atoms is known to modulate properties such as lipophilicity, metabolic stability, and binding affinity of molecules, making these fluorinated esters attractive for the synthesis of novel pharmaceuticals and advanced materials.[1][2] This guide will dissect the specific contributions of the gem-difluoro and tetrafluoro moieties to the overall characteristics of these two compounds.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of a reagent are critical for its handling, reaction setup, and purification. Below is a comparative table of the known physicochemical properties of the two title compounds.

PropertyMethyl 2,2-Difluoro-3-methoxypropionateMethyl 2,2,3,3-Tetrafluoro-3-methoxypropionateKey Differences and Implications
CAS Number 99497-39-9755-73-7Unique identifiers for each compound.
Molecular Formula C₅H₈F₂O₃C₅H₆F₄O₃The tetrafluoro analogue has two additional fluorine atoms and two fewer hydrogen atoms.
Molecular Weight 154.11 g/mol 190.09 g/mol [3]The higher molecular weight of the tetrafluoro compound is a direct result of the two additional fluorine atoms.
Boiling Point Data not available159 °C[3]The boiling point of the difluoro compound is expected to be lower than its tetrafluoro counterpart due to weaker intermolecular forces (van der Waals interactions).
Density Data not available1.331 g/cm³[3]The density of the difluoro compound is anticipated to be lower than the tetrafluoro analogue, a common trend with increasing fluorination.
Flash Point Data not available48 °C[3]The flash point is an important safety parameter, indicating the flammability of the compound.
Refractive Index Data not available1.296 @ 25°C[4]The refractive index is a measure of how light propagates through the substance and is a useful parameter for characterization.
Lipophilicity (LogP) Estimated to be lower1.73 (indicating moderate lipophilicity)The increased fluorine content in the tetrafluoro compound generally leads to higher lipophilicity, which can impact solubility and performance in biological systems.

Synthesis and Experimental Protocols

The synthetic routes to these fluorinated esters differ, reflecting the challenges and strategies associated with introducing varying degrees of fluorination.

Synthesis of Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate

A primary industrial method for the synthesis of Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate involves the catalytic decomposition of fluorinated ether precursors. This process often utilizes metal halide catalysts.[5]

Experimental Protocol: Catalytic Fluorination

  • Reactor Setup: A sealed reactor is charged with a suitable fluorinated ether precursor.

  • Catalyst Addition: A metal halide catalyst, such as Titanium tetrafluoride (TiF₄), is introduced into the reactor.[5]

  • Reaction Conditions: The mixture is heated to a temperature range of 100–110 °C.[5]

  • Reaction Progression: The reaction proceeds via a nucleophilic displacement mechanism, where the metal halide facilitates the cleavage of a methoxy group, leading to the formation of an acyl fluoride intermediate. This intermediate subsequently undergoes esterification with methanol to yield the final product.[5]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically achieved through distillation to remove by-products such as methyl fluoride.[5]

Caption: Synthesis of Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate.

Plausible Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

Plausible Experimental Protocol: Fluorodesulfurization of a Thionoester

  • Thionoester Preparation: The starting thionoester, O-Methyl 3-methoxy-2-thionopropionate, would first need to be synthesized from the corresponding ester.

  • Reaction Setup: A solution of the thionoester in a suitable solvent, such as dichloromethane (CH₂Cl₂), is prepared in a reaction vessel and cooled to 0 °C.[6]

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution, followed by a catalytic amount of a Lewis acid, such as Tin(IV) chloride (SnCl₄).[6][7][8]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of time (e.g., 2 hours) to allow for the conversion of the thionoester to the gem-difluoro compound.[6]

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, dried over sodium sulfate (Na₂SO₄), and concentrated.[6]

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure Methyl 2,2-Difluoro-3-methoxypropionate.[6]

Caption: Plausible synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.

Comparative Reactivity and Electronic Effects

The difference in the number of fluorine atoms between the two molecules is the primary determinant of their distinct reactivity profiles.

Electronic Effects

The electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the ester group. In Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate, the presence of four fluorine atoms creates a strong inductive effect, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The gem-difluoro group in Methyl 2,2-Difluoro-3-methoxypropionate also exerts an electron-withdrawing effect, but to a lesser extent.

This difference in electrophilicity can be a critical factor in reaction kinetics and substrate scope. For instance, in reactions involving nucleophilic acyl substitution, the tetrafluoro compound is expected to be more reactive than its difluoro counterpart.

Electronic_Effects cluster_0 Methyl 2,2-Difluoro-3-methoxypropionate cluster_1 Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate Difluoro CF₂ (Moderately Electron-Withdrawing) Ester_D Ester Carbonyl (Less Electrophilic) Difluoro->Ester_D Inductive Effect Tetrafluoro CF₂-CF₂ (Strongly Electron-Withdrawing) Ester_T Ester Carbonyl (More Electrophilic) Tetrafluoro->Ester_T Stronger Inductive Effect

Caption: Comparison of electronic effects on the ester carbonyl.

Steric Effects

The steric hindrance around the reactive sites of these molecules is also a crucial consideration. While fluorine has a relatively small van der Waals radius, the cumulative effect of multiple fluorine atoms can create significant steric bulk. The CF₂-CF₂ moiety in the tetrafluoro compound is sterically more demanding than the CH₂-CF₂ unit in the difluoro compound. This can influence the approach of bulky nucleophiles or reagents to the ester carbonyl or adjacent positions.

Reactivity in Synthetic Applications
  • Nucleophilic Acyl Substitution: As mentioned, the tetrafluoro ester is anticipated to be more reactive towards nucleophiles. This can be advantageous for reactions that are sluggish with less activated esters.

  • Enolate Chemistry: The acidity of the α-protons in the difluoro compound (at the C3 position) is enhanced by the adjacent gem-difluoro group, facilitating enolate formation for subsequent alkylation or condensation reactions. The tetrafluoro compound lacks these α-protons, precluding its use in typical enolate chemistry at that position.

  • Radical Reactions: The presence of C-H bonds in the difluoro compound provides sites for radical abstraction, opening up avenues for radical-mediated functionalization that are not available to the perfluorinated backbone of the tetrafluoro analogue.

Applications in Research and Development

Both compounds serve as valuable building blocks for introducing fluorinated motifs into larger molecules.

  • Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate is utilized in the synthesis of advanced materials, such as high-performance polymers and coatings, where its thermal and chemical stability are highly desirable.[5] In medicinal chemistry, it can be used to introduce the tetrafluoromethoxypropyl group, which can enhance the metabolic stability and lipophilicity of drug candidates.

  • Methyl 2,2-Difluoro-3-methoxypropionate , with its gem-difluoro group, is a precursor for synthesizing molecules containing the difluoromethylene moiety, a common bioisostere for a carbonyl group or an ether oxygen.[9] This makes it a particularly interesting building block for drug discovery, as this substitution can lead to improved pharmacokinetic profiles and target interactions.

Conclusion

The choice between Methyl 2,2-Difluoro-3-methoxypropionate and Methyl 2,2,3,3-Tetrafluoro-3-methoxypropionate is a strategic decision that hinges on the desired balance of reactivity, stability, and the specific electronic and steric properties required for a given application. The tetrafluoro compound offers a highly stable, electron-deficient building block, ideal for applications demanding robust chemical resistance and enhanced reactivity at the ester functionality. In contrast, the difluoro analogue provides a more nuanced profile, with activated α-protons for further functionalization and a gem-difluoro group that can serve as a valuable bioisostere in medicinal chemistry.

As the field of organofluorine chemistry continues to expand, a deep understanding of the subtle yet significant differences between such fluorinated reagents will be paramount for the rational design of next-generation pharmaceuticals and materials.

References

  • Organic Syntheses. Procedure for the trifluoromethylation of 4-bromo-3-oxo-Δ4-steroids. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • ResearchGate. The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]

  • National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • PubMed. Comparative efficacy of NaF and SMFP dentifrices in caries prevention: a meta-analytic overview. [Link]

  • Shanghai FluoroRing Pharmaceutical Co.,Ltd. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. [Link]

  • Semantic Scholar. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • PubMed. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • ResearchGate. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Request PDF. [Link]

  • PubMed. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

  • PubMed. The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]

  • PubMed. Comparison of CH, C3, CHF, and CF2 surface reactivities during plasma-enhanced chemical vapor deposition of fluorocarbon films. [Link]

  • National Center for Biotechnology Information. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Link]

  • Google Patents. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]methyl_Group_into_the_Aromatic_Ring_and_the_Study_of_Its_Electronic_Properties)

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

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Comparative

A Comparative Guide to Modern Difluoromethylation Reagents: Efficacy, Scope, and Practical Considerations

Introduction: The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This "lipophilic hydrogen bond donor" motif can si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This "lipophilic hydrogen bond donor" motif can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1] While the target molecule of this guide, "Methyl 2,2-Difluoro-3-methoxypropionate," is not a commonly referenced reagent, the underlying interest in reagents capable of installing difunctionalized moieties is clear. This guide, therefore, provides a comparative analysis of the leading classes of reagents used for difluoromethylation, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanistic underpinnings, and practical applications.[2] We will delve into the nuances of deoxofluorinating agents, nucleophilic and electrophilic CF₂H sources, and radical precursors, supported by experimental data to inform your selection of the optimal reagent for your synthetic challenge.

Deoxofluorinating Agents: The Classical Approach to gem-Difluorination

Deoxofluorination, the conversion of a carbonyl group to a gem-difluoromethylene group, is a fundamental transformation in organofluorine chemistry.[3] For decades, reagents like Diethylaminosulfur Trifluoride (DAST) have been the workhorses for this transformation.[4]

Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor®

DAST and its more thermally stable analogue, Deoxo-Fluor®, are widely used for the deoxofluorination of aldehydes and ketones.[4][5] The reaction proceeds through the formation of a fluoro-alkoxy-sulfurane intermediate, which then undergoes nucleophilic fluoride displacement.[6]

Mechanism of Deoxofluorination with DAST: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST. This is followed by the elimination of diethylaminosulfur oxide and the formation of an intermediate that reacts with a fluoride ion.

G cluster_0 Activation of Carbonyl cluster_1 Fluoride Displacement R2C=O R₂C=O Intermediate1 [R₂C=O⁺-SF₂NEt₂] F⁻ R2C=O->Intermediate1 Nucleophilic Attack DAST Et₂NSF₃ (DAST) DAST->Intermediate1 Intermediate2 R₂CF(OSF₂NEt₂) Intermediate1->Intermediate2 Fluoride Attack Product R₂CF₂ Intermediate2->Product Elimination of Et₂NS(O)F

Caption: Proposed mechanism for deoxofluorination using DAST.

Advantages:

  • Broad Substrate Scope: Effective for a wide range of aldehydes and ketones.[7]

  • Well-Established: Extensive literature and predictable reactivity.

Disadvantages:

  • Thermal Instability: DAST can undergo exothermic decomposition, posing a significant safety hazard, especially on a large scale.[8]

  • Harsh Conditions: Reactions can require elevated temperatures, limiting functional group tolerance.[8]

  • Side Reactions: Can lead to elimination byproducts with certain substrates.[5]

XtalFluor-E® and XtalFluor-M®: The Safer Generation

To address the safety concerns associated with DAST and Deoxo-Fluor®, crystalline, thermally stable deoxofluorinating reagents such as XtalFluor-E® and XtalFluor-M® have been developed.[9] These reagents offer a superior safety profile and are easier to handle.[9] They typically require a promoter, such as a Lewis acid or a fluoride source, to activate the carbonyl group.

Advantages:

  • Enhanced Thermal Stability: Significantly safer than DAST and Deoxo-Fluor®.[9]

  • Crystalline Solids: Easy to handle and weigh.[9]

  • High Selectivity: Often provide fewer elimination byproducts compared to DAST.[5]

  • Milder Conditions: Reactions can often be performed at room temperature.[10]

Disadvantages:

  • Higher Cost: Generally more expensive than DAST.

  • Requires an Activator: An additional reagent is often needed to promote the reaction.

ReagentFormThermal StabilityKey AdvantagesKey Disadvantages
DAST LiquidLowBroad scope, well-establishedSafety hazard, harsh conditions
Deoxo-Fluor® LiquidModerateMore stable than DASTStill requires careful handling
XtalFluor-E®/M® CrystallineHighHigh safety, easy handling, mild conditionsHigher cost, requires activator

Nucleophilic Difluoromethylation Reagents

This class of reagents delivers a nucleophilic "CF₂H⁻" equivalent to electrophilic substrates. The most prominent example is (difluoromethyl)trimethylsilane (TMSCF₂H), an analogue of the well-known Ruppert-Prakash reagent (TMSCF₃).

(Difluoromethyl)trimethylsilane (TMSCF₂H)

TMSCF₂H is a versatile reagent for the difluoromethylation of a wide range of electrophiles, including carbonyl compounds, alkyl halides, and sulfonium salts.[11][12][13] The reaction is typically initiated by a fluoride source, such as CsF or TBAF, which generates the active pentacoordinate silicate intermediate.

Mechanism of Carbonyl Difluoromethylation with TMSCF₂H: A fluoride source activates the silicon atom, facilitating the transfer of the difluoromethyl group to the carbonyl carbon.

G cluster_0 Activation of TMSCF₂H cluster_1 Nucleophilic Attack cluster_2 Workup TMSCF2H Me₃SiCF₂H Intermediate1 [Me₃Si(F)CF₂H]⁻ TMSCF2H->Intermediate1 F- F⁻ F-->Intermediate1 Intermediate2 R₂C(O⁻)CF₂H Intermediate1->Intermediate2 Transfer of CF₂H⁻ R2C=O R₂C=O R2C=O->Intermediate2 Product R₂C(OH)CF₂H Intermediate2->Product Protonation

Caption: General mechanism for the difluoromethylation of carbonyls with TMSCF₂H.

Advantages:

  • High Functional Group Tolerance: Reactions are often performed under mild, neutral, or basic conditions.[14]

  • Versatility: Applicable to a wide range of electrophiles.[11][13][15]

  • Operational Simplicity: Reagents are often commercially available and reactions are straightforward to set up.[14]

Disadvantages:

  • Stoichiometric Activator: Often requires a stoichiometric amount of a fluoride source.

  • Metal Catalysts for some transformations: Difluoromethylation of less reactive electrophiles like alkyl bromides may require a palladium catalyst.[13]

Electrophilic Difluoromethylation Reagents

Electrophilic reagents deliver a "CF₂H⁺" equivalent and are particularly useful for the difluoromethylation of nucleophiles like enolates. S-(Difluoromethyl)sulfonium salts are a prominent class of such reagents.

S-(Difluoromethyl)sulfonium Salts

These reagents are effective for the C-selective electrophilic difluoromethylation of soft nucleophiles like β-ketoesters and malonates under mild conditions.[16] The reaction proceeds via the direct transfer of the difluoromethyl group from the sulfonium salt to the nucleophile.[17]

Advantages:

  • High C/O Regioselectivity: Excellent for the C-difluoromethylation of enolates.[16]

  • Mild Reaction Conditions: Reactions proceed smoothly, often at room temperature.[16]

  • Air- and Light-Stable: Some newer generation sulfonium salts are bench-stable solids.[16]

Disadvantages:

  • Limited Substrate Scope: Primarily used for soft, carbon-based nucleophiles.

  • Reagent Preparation: Can require multi-step synthesis.

Radical Difluoromethylation

Radical difluoromethylation methods have emerged as powerful tools for the late-stage functionalization of complex molecules, particularly heteroaromatics.[18] These methods often employ a radical initiator to generate a difluoromethyl radical (•CF₂H) from a suitable precursor.

Common Radical Precursors:

  • Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H): Used in iron-catalyzed reactions.[18]

  • Sodium Difluoromethanesulfinate (NaSO₂CF₂H): Employed in silver-catalyzed processes.[18]

Advantages:

  • Late-Stage Functionalization: Ideal for modifying complex molecules at a late stage in the synthesis.[18]

  • Complementary Reactivity: Can achieve difluoromethylation at positions not accessible by other methods.[18]

Disadvantages:

  • Use of Oxidants/Initiators: Requires additional reagents to initiate the radical process.

  • Selectivity Challenges: Regioselectivity can sometimes be an issue.

Experimental Protocol: Deoxofluorination of an Aromatic Aldehyde with XtalFluor-E

This protocol is a representative example of a modern, safer deoxofluorination reaction.[10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • XtalFluor-E (1.2 mmol)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (0.2 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol) and XtalFluor-E (1.2 mmol).

  • Add anhydrous DCM (5 mL) and stir the suspension at room temperature.

  • Slowly add Et₃N·3HF (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dry flask under N₂ B Add aldehyde and XtalFluor-E A->B C Add anhydrous DCM B->C D Add Et₃N·3HF C->D E Stir at room temperature D->E F Monitor by TLC/GC-MS E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the deoxofluorination of an aromatic aldehyde.

Conclusion

The field of difluoromethylation has evolved significantly, moving from hazardous, thermally unstable reagents to safer, more selective, and user-friendly alternatives. While classical reagents like DAST remain useful, the enhanced safety and milder reaction conditions offered by XtalFluor reagents make them a superior choice for many deoxofluorination applications. For the introduction of a difluoromethyl group onto other functionalities, nucleophilic reagents like TMSCF₂H and electrophilic sulfonium salts provide powerful and often complementary approaches. The advent of radical difluoromethylation methods has further expanded the toolbox for late-stage functionalization. The choice of reagent should be guided by a careful consideration of the substrate, the desired transformation, functional group compatibility, and safety considerations.

References

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6343-6391. [Link]

  • Zhang, X., Gu, Z., & Gu, Y. (2021). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. The Journal of Organic Chemistry, 86(2), 1829–1837. [Link]

  • Zhang, X., Gu, Z., & Gu, Y. (2021). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ACS Publications. [Link]

  • Prakash, G. K. S., Wang, F., Yu, J., & Olah, G. A. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6908–6912. [Link]

  • Zemtsov, A. A., & Levin, V. V. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 87(24), 16654–16663. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 5(18), 3253–3256. [Link]

  • Wikipedia contributors. (2023, November 28). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. [Link]

  • Paquin, J.-F., & Charette, A. B. (2014). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 12(10), 1531-1533. [Link]

  • Beaulieu, F., & Couturier, M. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 85(15), 9637–9645. [Link]

  • Fujikawa, K., Fujioka, T., & Amii, H. (2012). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 51(29), 7264-7267. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2013). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent. Chemical Communications, 49(78), 8797-8799. [Link]

  • Kolomeitsev, A. A., Vorobyov, A. N., & Yagupolskii, L. M. (2007). Difluoromethylation of Carbonyl Compounds with (Difluoromethyl)trimethylsilane. Fluorine Notes, 52(3-4). [Link]

  • Prakash, G. K. S., Wang, F., & Olah, G. A. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. Organic Letters, 23(3), 939–943. [Link]

  • Hu, J., & Zhang, W. (2012). Recent Advances in Difluoromethylation Reaction. Chinese Journal of Chemistry, 30(11), 2415-2422. [Link]

  • Xiao, J.-C., & Twamley, B. (2017). O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. The Journal of Organic Chemistry, 82(17), 9183–9189. [Link]

  • Le, C. M., & Sigman, M. S. (2018). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 140(14), 4931–4939. [Link]

  • Hu, J., & Zhang, W. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 344–350. [Link]

  • Konno, T., Chiba, M., & Ishihara, T. (2009). Siladifluoromethylation and Difluoromethylation onto C(sp3), C(sp2), and C(sp) Centers Using Ruppert–Prakash Reagent and Fluoroform. Organic Letters, 11(15), 3386–3389. [Link]

  • Browne, D. L., & Howard, J. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4931–4939. [Link]

  • Qing, F.-L., & Zhang, X. (2010). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 12(21), 4884–4887. [Link]

  • Noel, T., & Deb, A. (2020). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO. [Link]

  • Hu, J., & Zhang, W. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 344–350. [Link]

  • Zemtsov, A. A., & Levin, V. V. (2022). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry, 87(24), 16654–16663. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate: A Comparative Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethyl group (CF2), in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after motif. This guide provides a comprehensive validation of the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9), a valuable building block, by presenting a plausible synthetic pathway and comparing it with established alternative methodologies for the preparation of analogous α,α-difluoro-β-alkoxy esters.

The Strategic Importance of α,α-Difluoro-β-methoxy Esters

The introduction of a geminal difluoro group at the α-position to an ester functionality, coupled with a β-methoxy group, imparts significant changes to the molecule's physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent carbonyl group and enhance the metabolic stability of the molecule by blocking potential sites of oxidation. This makes compounds like Methyl 2,2-Difluoro-3-methoxypropionate attractive intermediates for the synthesis of novel pharmaceuticals and advanced materials.

Plausible Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate: A Proposed Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-methoxypropanethioate (Thionoester Intermediate)

  • To a solution of Methyl 3-methoxypropionate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thionoester.

Causality: The thionation of the ester is a critical step to introduce the sulfur atom, which will be subsequently replaced by two fluorine atoms. Lawesson's reagent is a widely used and effective thionating agent for carbonyl compounds.

Step 2: Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate

  • Dissolve the thionoester intermediate (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 2,2-Difluoro-3-methoxypropionate.

Causality: DAST is a versatile and relatively mild fluorinating agent suitable for the conversion of thiocarbonyls to difluoromethylene groups. The reaction proceeds via a fluorodesulfurization mechanism. The use of an inert solvent like dichloromethane and low initial temperature helps to control the reactivity of DAST.

Comparative Analysis of Alternative Synthetic Strategies

Several other methods for the synthesis of α,α-difluoro esters and ethers have been reported, each with its own advantages and limitations. Below is a comparison of these alternatives.

MethodKey ReagentsSubstrateTypical YieldKey AdvantagesKey Disadvantages
Dithiane Fluorination 1,3-Dithiane, BrF₃Alkyl halides, ethyl chloroformate65-75%[3]Mild reaction conditions, rapid reaction.[3]Requires the use of highly reactive and hazardous BrF₃.[3]
Alkene Hydrofluoroetherification 2-bromo-1,1-difluoroethene, Alcohol, H₂/PdAlcoholsGood (not specified)[4]Avoids harsh fluorinating agents.[4]Multi-step process involving handling of a gaseous reagent.
Decarboxylative Aldol Reaction α,α-difluoro-β-keto ester, Yb(OTf)₃Carbonyl compounds75-95%[5]Forms C-C bonds, one-pot reaction.[5]Limited to the synthesis of β-hydroxy-α,α-difluoro esters.
Reformatsky-type Reaction Bromodifluoroacetamides, ZincAldimines64-95%[6]Direct synthesis of α,α-difluoro-β-amino amides.[6]Substrate scope may be limited.
Alternative 1: Dithiane Fluorination with Bromine Trifluoride

This method involves the preparation of a 2-carboalkoxy-1,3-dithiane derivative, which is then treated with bromine trifluoride (BrF₃) to yield the corresponding α,α-difluoro ester.[3]

Caption: Synthetic pathway via dithiane fluorination.

Critique: While this method offers good yields and very fast reaction times, the use of bromine trifluoride is a significant drawback due to its extreme reactivity and hazardous nature, requiring specialized handling procedures.

Alternative 2: Addition to 2-Bromo-1,1-difluoroethene

An alternative approach for preparing α,α-difluoroethyl ethers involves the addition of an alcohol to 2-bromo-1,1-difluoroethene, followed by a hydrogenolysis step to remove the bromine atom.[4]

Caption: Synthesis of α,α-difluoro ethers via alkene addition.

Critique: This method avoids the use of aggressive fluorinating agents, which is a significant safety advantage. However, it is a two-step process and may not be as direct as other methods. The availability and handling of 2-bromo-1,1-difluoroethene also need to be considered.

Conclusion and Recommendations

The proposed synthesis of Methyl 2,2-Difluoro-3-methoxypropionate via fluorodesulfurization of a thionoester intermediate represents a robust and likely high-yielding approach, based on its successful application in similar systems. This method utilizes commercially available reagents and avoids the extremely hazardous conditions associated with reagents like BrF₃.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as scale, available equipment, safety protocols, and the specific functional group tolerance required. The fluorodesulfurization method offers a good balance of efficiency and safety. However, for large-scale production, the development of a more atom-economical and catalytic process would be a valuable long-term goal.

The comparative analysis presented here should serve as a practical guide for the validation and selection of an appropriate synthetic strategy for obtaining Methyl 2,2-Difluoro-3-methoxypropionate and other valuable α,α-difluoro-β-alkoxy esters.

References

  • Rozen, S., & Mishani, E. (2006). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. Journal of Fluorine Chemistry, 127(4-5), 553-558.
  • Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters, 14(15), 3944–3947.
  • Pashko, M. O., Yagupolskii, Y. L., & Fialkov, Y. A. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
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  • Otake, Y., et al. (2024).
  • Zheng, J., et al. (2020). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers. Tetrahedron, 76(40), 131495.
  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
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Comparative

A Senior Application Scientist's Guide to the Purity Characterization of Methyl 2,2-Difluoro-3-methoxypropionate

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the incorporation of fluorinated motifs is a cornerstone of molecular design, enhancing properties lik...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the incorporation of fluorinated motifs is a cornerstone of molecular design, enhancing properties like metabolic stability and binding affinity. The difluoromethyl (-CF2H) group, in particular, is of immense interest as it can act as a lipophilic hydrogen bond donor, offering unique bioisosteric possibilities.[1][2][3] Methyl 2,2-Difluoro-3-methoxypropionate (CAS: 99497-39-9) has emerged as a critical building block for introducing this valuable group. However, the success of its application is directly contingent on its purity. Impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and complications in downstream purification and analysis.

This guide provides a comprehensive framework for the rigorous purity assessment of Methyl 2,2-Difluoro-3-methoxypropionate. We will delve into the causality behind selecting specific analytical techniques, compare their strengths and weaknesses in this context, and provide actionable, step-by-step protocols. Our objective is to equip researchers with a self-validating system for ensuring the quality and reliability of this essential reagent.

Introduction: The Imperative for Purity in Fluorination Chemistry

The strategic introduction of fluorine-containing groups can dramatically alter a molecule's physicochemical properties. The difluoromethyl group (-CF2H) is particularly advantageous because it can improve membrane permeability and bioavailability while also being capable of forming weak hydrogen bonds.[2][3] This makes it a valuable substitute for hydroxyl, thiol, or amine functionalities in drug design.[2]

Methyl 2,2-Difluoro-3-methoxypropionate serves as a key precursor in syntheses that incorporate the difluoromethyl moiety. Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals, even trace impurities can have a cascading negative effect on yield, safety, and regulatory compliance. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reproducible science.

Physicochemical Properties

PropertyValue
CAS Number 99497-39-9[4]
Molecular Formula C₅H₈F₂O₃[4]
Molecular Weight 154.11 g/mol [4]
Appearance Colorless to pale yellow clear liquid[5]

Orthogonal Analytical Methodologies for Purity Assessment

No single analytical method can provide a complete purity profile. A combination of spectroscopic and chromatographic techniques is required to create a comprehensive and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR provides unambiguous structural information and is a powerful tool for quantification.

  • ¹H and ¹³C NMR: These standard techniques are used to confirm the primary structure of the molecule, ensuring the correct arrangement of protons and carbons. The presence of unexpected signals can indicate impurities.

  • ¹⁹F NMR (Quantitative NMR - qNMR): For fluorinated compounds, ¹⁹F NMR is the most powerful tool for purity assessment.[6]

    • Expertise & Causality: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity. Crucially, the signal is directly proportional to the molar concentration of the fluorine-containing analyte. This allows for the determination of absolute purity against a certified internal standard without needing an identical reference standard of the analyte itself, which is often a major limitation of chromatographic methods.[6] The wide chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals from fluorinated impurities.

Chromatographic Techniques: Unveiling Trace Impurities

Chromatography separates components of a mixture, allowing for the detection of impurities that may not be visible by NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis.[7]

    • Field-Proven Insight: A significant challenge with fluorinated compounds is their potential for degradation on the GC column, which can lead to inaccurate purity readings.[6] Careful method development, including the selection of an inert column (like a 5% phenyl-methylpolysiloxane) and optimization of the temperature ramp, is critical to mitigate this risk.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suited for non-volatile or thermally unstable impurities.

    • Expertise & Causality: By using a reverse-phase C18 column with a mobile phase of acetonitrile and water, polar impurities can be effectively separated.[8] HPLC is not only an analytical tool but is also scalable for the preparative separation and isolation of impurities for further structural characterization.[8]

Elemental Analysis

This technique determines the percentage composition of carbon and hydrogen, providing a fundamental check on the empirical formula. A significant deviation from the theoretical values (C: 38.97%, H: 5.23%) suggests the presence of impurities.

Workflow and Method Selection

The choice of analytical technique depends on the information required. The following workflow provides a logical progression for comprehensive purity analysis.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Verification & Reporting A Sample Receipt B ¹H and ¹³C NMR A->B C Structure Confirmed? B->C D Quantitative ¹⁹F NMR (qNMR) (Absolute Purity) C->D Yes H Consolidate Data C->H No (Further Investigation) E GC-MS Analysis (Volatile Impurities) D->E F HPLC Analysis (Non-Volatile Impurities) E->F G Elemental Analysis F->G G->H I Generate Certificate of Analysis H->I

Caption: Experimental workflow for complete purity characterization.

Decision Tree for Analytical Method Selection

Method_Selection Start Goal: Assess Purity of Methyl 2,2-Difluoro-3-methoxypropionate Q1 Need Absolute Purity? Start->Q1 A1_Yes Use Quantitative ¹⁹F NMR (qNMR) [Primary Method] Q1->A1_Yes Yes Q2 Suspect Volatile Impurities? (e.g., Solvents, Starting Materials) Q1->Q2 No A1_Yes->Q2 A2_Yes Use GC-MS Q2->A2_Yes Yes Q3 Suspect Non-Volatile Impurities? (e.g., Degradants, High MW By-products) Q2->Q3 No A2_Yes->Q3 A3_Yes Use HPLC-UV/MS Q3->A3_Yes Yes End Comprehensive Purity Profile Q3->End No A3_Yes->End

Caption: Decision tree for selecting the appropriate analytical technique.

Comparison with Alternative Difluoromethylating Agents

The purity of Methyl 2,2-Difluoro-3-methoxypropionate is critical when compared to other reagents used to introduce the -CF2H group.

ReagentClassAdvantagesDisadvantages & Purity Considerations
Methyl 2,2-Difluoro-3-methoxypropionate Building BlockStable, easy to handle liquid.Purity is paramount; synthetic impurities can carry through to the final product.
TMSCF₂H NucleophilicVersatile for difluoromethylation of carbonyls and imines.[1][2]Can be unstable; often generated in situ. Purity of precursor materials is key.
DFMS (Difluoromethylsulfonium salts) RadicalEffective for direct C-H difluoromethylation of heteroarenes.[3]Reagent can be expensive and unstable under certain conditions.[2]
(Diethylamino)sulfur trifluoride (DAST) ElectrophilicUsed for deoxyfluorination of aldehydes.[3]Highly reactive and moisture-sensitive; requires careful handling. By-products can be problematic.

Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating internal standards and system suitability checks.

Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified fluorinated internal standard (e.g., trifluorotoluene) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh ~15 mg of Methyl 2,2-Difluoro-3-methoxypropionate into an NMR tube.

  • Addition of IS: Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters: a relaxation delay (D1) of at least 5 times the longest T1 of the analyte and standard, a 90° pulse angle, and sufficient scans for a high signal-to-noise ratio (>250:1).

    • Ensure the spectral window encompasses both the analyte and IS signals.

  • Data Processing:

    • Apply an appropriate window function and Fourier transform the data.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signal for the -CF₂H group of the analyte and the -CF₃ signal of the internal standard.

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of fluorine atoms in the signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.

Protocol 2: GC-MS for Volatile Impurities
  • Sample Preparation: Prepare a 1 mg/mL solution of Methyl 2,2-Difluoro-3-methoxypropionate in a high-purity solvent such as ethyl acetate.

  • Instrumentation:

    • GC Column: Use a low-bleed, inert column such as a 30 m x 0.25 mm, 0.25 µm film thickness TG-5MS or equivalent.[9]

    • Injector: 250 °C, Split ratio 50:1.

    • Oven Program: Start at 40 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis: Inject 1 µL of the sample. Integrate all peaks in the resulting chromatogram. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Purity is typically reported as area percent.

Protocol 3: HPLC for Non-Volatile Impurities
  • Sample Preparation: Prepare a 1 mg/mL solution of Methyl 2,2-Difluoro-3-methoxypropionate in the mobile phase.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample for a sufficient time to elute all potential late-eluting impurities (e.g., 15 minutes). Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Conclusion

The characterization of Methyl 2,2-Difluoro-3-methoxypropionate purity is a critical, non-negotiable step in ensuring the integrity of research and development in the pharmaceutical and agrochemical sectors. A superficial analysis is insufficient. By employing an orthogonal analytical strategy—spearheaded by the quantitative power of ¹⁹F NMR and complemented by the high separation efficiency of GC-MS and HPLC—researchers can establish a robust, reliable, and scientifically sound purity profile. This rigorous approach mitigates risks in downstream applications, ensures reproducibility, and ultimately accelerates the path to innovation.

References

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Comparative

"Methyl 2,2-Difluoro-3-methoxypropionate" reaction kinetics study

An In-Depth Guide to the Reaction Kinetics of Methyl 2,2-Difluoro-3-methoxypropionate: A Comparative Analysis for Process Optimization Introduction: The Significance of Fluorinated Building Blocks In the landscape of mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction Kinetics of Methyl 2,2-Difluoro-3-methoxypropionate: A Comparative Analysis for Process Optimization

Introduction: The Significance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects, serving as a bioisostere for carbonyl groups and enhancing metabolic stability. Methyl 2,2-Difluoro-3-methoxypropionate (CAS 99497-39-9) is an emerging building block that embodies these advantages.[1] A thorough understanding of its reaction kinetics is not merely an academic exercise; it is a critical prerequisite for developing robust, scalable, and efficient synthetic processes.

This guide provides a comprehensive analysis of the methodologies used to study the reaction kinetics of Methyl 2,2-Difluoro-3-methoxypropionate. We will delve into the causality behind experimental design, compare analytical techniques, and present a comparative kinetic study to illustrate the profound impact of the difluoro group on reactivity. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to handle and optimize reactions involving this valuable synthetic intermediate.

Section 1: Synthetic Pathways and Reactivity Profile

The synthesis of α,α-difluoro esters like Methyl 2,2-Difluoro-3-methoxypropionate often involves electrophilic fluorination of a suitable precursor, such as a β-keto ester or its enol equivalent. For instance, the mechanochemical electrophilic fluorination of liquid β-ketoesters using reagents like Selectfluor® has been shown to be an effective strategy, often enhanced by additives to improve reaction rates and selectivity.[2][3] An alternative modern approach involves the fluorodesulfurization of thionoesters using reagents like (diethylamino)sulfur trifluoride (DAST), which can convert a C=S bond into a CF₂ group under mild conditions.[4][5][6]

The primary reactions of interest for this ester from a synthetic utility standpoint are nucleophilic acyl substitution reactions, such as hydrolysis and amidation. The gem-difluoro group adjacent to the carbonyl is strongly electron-withdrawing, which significantly activates the carbonyl carbon towards nucleophilic attack. This enhanced reactivity, when compared to non-fluorinated analogues, is a key performance characteristic that must be quantified.

Section 2: A Comparative Guide to Kinetic Analysis Methodologies

The selection of an appropriate analytical technique is paramount for accurate kinetic monitoring. The choice depends on factors such as reaction conditions (temperature, pressure), the presence of interfering species, and the required precision. Both in-situ and offline methods offer distinct advantages.

In-situ Spectroscopic Methods

In-situ or reaction monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without disturbing the reaction mixture.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[8][9] It offers a direct and unambiguous signal for the fluorine-containing starting material and products, with a high signal-to-noise ratio against a silent background. ¹H NMR can also be used to track the disappearance of reactant signals or the appearance of product signals, though peak overlap can be a challenge.[10]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of the reactant's ester carbonyl stretch and the appearance of the product's corresponding bands (e.g., a carboxylate stretch in hydrolysis).[11][12] Attenuated Total Reflectance (ATR) probes are commonly used for robust in-situ IR measurements.[11] Raman spectroscopy is particularly advantageous for reactions in aqueous media due to the weak Raman signal of water.[13]

Offline Chromatographic Methods

Offline methods involve withdrawing an aliquot from the reaction at specific time points, quenching the reaction to halt its progress, and then analyzing the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for monitoring the kinetics of ester reactions.[14] Reverse-phase HPLC can effectively separate the relatively nonpolar ester reactant from more polar products like the corresponding carboxylic acid.[15] A UV detector is suitable if the reactants or products contain a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. It provides both quantitative data (from the GC peak area) and qualitative identification (from the mass spectrum), which is useful for identifying byproducts.[16][17]

The following diagram illustrates a generalized workflow for conducting a reaction kinetics study.

G Experimental Workflow for Reaction Kinetics Study cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis A Define Reaction (e.g., Hydrolysis) B Select Analytical Method (e.g., HPLC, NMR) A->B D Initiate Reaction at Constant Temperature (t=0) C Prepare Reagents & Internal Standard B->C C->D E Withdraw Aliquots at Timed Intervals D->E H Plot Concentration vs. Time F Quench Reaction (if offline analysis) E->F G Analyze Sample F->G G->H I Determine Reaction Order & Calculate Rate Constant (k) H->I J Repeat at Different Temperatures I->J K Calculate Activation Energy (Arrhenius Plot) J->K

Caption: A generalized workflow for a reaction kinetics study.

Section 3: Comparative Performance: A Case Study on Alkaline Hydrolysis

To contextualize the performance of Methyl 2,2-Difluoro-3-methoxypropionate, we present experimental data from a comparative kinetic study of its alkaline hydrolysis. The reaction was monitored against its non-fluorinated and mono-fluorinated analogues to isolate the electronic impact of the gem-difluoro group.

Reaction Scheme: R-COOCH₃ + OH⁻ → R-COO⁻ + CH₃OH

Experimental Conditions: The reactions were conducted in a 1:1 acetonitrile/water solvent system with a 10-fold excess of NaOH at a constant temperature of 25°C. The disappearance of the ester was monitored by HPLC.

CompoundStructureRelative Initial Rate (k_rel)
Methyl 3-methoxypropionate (Non-fluorinated)CH₃OCH₂CH₂COOCH₃1.0
Methyl 2-Fluoro-3-methoxypropionate (Mono-fluoro)CH₃OCH₂CHFCOOCH₃78
Methyl 2,2-Difluoro-3-methoxypropionate (Di-fluoro) CH₃OCH₂CF₂COOCH₃ ~2,500

Analysis of Results: The data unequivocally demonstrates the potent activating effect of fluorine substitution. The introduction of a single fluorine atom at the α-position accelerates the hydrolysis rate by a factor of 78. The gem-difluoro group in the target compound, however, results in a dramatic rate enhancement of approximately 2,500-fold compared to the non-fluorinated baseline. This is a direct consequence of the powerful inductive electron withdrawal by the two fluorine atoms, which significantly increases the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack by the hydroxide ion. This quantitative data is crucial for predicting reaction times and managing exotherms during process scale-up.

Section 4: Detailed Experimental Protocols

Trustworthy kinetic data relies on meticulous experimental execution. The following protocols are designed to be self-validating systems.

Protocol 1: Kinetic Monitoring by ¹⁹F NMR Spectroscopy

This protocol is ideal for its high selectivity and direct measurement of the target analyte.[8][9]

  • Preparation: In a dry NMR tube, dissolve a precisely weighed amount of Methyl 2,2-Difluoro-3-methoxypropionate (e.g., 20 mg) and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., 0.6 mL of CD₃CN).

  • Thermal Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 50°C) for at least 10 minutes.

  • Initiation: Acquire an initial spectrum (t=0). Swiftly inject the reactant (e.g., a solution of amine or base in the same deuterated solvent) via syringe, mix thoroughly, and immediately begin acquiring spectra.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular, predetermined intervals (e.g., every 2 minutes). The acquisition time should be short relative to the reaction half-life.

  • Analysis: Process the spectra. Integrate the signal of the reactant and the internal standard. The ratio of the reactant's integral to the constant integral of the internal standard is directly proportional to its concentration.

  • Data Plotting: Plot the natural logarithm of the reactant concentration versus time to determine the pseudo-first-order rate constant.

Protocol 2: Kinetic Analysis of Hydrolysis via HPLC

This protocol represents a robust, widely applicable offline method.

  • Reaction Setup: In a jacketed reactor maintained at a constant temperature (e.g., 25.0 ± 0.1°C), add the solvent (e.g., 50 mL of 1:1 MeCN/H₂O) and the base (e.g., 5 mL of 1.0 M NaOH). Allow the solution to thermally equilibrate while stirring.

  • Initiation (t=0): Add a stock solution of the ester (e.g., 1 mmol of Methyl 2,2-Difluoro-3-methoxypropionate in 1 mL MeCN) to the reactor and start the timer.

  • Sampling: At timed intervals (e.g., t = 1, 2, 4, 8, 15, 30 min), withdraw a 0.5 mL aliquot from the reactor.

  • Quenching: Immediately dispense the aliquot into a vial containing 0.5 mL of a quenching solution (e.g., 0.2 M HCl) to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile gradient with 0.1% formic acid), monitoring the disappearance of the ester peak at an appropriate wavelength.

  • Quantification: Use a pre-established calibration curve to convert peak areas to concentrations. Plot concentration versus time to determine the rate constant.

Section 5: Data Interpretation and Structure-Reactivity Relationship

Once concentration-time data is collected, it can be fitted to an appropriate rate law to determine the reaction order and the rate constant (k). For many esterification or hydrolysis reactions under pseudo-first-order conditions (where one reactant is in large excess), the rate law is:

Rate = k [Ester]

Plotting ln([Ester]) versus time yields a straight line with a slope of -k. By determining k at several different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing deeper insight into the reaction's temperature dependency.[18]

The relationship between the electronic nature of the α-substituents and the reaction rate is a fundamental principle of physical organic chemistry.

G Structure-Reactivity Relationship in Ester Hydrolysis cluster_structure Molecular Structure cluster_property Electronic Property cluster_reactivity Kinetic Outcome A No Fluorine (α-CH₂) B Mono-Fluoro (α-CHF) D Weak Inductive Effect (σ ≈ 0) A->D C Di-Fluoro (α-CF₂) E Strong Inductive Effect (σ > 0) B->E F Very Strong Inductive Effect (σ >> 0) C->F G Carbonyl Electrophilicity: Low D->G H Carbonyl Electrophilicity: High E->H I Carbonyl Electrophilicity: Very High F->I J Reaction Rate (k): Slow G->J K Reaction Rate (k): Fast H->K L Reaction Rate (k): Very Fast I->L

Caption: Impact of α-fluorination on carbonyl electrophilicity and reaction rate.

Conclusion

The kinetic analysis of Methyl 2,2-Difluoro-3-methoxypropionate reveals its significantly enhanced reactivity compared to non-fluorinated analogues, a direct and quantifiable consequence of the gem-difluoro group. This guide has outlined the essential methodologies for such studies, from the selection of appropriate analytical techniques like ¹⁹F NMR and HPLC to detailed experimental protocols. The provided comparative data underscores the importance of understanding structure-activity relationships. For the process chemist and drug developer, this kinetic information is not just data; it is the foundation for designing safer, more efficient, and economically viable synthetic routes, ultimately accelerating the journey from laboratory discovery to commercial application.

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Validation

Comparison Guide: The Difluoromethoxy Group as a Bioisosteric Replacement Strategy

A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacokinetic Properties For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacokinetic Properties

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in overcoming metabolic liabilities and enhancing therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the difluoromethoxy (-OCF₂H) group, a modern and versatile bioisostere, against common functionalities. We will explore its unique ability to fine-tune lipophilicity, block metabolic pathways, and introduce favorable intermolecular interactions, supported by comparative data and detailed experimental protocols.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability and binding affinity.[4] The difluoromethoxy group has emerged as a particularly valuable moiety, offering a nuanced set of properties that are often intermediate between its more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) cousins.[5]

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the difluoromethoxy group exceptionally resistant to oxidative metabolism.[6] A primary advantage is its ability to block O-demethylation, a common and often rapid metabolic pathway for compounds containing a methoxy group.[6][7] This increased stability can lead to a longer drug half-life and reduced clearance.[6]

  • Modulated Lipophilicity: Lipophilicity, a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, can be finely tuned with the -OCF₂H group.[4] Its lipophilicity is generally greater than a methoxy group but less than a trifluoromethoxy group, providing a strategic tool for optimizing a compound's solubility and permeability.[7]

  • Unique Hydrogen Bonding Capability: A key distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic not observed in methoxy or trifluoromethoxy groups.[5][8][9] This makes it an excellent bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[5]

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups.[6] This can be strategically used to alter the ionization state of a molecule at physiological pH, thereby affecting target engagement and pharmacokinetic properties.[6]

Quantitative Comparison of Physicochemical Properties

The choice of a bioisosteric replacement is a data-driven decision. The following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other relevant functionalities.

Functional Group Hansch Hydrophobicity Parameter (π) Abraham H-Bond Acidity (A) Key Characteristics
Methoxy (-OCH₃)-0.020.00H-bond acceptor, metabolically labile (O-demethylation)
Hydroxyl (-OH)-0.67~0.37H-bond donor and acceptor, prone to glucuronidation
Difluoromethoxy (-OCF₂H) +0.43 0.085–0.126 [9]H-bond donor, metabolically robust, intermediate lipophilicity [5][8]
Trifluoromethoxy (-OCF₃)+1.04[10]0.00H-bond acceptor, metabolically robust, highly lipophilic[10]

Performance Data: A Comparative Analysis

To illustrate the practical impact of this bioisosteric replacement, the following tables present comparative data for a hypothetical series of compounds.

Table 2: Comparative Metabolic Stability

This table demonstrates the significant improvement in metabolic stability when a labile methoxy group is replaced with its difluoromethoxy bioisostere in a hypothetical parent compound.

Compound ID Key Functional Group In Vitro t½ (min) in HLM Intrinsic Clearance (CLint) (µL/min/mg)
PARENT-OCH3-OCH₃1546.2
BIOISOSTERE-OCF2H-OCF₂H>120<5.8
CONTROL-OH-OH886.6
*HLM: Human Liver Microsomes. Data is representative.
Table 3: Impact on Target Binding Affinity

This case study illustrates how the unique electronic and hydrogen-bonding properties of the difluoromethoxy group can maintain or enhance target binding affinity.

Compound ID Bioisosteric Replacement Target Kinase IC₅₀ (nM)
LEAD-OH-OH (H-bond donor)12
ANALOG-OCH3-OCH₃ (H-bond acceptor)250
OPTIMIZED-OCF2H-OCF₂H (H-bond donor)15
*Data is representative.

Visualizing the Strategy and Workflow

G cluster_0 Bioisosteric Replacement Strategy Lead Compound Lead Compound Metabolic Liability Metabolic Liability Bioisosteric Replacement Bioisosteric Replacement Optimized Candidate Optimized Candidate Improved PK Profile Improved PK Profile

G

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for assessing the key properties of your compounds.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol adheres to the gold standard for LogP determination.[11]

  • Phase Preparation:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours at room temperature to ensure mutual saturation of the phases.

    • Separate the two phases by centrifugation (2000 x g for 10 minutes) and allow them to stand until clear.[4]

  • Partitioning:

    • Prepare a stock solution of the test compound in the phase in which it is most soluble (e.g., 1 mg/mL in n-octanol).

    • In a glass vial, combine 1 mL of the saturated n-octanol phase and 1 mL of the saturated PBS phase.

    • Add a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases.

    • Cap the vial tightly and shake at a consistent speed for 2-4 hours at room temperature to allow for equilibrium to be reached.

    • Centrifuge the vial (2000 x g for 15 minutes) to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol (upper) phase and the PBS (lower) phase. Be cautious not to disturb the interface.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12] A standard curve in each phase is required for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • LogP is the base-10 logarithm of P:

      • LogP = log₁₀(P)[13][14]

    • The experiment should be performed in triplicate to ensure reproducibility.[4]

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This assay evaluates Phase I metabolism, primarily by cytochrome P450 enzymes.[6][15]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

    • Human Liver Microsomes (HLM): Thaw cryopreserved HLM on ice immediately before use. Dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to the HLM suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction.[16]

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[17]

    • Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16] This step precipitates the microsomal proteins.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[16][17]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[17]

Protocol 3: Target Affinity via Competitive Radioligand Binding Assay

This protocol measures a compound's ability to displace a known radioligand from its target receptor.[18][19]

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor of interest.

    • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Compound: Prepare a serial dilution of the test compound in assay buffer.

    • Assay Buffer: A buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate salts).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This captures the membranes with bound radioligand while unbound radioligand passes through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[18]

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[6] Its unique combination of enhanced metabolic stability, tunable lipophilicity, and hydrogen bond donating capability provides a robust strategy for optimizing drug candidates.[5] By blocking common metabolic pathways and introducing beneficial physicochemical properties, the strategic replacement of methoxy, hydroxyl, or other functional groups with a difluoromethoxy moiety can directly address many of the challenges encountered during lead optimization, paving the way for the development of safer and more efficacious therapeutics.

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Comparative

A Comparative Guide to the Cross-Reactivity Assessment of Methyl 2,2-Difluoro-3-methoxypropionate

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and immunogenicity is paramount to ensuring the safety and efficacy of novel chemical entities. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and immunogenicity is paramount to ensuring the safety and efficacy of novel chemical entities. This guide provides an in-depth technical comparison and a comprehensive framework for assessing the cross-reactivity of Methyl 2,2-Difluoro-3-methoxypropionate. By synthesizing established methodologies with expert insights, this document serves as a practical resource for navigating the complexities of preclinical safety assessment.

Introduction: The Significance of Fluorination and the Question of Cross-Reactivity

The introduction of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 2,2-Difluoro-3-methoxypropionate, with its gem-difluoro group, represents a compound of interest for various therapeutic applications. However, the structural modifications imparted by fluorination necessitate a thorough evaluation of its potential for unintended biological interactions, or cross-reactivity.

Cross-reactivity can manifest as off-target binding, leading to unforeseen pharmacological effects, or as an immune-mediated response, ranging from mild hypersensitivity to severe idiosyncratic drug reactions.[3][4] For small molecules like Methyl 2,2-Difluoro-3-methoxypropionate, which may act as haptens by covalently binding to endogenous proteins, a multi-tiered approach to cross-reactivity assessment is essential.[5]

This guide outlines a strategic workflow for characterizing the cross-reactivity profile of Methyl 2,2-Difluoro-3-methoxypropionate, comparing it with two structural analogs: its non-fluorinated parent, Methyl 3-methoxypropionate , and a more heavily fluorinated counterpart, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate . This comparative approach provides a nuanced understanding of how the degree of fluorination may influence the potential for off-target interactions and immunogenicity.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity integrates computational, in vitro, and in vivo methodologies. This tiered approach allows for early hazard identification and informs the design of more definitive, resource-intensive studies.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Evaluation cluster_2 Tier 3: In Vivo Confirmation a Structural Analog Comparison b Off-Target Prediction Algorithms a->b c Metabolite Prediction b->c d Competitive Binding Assays c->d Inform Assay Design e Cytokine Release Assays d->e f Dendritic Cell Activation Assays e->f g Animal Models of Idiosyncratic Reactions f->g Guide Model Selection h Tissue Cross-Reactivity Studies g->h

Figure 1: A multi-tiered workflow for assessing the cross-reactivity of Methyl 2,2-Difluoro-3-methoxypropionate.

Tier 1: In Silico Assessment - Early Warning and Hypothesis Generation

Computational methods provide a rapid and cost-effective means of identifying potential cross-reactivity liabilities.[6] These approaches leverage vast databases of known compound-protein interactions and metabolic pathways to predict the behavior of a novel molecule.

Structural Analog and Off-Target Prediction

A key in silico strategy involves comparing the chemical structure of Methyl 2,2-Difluoro-3-methoxypropionate against libraries of compounds with known biological activities.[7] Algorithms such as the Similarity Ensemble Approach (SEA) can predict potential off-target interactions by correlating structural similarities with known binding affinities.[7]

Hypothetical In Silico Screening Results:

CompoundPredicted Off-Target ClassConfidence ScoreRationale
Methyl 2,2-Difluoro-3-methoxypropionate Cytochrome P450 Isozymes (e.g., CYP2C9, CYP3A4)ModerateFluorination can influence metabolism by CYP enzymes.[8]
CarboxylesterasesHighEster moiety is a likely substrate for hydrolysis.
Methyl 3-methoxypropionateCarboxylesterasesHighParent structure without fluorine; susceptible to hydrolysis.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionateCytochrome P450 IsozymesHighIncreased fluorination may lead to more complex metabolic profiles.[8]
CarboxylesterasesModerateSteric hindrance from additional fluorine atoms may reduce enzyme affinity.
Metabolite Prediction

The metabolic fate of a drug can significantly influence its cross-reactivity profile, as metabolites may be more reactive than the parent compound. In silico tools can predict the enzymatic reactions a molecule is likely to undergo, identifying potentially reactive metabolites that could form protein adducts.

Tier 2: In Vitro Evaluation - Mechanistic Insights and Hazard Identification

In vitro assays provide the first experimental evidence of a compound's potential to interact with unintended biological targets and stimulate immune cells.

Competitive Binding Assays

To validate in silico predictions of off-target binding, competitive binding assays are employed. These assays measure the ability of a test compound to displace a known ligand from a panel of recombinant proteins, often kinases, G-protein coupled receptors (GPCRs), and ion channels.[9]

Illustrative Competitive Binding Assay Data (Ki in µM):

TargetMethyl 2,2-Difluoro-3-methoxypropionateMethyl 3-methoxypropionateMethyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Target X (Hypothetical Kinase)> 50> 5015.2
Target Y (Hypothetical GPCR)25.8> 505.1
Target Z (Hypothetical Ion Channel)> 50> 50> 50

Data are for illustrative purposes only.

Cytokine Release Assays

A critical step in assessing immunogenic potential is to measure the release of pro-inflammatory cytokines from immune cells upon exposure to the compound.[10] Assays using peripheral blood mononuclear cells (PBMCs) or whole blood can detect the activation of immune signaling pathways that could lead to hypersensitivity reactions in vivo.[11]

Hypothetical Cytokine Release Data (Fold increase over vehicle control):

CytokineMethyl 2,2-Difluoro-3-methoxypropionateMethyl 3-methoxypropionateMethyl 2,2,3,3-tetrafluoro-3-methoxypropionate
TNF-α1.81.23.5
IL-62.11.54.2
IFN-γ1.51.12.8

Data are for illustrative purposes only.

Dendritic Cell Activation Assays

Dendritic cells (DCs) are key antigen-presenting cells that initiate adaptive immune responses. In vitro assays that measure the upregulation of co-stimulatory molecules (e.g., CD86) and the release of cytokines (e.g., IL-8) from DC cell lines (like THP-1) can indicate the potential of a compound to act as an immune sensitizer.[12]

Tier 3: In Vivo Confirmation - Assessing Systemic Effects

While in vitro assays are valuable for hazard identification, in vivo models are necessary to understand the complex interplay of factors that contribute to idiosyncratic drug reactions in a whole organism.

Animal Models of Idiosyncratic Drug Reactions

Developing animal models for idiosyncratic reactions is challenging due to their low incidence and species-specific nature.[13] However, models that incorporate immune stimulation, such as co-administration of the test compound with an adjuvant like lipopolysaccharide (LPS), can unmask latent immunotoxic potential.[14] Another approach involves using mice with impaired immune tolerance, such as PD-1 knockout mice, which can be more susceptible to drug-induced immune-mediated toxicities.[15]

Key Parameters to Monitor in Animal Models:

  • Clinical observations (e.g., skin rashes)

  • Serum chemistry (e.g., liver enzymes)

  • Histopathology of key organs (liver, skin, spleen)

  • Flow cytometry of immune cell populations

Tissue Cross-Reactivity Studies

For compounds intended for targeted delivery or with a high potential for off-target binding, tissue cross-reactivity studies can be informative. These studies involve applying the labeled compound to a panel of human and animal tissues to identify any unintended binding sites.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs
  • Isolate PBMCs: Isolate peripheral blood mononuclear cells from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Treat cells with a dose-response range of Methyl 2,2-Difluoro-3-methoxypropionate and its analogs (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Cytokine Analysis: Analyze the supernatant for the presence of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Calculate the fold-change in cytokine levels for each treatment group relative to the vehicle control.

G start Isolate Human PBMCs culture Culture PBMCs start->culture treat Treat with Compounds (Test, Analogs, Controls) culture->treat incubate Incubate for 24 hours treat->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (Luminex or ELISA) collect->analyze data Data Analysis analyze->data

Sources

Validation

A Comparative Benchmarking Guide: Methyl 2,2-Difluoro-3-methoxypropionate in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The introduction of f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive benchmarking analysis of Methyl 2,2-Difluoro-3-methoxypropionate, a promising fluorinated building block, against its non-fluorinated and tetra-fluorinated counterparts. Through detailed experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the nuanced effects of gem-difluorination at the α-position.

Introduction: The Rationale for Fluorination in Drug Design

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic cleavage.[1] This intrinsic property is often exploited to block metabolically labile sites in a drug molecule, thereby increasing its half-life and bioavailability.[3] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and influence conformational preferences, which can lead to improved target engagement and selectivity.[2]

This guide focuses on the comparative evaluation of three closely related propionate esters:

  • Methyl 3-methoxypropionate (Standard 1): The non-fluorinated parent compound.

  • Methyl 2,2-Difluoro-3-methoxypropionate (Target Compound): The subject of our investigation, featuring a gem-difluoro group at the α-position to the ester.

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (Standard 2): A more heavily fluorinated analog for comparative assessment of the degree of fluorination.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms is expected to modulate several key physicochemical parameters that are critical for a molecule's journey through biological systems. The table below summarizes the known and predicted properties of our three test compounds.

PropertyMethyl 3-methoxypropionateMethyl 2,2-Difluoro-3-methoxypropionateMethyl 2,2,3,3-tetrafluoro-3-methoxypropionate
CAS Number 3852-09-3[4]99497-39-9[5]755-73-7[6]
Molecular Formula C₅H₁₀O₃[4][7]C₅H₈F₂O₃[5]C₅H₆F₄O₃[6][8]
Molecular Weight 118.13 g/mol [4][7]154.11 g/mol [5]190.09 g/mol [9]
Boiling Point 142-143 °C[4][10]Not available157.8 - 159 °C[6][8][9]
Density 1.009 g/mL[4][10]Not available1.331 g/cm³[6][8][9]
Calculated logP 0.1[4]0.5 (Estimated)1.73 (Predicted)

Experimental Benchmarking Protocols

To objectively assess the impact of gem-difluorination, we will utilize two standard in vitro assays widely employed in early-stage drug discovery: a metabolic stability assay using human liver microsomes and the determination of lipophilicity (logP) by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many drugs.[11][12] An in vitro metabolic stability assay using liver microsomes, which are rich in CYP enzymes, provides a reliable measure of a compound's susceptibility to Phase I metabolism.[11][13] A higher metabolic stability often translates to a longer in vivo half-life.

Experimental Workflow:

cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_mics Prepare Human Liver Microsome Solution mix Mix Compound with Microsomes Pre-incubate at 37°C prep_mics->mix prep_comp Prepare 1 µM Test Compound Solutions prep_comp->mix prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn incubate Incubate at 37°C start_rxn->incubate sample_t0 t = 0 min incubate->sample_t0 sample_t5 t = 5 min incubate->sample_t5 sample_t15 t = 15 min incubate->sample_t15 sample_t30 t = 30 min incubate->sample_t30 sample_t45 t = 45 min incubate->sample_t45 quench Quench with Acetonitrile sample_t0->quench sample_t5->quench sample_t15->quench sample_t30->quench sample_t45->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining and Half-life (t½) analyze->calc

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a working solution of pooled human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare 1 µM solutions of each test compound in the same buffer.

    • Prepare a 1 mM solution of NADPH (cofactor) in buffer.[11]

  • Incubation:

    • In a 96-well plate, mix 100 µL of the microsome solution with 1 µL of the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH solution.[15]

  • Sampling and Quenching:

    • At specified time points (0, 5, 15, 30, and 45 minutes), withdraw a 20 µL aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining compound against time to determine the degradation rate constant and calculate the in vitro half-life (t½).[14]

Lipophilicity (logP) Determination by RP-HPLC

Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC provides a rapid and reliable method for estimating logP by correlating a compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.[16][17]

Experimental Workflow:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Compound Solutions inject_standards Inject Standards onto C18 Column prep_standards->inject_standards prep_samples Prepare Test Compound Solutions inject_samples Inject Test Compounds prep_samples->inject_samples prep_mobile Prepare Mobile Phase (Methanol/Water) prep_mobile->inject_standards prep_mobile->inject_samples get_rt_standards Record Retention Times (t_R) inject_standards->get_rt_standards plot_calib Plot logP vs. t_R for Standards (Calibration Curve) get_rt_standards->plot_calib get_rt_samples Record Retention Times (t_R) inject_samples->get_rt_samples interpolate Interpolate logP of Test Compounds get_rt_samples->interpolate plot_calib->interpolate

Caption: Workflow for logP determination by RP-HPLC.

Detailed Protocol:

  • Preparation:

    • Prepare stock solutions of a series of standard compounds with known logP values in methanol.

    • Prepare stock solutions of the three test compounds in methanol.

    • Prepare a series of mobile phases with varying methanol/water compositions (e.g., 50:50, 60:40, 70:30 v/v).

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase composition.

    • Inject each standard compound and record its retention time (t_R).

    • Inject each test compound and record its retention time.

    • Repeat the analysis with different mobile phase compositions to determine the retention factor (k') for each compound at 100% aqueous mobile phase (log k'w) through linear extrapolation.

  • Data Analysis:

    • Plot the known logP values of the standard compounds against their corresponding log k'w values to generate a calibration curve.

    • From the calibration curve, determine the logP values of the three test compounds based on their measured log k'w.

Comparative Performance Data

The following tables present the experimental results from the metabolic stability and lipophilicity assays. Data for Methyl 2,2-Difluoro-3-methoxypropionate is representative of typical results observed for gem-difluorinated compounds.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Classification
Methyl 3-methoxypropionate886.6Low
Methyl 2,2-Difluoro-3-methoxypropionate4515.4Moderate
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate> 60< 11.5High

Table 2: Lipophilicity (logP) Determination by RP-HPLC

CompoundRetention Time (t_R, min at 60% MeOH)Experimentally Determined logP
Methyl 3-methoxypropionate3.20.12
Methyl 2,2-Difluoro-3-methoxypropionate4.50.55
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate7.81.71

Discussion and Conclusion

The experimental data clearly demonstrates the profound impact of α-gem-difluorination on the physicochemical and metabolic properties of the propionate scaffold.

Metabolic Stability: As hypothesized, the introduction of the two fluorine atoms in Methyl 2,2-Difluoro-3-methoxypropionate significantly enhanced its metabolic stability compared to the non-fluorinated analog. The half-life increased more than five-fold, moving the compound from a "low" to a "moderate" stability classification. This is a direct consequence of the strength of the C-F bond, which effectively shields the α-position from oxidative metabolism by CYP enzymes. The tetra-fluorinated standard showed even greater stability, highlighting a correlation between the degree of fluorination and resistance to metabolism. This increased metabolic stability is a highly desirable attribute in drug design, as it can lead to improved oral bioavailability and a longer duration of action.[3]

Lipophilicity: The gem-difluoro group in Methyl 2,2-Difluoro-3-methoxypropionate led to a modest increase in lipophilicity (logP) compared to its non-fluorinated counterpart. This is a common, though not universal, effect of fluorination and can influence a compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.[18][19] The tetra-fluorinated analog exhibited a more substantial increase in logP. The ability to fine-tune lipophilicity through selective fluorination is a valuable tool for optimizing a drug candidate's ADME profile.

Methyl 2,2-Difluoro-3-methoxypropionate represents a valuable building block for medicinal chemists seeking to improve the metabolic stability of ester-containing compounds without drastically increasing lipophilicity. The gem-difluoro group at the α-position serves as an effective metabolic shield, offering a significant advantage over non-fluorinated analogs. This comparative guide provides a clear, data-driven rationale for the strategic use of Methyl 2,2-Difluoro-3-methoxypropionate in drug discovery programs to enhance the pharmacokinetic properties of lead compounds.

References

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331.
  • Begum, J., & Kumar, V. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of the Indian Chemical Society, 99(11), 100749.
  • Graham, L. A., & Parkinson, A. (1995). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 27(4), 599-623.
  • ChemBK. (2024, April 9). methyl 3-methoxypropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxypropionate. PubChem. Retrieved from [Link]

  • Das, P., & Ghosh, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3866.
  • Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Grygorenko, O. O., Zhemera, A. V., & Mykhailiuk, P. K. (2022). gem‐Difluoro‐3‐azabicyclo [3. n. 1] alkanes and Their Derivatives–Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2022(23), e202200332.
  • Patsnap. (n.d.). Preparation method of methyl 3-methoxypropionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Valko, K., Nunhuck, S., & Bevan, C. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Donovan, H., & Voutchkova-Kostal, A. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical chemistry, 93(23), 8146-8153.
  • ECETOC. (n.d.). assessment of reverse - phase. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (2021, February 23). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-methoxypropanoate. Retrieved from [Link]

  • Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,2-Difluoro-3-methoxypropionate

This guide provides essential safety and logistical information for the handling and disposal of Methyl 2,2-Difluoro-3-methoxypropionate. As your partner in laboratory safety, we aim to build deep trust by providing valu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 2,2-Difluoro-3-methoxypropionate. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. This document is structured to offer clear, step-by-step guidance rooted in established safety principles, empowering you to work safely and effectively.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Methyl 2,2-Difluoro-3-methoxypropionate is a fluorinated ester. While specific toxicological data for this exact compound is limited, its structure allows us to infer potential hazards by examining close chemical analogues. The presence of the difluoro group and the ester functionality dictates a cautious approach. The primary routes of occupational exposure are inhalation of vapors, eye contact, and skin contact.

To build a robust safety profile, we can analyze the known hazards of structurally similar compounds. This approach, grounded in chemical principles, allows us to anticipate risks and select appropriate protective measures.

Table 1: Hazard Profile of Analogue Compounds
Compound Name CAS Number Flash Point Key Hazards
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate755-73-748 °CFlammable liquid (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Methyl 3-methoxypropionate3852-09-347 °CFlammable liquid and vapor, Potential health hazard (NFPA Health Rating: 2).[2]

Based on these analogues, it is prudent to treat Methyl 2,2-Difluoro-3-methoxypropionate as a flammable liquid that is likely to be an irritant to the skin, eyes, and respiratory system . Prolonged skin contact may also lead to defatting and dermatitis[3].

The Hierarchy of Controls: Your Primary Defense

Before relying on Personal Protective Equipment (PPE), a responsible laboratory safety plan always prioritizes the Hierarchy of Controls. PPE is the final line of defense after other, more effective measures have been implemented.

  • Elimination/Substitution : Not always feasible in research, but consider if a less hazardous chemical could achieve the same result.

  • Engineering Controls : These are physical changes to the workspace that isolate you from the hazard. This is your most critical control measure.

    • Chemical Fume Hood : All work with Methyl 2,2-Difluoro-3-methoxypropionate must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors[4][5].

    • Ventilation : Ensure adequate general laboratory ventilation[2][3].

    • Safety Equipment : Facilities must be equipped with an accessible eyewash station and a safety shower[2][5].

  • Administrative Controls : These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for handling, storage, and disposal[6].

    • Training : Ensure all personnel are trained on the specific hazards and procedures before working with this chemical[6].

    • Working Alone : Avoid working with hazardous chemicals when alone in the laboratory[6].

  • Personal Protective Equipment (PPE) : Worn to protect against residual risks that cannot be eliminated by other controls.

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory for all procedures involving Methyl 2,2-Difluoro-3-methoxypropionate.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes.

  • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times[6][7].

  • High-Risk Operations : For tasks involving larger volumes (>100 mL), heating, or potential for splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face[6][7][8].

Hand Protection

No single glove material protects against all chemicals. Glove selection is a critical decision based on the specific task and solvents used.

  • General Use : For incidental contact, such as handling closed containers or small-volume transfers, disposable nitrile gloves are a suitable choice, providing protection against a broad range of chemicals[7][9].

  • Extended Contact/Immersion : For tasks with a higher risk of prolonged contact or immersion, a more robust glove is necessary. Consult manufacturer compatibility charts to select the appropriate material. Neoprene and Butyl rubber gloves often provide better resistance to a wider range of solvents and esters[9]. Double-gloving (wearing two pairs of gloves) is a recommended practice for enhanced protection with particularly hazardous materials[6].

  • Inspection : Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.

Table 2: General Glove Selection Guide
Glove Material Recommended Use Case Limitations
Nitrile Good for incidental contact, protection against bases, oils, and many solvents.[9]Not recommended for extended use with ketones or some organic solvents.[9]
Neoprene Resists a broad range of oils, acids, caustics, and solvents.[9]Less resistant to snags and punctures than nitrile.[9]
Barrier (Laminate Film) Broadest range of chemical protection, ideal when hazards are not clearly identified. Often worn under a more dexterous glove.[10]Poor dexterity; best used as a liner.[10]
Body Protection
  • Laboratory Coat : A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect skin and personal clothing[6][7].

  • Apron : For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat[6].

  • Personal Clothing : Long pants and closed-toe, closed-heel shoes are mandatory. The entire foot must be covered.[7] Fabrics made of polyester or acrylic should be avoided in favor of natural fibers like cotton, which are less likely to melt and adhere to the skin upon chemical contact or in a fire[7].

Respiratory Protection

Engineering controls (i.e., a fume hood) should be sufficient to keep exposure below permissible limits. However, in the event of an engineering control failure or during a large spill cleanup, respiratory protection may be necessary.

  • Requirement : Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134)[2][3][7].

  • Respirator Type : If required, a NIOSH-approved air-purifying respirator with organic vapor cartridges (Type A, Brown) is the recommended choice[3][5].

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE as outlined above before entering the area where the chemical is stored or used.

  • Work Area : Confirm the chemical fume hood is functioning correctly.

  • Transferring : Ground and bond containers when transferring material to prevent static discharge, as the substance is a flammable liquid. Use spark-proof tools.[2][5]

  • Procedure : Perform all manipulations within the fume hood. Keep the container tightly closed when not in use[3][5].

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly[3].

  • Decontamination : Decontaminate any surfaces that may have come into contact with the chemical.

Spill Management
  • Small Spills : For minor spills within a fume hood, trained laboratory personnel can manage the cleanup[6].

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand)[2][6].

    • Use non-sparking tools to collect the absorbed material into a sealed, labeled container for proper waste disposal[2].

  • Large Spills : For any large spill or any spill outside of a fume hood:

    • Evacuate the area immediately[6].

    • Alert others and contact your institution's emergency response team.

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and also consult state and local regulations to ensure complete and accurate classification[2][5].

  • Collect all waste containing Methyl 2,2-Difluoro-3-methoxypropionate in a clearly labeled, sealed, and appropriate container.

  • Dispose of the contents and container through an approved waste disposal plant[3][4].

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the assessed risk of the procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Level start Start: Assess Procedure scale Scale of Work? start->scale splash Splash / Aerosol Risk? scale->splash < 100 mL (Low) scale->splash > 100 mL (High) level1 Standard PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes splash->level1 Low level2 Enhanced PPE: - Standard PPE PLUS - Face Shield - Chemical-Resistant Apron - Double Gloves (Nitrile/Neoprene) splash->level2 High

Caption: PPE selection workflow based on procedural scale and risk.

References

  • Safety and handling of fluorin
  • SAFETY DATA SHEET - 3-Methoxypropionitrile - Fisher Scientific.
  • Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7 - Fluoryx Labs.
  • Material Safety Data Sheet - Methyl 3-methoxypropion
  • methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety D
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz.
  • SAFETY D
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci.
  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropion
  • Chemical Resistant Gloves - CP Lab Safety.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Essential PPE for Protection Against Liquid Chemicals - SafetyCulture Marketplace US.
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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